molecular formula C21H36O2 B15545799 9(Z),12(Z),15(Z)-Heneicosatrienoic acid

9(Z),12(Z),15(Z)-Heneicosatrienoic acid

Katalognummer: B15545799
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: WHLKAPQFQWYTAL-QNEBEIHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9(Z),12(Z),15(Z)-Heneicosatrienoic acid is a useful research compound. Its molecular formula is C21H36O2 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H36O2

Molekulargewicht

320.5 g/mol

IUPAC-Name

(9Z,12Z,15Z)-henicosa-9,12,15-trienoic acid

InChI

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10,12-13H,2-5,8,11,14-20H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-

InChI-Schlüssel

WHLKAPQFQWYTAL-QNEBEIHSSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

9(Z),12(Z),15(Z)-Heneicosatrienoic acid discovery and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Elucidation of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

Abstract

This compound is a polyunsaturated fatty acid (PUFA) with a 21-carbon chain and three cis double bonds. While its chemical structure is defined, comprehensive details regarding its discovery, specific natural sources, and established isolation protocols are not extensively documented in publicly available scientific literature. This guide provides a generalized, yet detailed, technical framework for the hypothetical discovery and isolation of this fatty acid, drawing upon established methodologies for the characterization of other novel PUFAs. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are interested in the exploration of rare fatty acids.

Introduction to this compound

This compound is identified by the CAS number 18211-44-4.[1][2] Its structure consists of a 21-carbon backbone with double bonds at the 9th, 12th, and 15th carbon positions, all in the cis (Z) configuration. While the synthesis of various PUFAs is well-documented, specific details on the initial discovery and isolation of this particular C21 fatty acid are scarce. This guide outlines a plausible workflow for its identification from a potential natural source, its purification, and its characterization.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 18211-44-4[1][2]
Molecular Formula C₂₁H₃₆O₂[1][2]
Molecular Weight 320.51 g/mol [1][2]
Alternate Names cis-9,12,15-Heneicosatrienoic acid; 9-cis,12-cis,15-cis-Heneicosatrienoic acid[1]
Lipid Number C21:3[2]

Hypothetical Discovery and Isolation Workflow

The discovery of a novel fatty acid like this compound would likely follow a bioprospecting approach, starting with the screening of various organisms, particularly those from environments known to produce unique lipids, such as marine microalgae or certain plant species.

Discovery_and_Isolation_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification Phase start Screening of Natural Sources (e.g., Marine Algae, Plants) lipid_extraction Total Lipid Extraction start->lipid_extraction fame_prep Fatty Acid Methyl Ester (FAME) Preparation lipid_extraction->fame_prep gcms_screening GC-MS Screening for Novel Peaks fame_prep->gcms_screening bulk_extraction Bulk Biomass Extraction gcms_screening->bulk_extraction Novel C21:3 Peak Identified saponification Saponification to Free Fatty Acids (FFAs) bulk_extraction->saponification fractionation Fractionation (e.g., Urea (B33335) Adduction, HPLC) saponification->fractionation purified_ffa Purified this compound fractionation->purified_ffa

Caption: A generalized workflow for the discovery and isolation of a novel fatty acid.

Experimental Protocols
  • Homogenization: Homogenize 1 g of the lyophilized biological sample (e.g., microalgal biomass) with 10 mL of a chloroform (B151607):methanol (B129727):water (1:2:0.8 v/v/v) mixture.

  • Phase Separation: Add an additional 2.5 mL of chloroform and 2.5 mL of water to the homogenate. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Lipid Collection: Carefully collect the lower chloroform layer containing the total lipids using a Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

  • Transesterification: Resuspend the dried lipid extract in 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5 minutes.

  • Methylation: Add 2 mL of 14% boron trifluoride in methanol and heat at 100°C for another 5 minutes.

  • Extraction: After cooling, add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution. Vortex and allow the layers to separate.

  • Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • Instrument: A gas chromatograph coupled with a mass spectrometer.

  • Column: A fused-silica capillary column (e.g., 30 m x 0.25 mm) coated with a polar stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

Identification of the methyl ester of this compound would be based on its retention time and a characteristic mass spectrum fragmentation pattern.

Purification of this compound

Once identified, the target fatty acid can be purified from a larger batch of biomass.

Saponification

The total lipid extract is saponified to release free fatty acids (FFAs) by refluxing with an excess of 2 M ethanolic KOH for 2 hours. The non-saponifiable lipids are removed by extraction with hexane. The aqueous layer is then acidified with HCl to protonate the FFAs, which are subsequently extracted with hexane.

Fractionation Techniques

This technique separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids remain in the liquid phase.

  • Dissolve the FFA mixture in hot ethanol.

  • Add a saturated solution of urea in hot ethanol.

  • Allow the mixture to cool slowly to room temperature and then to 4°C to facilitate the crystallization of urea adducts.

  • Filter the mixture to separate the crystalline adducts from the liquid filtrate, which will be enriched in PUFAs.

Further purification can be achieved using preparative reverse-phase HPLC.

  • Column: A C18 stationary phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% acetic acid).

  • Detection: UV detection at 205 nm.

Fractions corresponding to the elution time of the target fatty acid are collected.

Purification_Workflow start Crude Free Fatty Acid Mixture urea_adduction Urea Adduction start->urea_adduction hplc Preparative RP-HPLC urea_adduction->hplc PUFA-enriched Fraction sfa_mufta Saturated & Monounsaturated Fatty Acids (Crystallized) urea_adduction->sfa_mufta final_product >98% Pure this compound hplc->final_product other_pufa Other PUFAs hplc->other_pufa

Caption: A typical purification workflow for polyunsaturated fatty acids.

Structural Elucidation

The definitive structure of the purified fatty acid is confirmed using spectroscopic methods.

Table 2: Analytical Techniques for Structural Confirmation

TechniquePurpose
¹H NMR To determine the number and configuration (cis/trans) of double bonds and the positions of protons along the carbon chain.
¹³C NMR To determine the number and positions of carbon atoms, including the carboxyl carbon and the carbons involved in double bonds.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, which aids in confirming the fatty acid structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups, such as the carboxylic acid and C=C double bonds.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. Further research is required to determine its potential physiological roles. A hypothetical pathway for its metabolism could involve enzymes similar to those that act on other omega-6 or omega-3 fatty acids, such as desaturases and elongases, potentially leading to the formation of bioactive eicosanoid-like molecules.

Hypothetical_Metabolism pufa This compound desaturase Δ6-Desaturase (Hypothetical) pufa->desaturase elongase Elongase (Hypothetical) desaturase->elongase bioactive Potential Bioactive Metabolites elongase->bioactive

Caption: A hypothetical metabolic pathway for this compound.

Conclusion

While this compound is a known chemical entity, its natural origins, biological significance, and the specifics of its discovery remain to be fully elucidated. This guide provides a comprehensive, albeit generalized, framework for the isolation and characterization of this and other rare fatty acids. The methodologies described are robust and widely applicable in the field of lipid research. Future investigations are necessary to uncover the potential roles of this unique C21 PUFA in biological systems, which could open new avenues for therapeutic development.

References

Unveiling the Obscure: A Technical Guide to the Natural Sources of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),12(Z),15(Z)-Heneicosatrienoic acid is a C21 odd-chain polyunsaturated fatty acid (OC-PUFA). While its even-chain counterparts, such as alpha-linolenic acid (C18:3), are well-studied, this particular C21 fatty acid remains a rare and largely uncharacterized molecule. This technical guide provides a comprehensive overview of the current scientific understanding of the natural sources of this compound, delving into its biosynthesis, potential natural reservoirs, and the methodologies required for its identification and quantification. Due to the scarcity of data on this specific isomer, this guide also explores the broader context of odd-chain polyunsaturated fatty acids to infer potential sources and analytical approaches.

Biosynthesis of Odd-Chain Polyunsaturated Fatty Acids

The biosynthesis of fatty acids predominantly results in even-chain molecules due to the utilization of the two-carbon donor, acetyl-CoA. However, the formation of odd-chain fatty acids is initiated by the incorporation of a three-carbon primer, propionyl-CoA. Following this initial step, the carbon chain is extended by the addition of two-carbon units from malonyl-CoA, mediated by the fatty acid synthase (FAS) complex.

The introduction of double bonds at specific positions to form polyunsaturated fatty acids is carried out by a series of desaturase enzymes. The synthesis of this compound would theoretically involve the action of Δ9, Δ12, and Δ15 desaturases on a C21 saturated fatty acid precursor. This enzymatic cascade is well-documented for the production of common PUFAs, suggesting a plausible pathway for the biosynthesis of their odd-chain homologues in organisms possessing these enzymes and a source of propionyl-CoA.

Odd-Chain PUFA Biosynthesis Propionyl-CoA Propionyl-CoA Fatty Acid Synthase Fatty Acid Synthase Propionyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase C21:0 Heneicosanoic Acid (C21:0) Fatty Acid Synthase->C21:0 delta9_desaturase Δ9-desaturase C21:0->delta9_desaturase C21_1 9(Z)-Heneicosenoic Acid delta9_desaturase->C21_1 delta12_desaturase Δ12-desaturase C21_1->delta12_desaturase C21_2 9(Z),12(Z)-Heneicosadienoic Acid delta12_desaturase->C21_2 delta15_desaturase Δ15-desaturase C21_2->delta15_desaturase C21_3 This compound delta15_desaturase->C21_3

Caption: Proposed biosynthetic pathway for this compound.

Potential Natural Sources

Direct evidence for the natural occurrence of this compound is exceptionally limited in scientific literature. However, research into the broader class of odd-chain polyunsaturated fatty acids points towards marine microorganisms and some fungi as the most promising sources.

Marine Microorganisms: Thraustochytrids

Thraustochytrids, a group of marine protists including well-studied genera like Schizochytrium and Aurantiochytrium, are renowned for their ability to produce high levels of polyunsaturated fatty acids, particularly docosahexaenoic acid (DHA). Crucially, studies have also identified the presence of various odd-chain fatty acids in these organisms. While the specific 9,12,15-C21:3 isomer has not been explicitly reported, the detection of other C21 PUFAs strongly suggests that the necessary biosynthetic machinery is present.

Fungi: Mortierella alpina

The oleaginous fungus Mortierella alpina is commercially utilized for its production of arachidonic acid (ARA). While its natural fatty acid profile is dominated by even-chain PUFAs, metabolic engineering and substrate feeding strategies have demonstrated its potential for producing odd-chain fatty acids. By providing precursors such as propionate, researchers have successfully induced the synthesis of various odd-chain fatty acids in Mortierella alpina. This suggests that wild-type or specifically cultured strains could be a potential, albeit likely minor, source.

Quantitative Data

As of the latest literature review, no studies have reported the quantitative presence of this compound in any natural source. However, quantitative data for other C21 polyunsaturated fatty acids have been documented in thraustochytrids, providing a valuable reference point for the potential abundance of C21 fatty acids in these organisms.

Table 1: Quantitative Data of C21 Polyunsaturated Fatty Acids in Thraustochytrids

Fatty AcidOrganismConcentration (% of Total Fatty Acids)Reference
21:5ω5Thraustochytrid strain TC 043.5%[1]
21:4ω7Thraustochytrid strain TC 044.1%[1]

Note: The data presented is for isomers other than this compound and serves to illustrate the potential for C21 PUFA production in these organisms.

Experimental Protocols

The identification and quantification of this compound from a biological matrix requires a multi-step process involving lipid extraction, derivatization, and chromatographic analysis. The following is a generalized protocol adaptable for the analysis of this specific fatty acid from microbial biomass.

Lipid Extraction

A modified Folch or Bligh-Dyer method is typically employed for the total lipid extraction from microbial biomass.

  • Reagents: Chloroform (B151607), Methanol, 0.9% NaCl solution.

  • Procedure:

    • Homogenize lyophilized microbial biomass in a chloroform:methanol (1:2, v/v) solution.

    • Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the extracted fatty acids must be derivatized to their more volatile methyl esters.

  • Reagents: Methanolic HCl (e.g., 5%) or BF₃-Methanol.

  • Procedure:

    • Add methanolic HCl to the dried lipid extract.

    • Heat the mixture in a sealed vial at a controlled temperature (e.g., 80°C for 2 hours).

    • After cooling, add water and extract the FAMEs with a non-polar solvent such as hexane (B92381).

    • Collect the hexane layer and evaporate to concentrate the FAMEs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of fatty acid methyl esters.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is recommended for the separation of polyunsaturated FAME isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A programmed temperature ramp is crucial for separating a complex mixture of FAMEs. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C).

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra, which can be compared to spectral libraries for identification. The identification of this compound methyl ester would be based on its retention time relative to standards and its characteristic mass spectrum.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Biomass Microbial Biomass Extraction Lipid Extraction (Folch/Bligh-Dyer) Biomass->Extraction Derivatization Transesterification to FAMEs (Methanolic HCl) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Separation Chromatographic Separation (Polar Capillary Column) GC_MS->Separation Identification Mass Spectrometry (EI, 70eV) Separation->Identification Quantification Quantification (Internal Standard) Identification->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Retention_Time Retention Time Comparison Data_Analysis->Retention_Time Mass_Spectra Mass Spectra Library Matching Data_Analysis->Mass_Spectra

Caption: Workflow for the analysis of this compound.

Conclusion and Future Outlook

This compound represents a frontier in lipid research. While direct evidence of its natural abundance is currently lacking, the existing knowledge of odd-chain polyunsaturated fatty acid biosynthesis and occurrence strongly points towards marine microorganisms, particularly thraustochytrids, as the most probable natural sources. The methodologies for its extraction, derivatization, and analysis are well-established for other fatty acids and can be readily adapted for this specific molecule.

Future research should focus on targeted screening of diverse marine microbial strains under various culture conditions to identify and quantify this elusive fatty acid. Metabolic engineering of organisms like Mortierella alpina also presents a promising avenue for its production. Elucidating the biological activity of this compound could open new doors for its application in pharmaceuticals and nutraceuticals, making the quest for its natural sources a scientifically compelling endeavor.

References

The Biosynthesis of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid (C21:3n-3), a less common odd-chain omega-3 polyunsaturated fatty acid. While the complete pathway has not been fully elucidated in a single organism, this document consolidates current knowledge on fatty acid elongation and desaturation to present a scientifically plausible route. This guide includes detailed descriptions of the key enzymatic steps, a summary of relevant quantitative data, and in-depth experimental protocols for researchers investigating this and similar biosynthetic pathways. The provided diagrams, created using the DOT language, offer clear visualizations of the proposed metabolic conversions and experimental workflows.

Introduction

Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and precursors to a vast array of signaling molecules. While even-chain PUFAs like arachidonic acid (ARA) and eicosapentaenoic acid (EPA) have been extensively studied, odd-chain PUFAs such as this compound remain less characterized. Understanding the biosynthesis of these unique fatty acids is critical for exploring their potential physiological roles and for the development of novel therapeutic agents. This guide outlines a proposed pathway for the synthesis of this compound, starting from the essential omega-3 fatty acid, α-linolenic acid (ALA).

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur through a series of alternating elongation and desaturation reactions, a common mechanism for the synthesis of long-chain PUFAs.[1][2] The pathway likely commences with the readily available C18 precursor, α-linolenic acid (18:3n-3).

The key enzymatic players in this proposed pathway are:

  • Fatty Acid Elongases (Elovl): These enzymes catalyze the addition of two-carbon units to the fatty acid chain. Specifically, elongases such as Elovl5 and Elovl6 are known to act on C18 and C20 PUFA substrates.[3]

  • Fatty Acid Desaturases (FADS or Δ-desaturases): These enzymes introduce double bonds at specific positions in the fatty acid chain. The key desaturases in this pathway are likely Δ6-desaturase and Δ5-desaturase.

The proposed pathway is as follows:

  • Elongation of α-Linolenic acid (ALA): The pathway is initiated by the elongation of ALA (18:3n-3) by a fatty acid elongase, likely an ELOVL5 or a similar enzyme, to produce (11Z,14Z,17Z)-eicosatrienoic acid (20:3n-3).[4][5]

  • Further Elongation: The resulting C20 intermediate undergoes another round of elongation to yield a C22 fatty acid.

  • Chain Shortening (Retroconversion): Alternatively, and more plausibly for an odd-chain fatty acid, a very long-chain fatty acid may undergo a single round of peroxisomal β-oxidation to yield the C21 fatty acid. However, a more direct route involving a specialized elongase cannot be ruled out. Given the available data, a direct elongation from a C19 precursor is also a possibility, though less commonly described.

  • Desaturation Steps: The precise timing and order of desaturation events to introduce the double bonds at the Δ9, Δ12, and Δ15 positions on a C21 backbone would depend on the substrate specificity of the involved desaturases. It is plausible that the desaturation pattern is established on a C18 or C20 precursor before the final elongation to C21.

dot digraph "Biosynthesis_of_9Z_12Z_15Z_Heneicosatrienoic_acid" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

"alpha_Linolenic_acid" [label="α-Linolenic acid (18:3, n-3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Eicosatrienoic_acid" [label="(11Z,14Z,17Z)-Eicosatrienoic acid (20:3, n-3)"]; "Heneicosatrienoic_acid" [label="this compound (21:3, n-3)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"alpha_Linolenic_acid" -> "Eicosatrienoic_acid" [label="Elongase (e.g., ELOVL5)"]; "Eicosatrienoic_acid" -> "Heneicosatrienoic_acid" [label="Elongase / Chain Shortening"]; }

Caption: Proposed biosynthesis of this compound.

Quantitative Data

Quantitative analysis of fatty acid biosynthesis is crucial for understanding the efficiency of each enzymatic step and the overall pathway flux. While specific data for this compound is scarce, the following table summarizes representative quantitative data for the conversion of α-linolenic acid to longer-chain n-3 PUFAs in a model system. This data provides a baseline for what might be expected in terms of conversion efficiencies.

Precursor Fatty AcidProduct Fatty AcidConversion Efficiency (%)Cell Type/SystemReference
α-Linolenic acid (18:3n-3)Eicosapentaenoic acid (20:5n-3)5-10Human Hepatocytes (HepG2)[4]
α-Linolenic acid (18:3n-3)Docosapentaenoic acid (22:5n-3)2-5Human Hepatocytes (HepG2)[4]
α-Linolenic acid (18:3n-3)Docosahexaenoic acid (22:6n-3)<1Human Hepatocytes (HepG2)[4]

Note: The conversion efficiency to the C21:3 fatty acid is expected to be within a similar, likely lower, range due to it being a less common product.

Experimental Protocols

Heterologous Expression of Fatty Acid Elongases and Desaturases in Yeast

This protocol describes the functional characterization of candidate elongase and desaturase enzymes by expressing them in the yeast Saccharomyces cerevisiae, which does not naturally produce long-chain PUFAs.[6][7]

Objective: To determine the substrate specificity and activity of a candidate enzyme in the biosynthesis of this compound.

Materials:

  • Saccharomyces cerevisiae strain (e.g., INVSc1)

  • Yeast expression vector (e.g., pYES2)

  • cDNA of the candidate elongase or desaturase gene

  • Restriction enzymes and T4 DNA ligase

  • Yeast transformation kit

  • Yeast growth media (YPD, SC-Ura)

  • Precursor fatty acids (e.g., α-linolenic acid)

  • Glass beads for cell lysis

  • Solvents for lipid extraction (chloroform, methanol)

  • Internal standard (e.g., C17:0)

  • Transmethylation reagent (e.g., methanolic HCl)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Gene Cloning: Clone the open reading frame of the candidate gene into the yeast expression vector.

  • Yeast Transformation: Transform the recombinant plasmid into S. cerevisiae.

  • Yeast Culture and Substrate Feeding: Grow the transformed yeast in selective media. Induce gene expression and supplement the culture with the precursor fatty acid.

  • Cell Harvesting and Lipid Extraction: Harvest the yeast cells, lyse them using glass beads, and extract the total lipids using a modified Folch method.

  • Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by incubation with a transmethylation reagent.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the fatty acid profile. The appearance of a new peak corresponding to the expected product confirms the enzyme's activity.

dot digraph "Experimental_Workflow_Yeast_Expression" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

subgraph "cluster_cloning" { label="Gene Cloning"; style="filled"; fillcolor="#FFFFFF"; "Gene_of_Interest" [label="Candidate Gene\n(Elongase/Desaturase)"]; "Expression_Vector" [label="Yeast Expression\nVector"]; "Recombinant_Plasmid" [label="Recombinant Plasmid"]; "Gene_of_Interest" -> "Recombinant_Plasmid"; "Expression_Vector" -> "Recombinant_Plasmid"; }

subgraph "cluster_yeast" { label="Yeast Expression System"; style="filled"; fillcolor="#FFFFFF"; "Yeast_Transformation" [label="Yeast Transformation"]; "Yeast_Culture" [label="Culture & Substrate\nFeeding"]; "Recombinant_Plasmid" -> "Yeast_Transformation"; "Yeast_Transformation" -> "Yeast_Culture"; }

subgraph "cluster_analysis" { label="Analysis"; style="filled"; fillcolor="#FFFFFF"; "Lipid_Extraction" [label="Lipid Extraction"]; "Transesterification" [label="Transesterification\nto FAMEs"]; "GC_MS_Analysis" [label="GC-MS Analysis"]; "Yeast_Culture" -> "Lipid_Extraction"; "Lipid_Extraction" -> "Transesterification"; "Transesterification" -> "GC_MS_Analysis"; } }

Caption: Workflow for heterologous expression and functional analysis.

Quantitative Analysis of Fatty Acids by GC-MS

This protocol details the gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of fatty acid methyl esters (FAMEs).[8][9]

Objective: To accurately quantify the concentration of this compound and other fatty acids in a biological sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23 or equivalent)

  • Autosampler

Procedure:

  • Sample Preparation: Prepare FAMEs from the biological sample as described in Protocol 4.1.

  • Internal Standard: Add a known amount of an internal standard (a fatty acid not present in the sample, e.g., heptadecanoic acid, C17:0) to the sample before lipid extraction.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 240°C) to separate the FAMEs.

    • Carrier Gas: Helium

    • MS Mode: Electron Impact (EI) ionization. Scan a mass range appropriate for FAMEs (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the FAME peaks based on their retention times and mass spectra by comparing them to known standards.

    • Quantify the amount of each fatty acid by comparing the peak area of its FAME to the peak area of the internal standard. Create a standard curve with known concentrations of the fatty acid of interest to ensure accurate quantification.

dot digraph "GC_MS_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

"Sample" [label="Biological Sample\n+ Internal Standard"]; "Lipid_Extraction" [label="Lipid Extraction"]; "Transesterification" [label="Transesterification to FAMEs"]; "GC_MS" [label="GC-MS Analysis"]; "Data_Processing" [label="Data Processing\n(Peak Integration, Quantification)"];

"Sample" -> "Lipid_Extraction" -> "Transesterification" -> "GC_MS" -> "Data_Processing"; }

Caption: Workflow for quantitative fatty acid analysis by GC-MS.

Conclusion

The biosynthesis of this compound likely follows the established paradigm of fatty acid elongation and desaturation, originating from α-linolenic acid. While the precise enzymes and their order of operation require further experimental validation, the proposed pathway provides a solid framework for future research. The experimental protocols detailed in this guide offer robust methods for investigating this pathway and quantifying its products. Further research into the biosynthesis and physiological roles of this and other odd-chain PUFAs will undoubtedly open new avenues in lipid research and drug development.

References

An In-depth Technical Guide on 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid: A Cursory Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble

This document serves to consolidate the currently available scientific and technical information regarding 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. It should be noted at the outset that publicly accessible research on this specific C21 polyunsaturated fatty acid is exceptionally limited. Much of the available data is restricted to chemical supplier specifications. Consequently, this guide will present the established chemical identity of the molecule and highlight the significant gaps in the scientific literature concerning its physical properties, biological activity, and metabolic pathways.

Chemical Structure and Basic Properties

This compound is a polyunsaturated fatty acid with a 21-carbon chain and three cis double bonds at the 9th, 12th, and 15th carbon positions.[1][2] Its systematic name is (9Z,12Z,15Z)-Heneicosa-9,12,15-trienoic acid.

A summary of its basic chemical identifiers is provided in the table below.

PropertyValueReference
CAS Number 18211-44-4[1][2]
Molecular Formula C₂₁H₃₆O₂[1][2]
Molecular Weight 320.51 g/mol [1][2]
Lipid Number C21:3[2]
InChI Key WHLKAPQFQWYTAL-QNEBEIHSSA-N[2]
SMILES CCC=CCC=CCC=CCCCCCCCC(=O)O[2]

Physicochemical Properties

Biological Activity and Signaling Pathways

There is a significant paucity of research into the biological effects and potential signaling pathways of this compound. Unlike its more extensively studied C18 analogue, α-linolenic acid, the metabolic fate and cellular effects of this C21 fatty acid have not been characterized. General fatty acid metabolism involves a series of desaturation and elongation reactions.[3][4] However, the specific enzymes that might act on this compound and its potential downstream metabolites are unknown.

Due to this lack of information, no signaling pathways or metabolic workflows involving this specific molecule can be visualized.

Experimental Protocols

The absence of published research on the biological or chemical properties of this compound means there are no established experimental protocols to report. Methodologies for its synthesis, purification, or use in biological assays have not been detailed in the scientific literature.

Comparative Context with α-Linolenic Acid

It is important to distinguish this compound from the structurally similar but distinct C18 fatty acid, 9(Z),12(Z),15(Z)-octadecatrienoic acid, commonly known as α-linolenic acid (ALA). ALA is an essential omega-3 fatty acid with well-documented roles in human health and extensive research into its metabolism and biological effects. While both molecules share the same positions for their three cis-double bonds, the difference in their carbon chain length will likely result in different physical, chemical, and biological properties. Direct extrapolation of data from ALA to this compound is not scientifically valid without experimental evidence.

Conclusion and Future Directions

The current body of scientific knowledge on this compound is insufficient to provide an in-depth technical guide. The information is largely limited to its chemical identification. For researchers, scientists, and drug development professionals, this represents a significant knowledge gap but also an opportunity for novel research. Future studies are required to elucidate the fundamental physicochemical properties, to investigate its potential biological activities and to understand its metabolic pathways. Such research would be essential to determine if this rare fatty acid has any unique properties or therapeutic potential.

Logical Relationship Diagram: Information Availability

The following diagram illustrates the current state of available information for the requested compound.

This compound This compound Basic Chemical Identifiers Basic Chemical Identifiers This compound->Basic Chemical Identifiers Physicochemical Properties Physicochemical Properties This compound->Physicochemical Properties Biological Activity Biological Activity This compound->Biological Activity Experimental Protocols Experimental Protocols This compound->Experimental Protocols Signaling Pathways Signaling Pathways This compound->Signaling Pathways Data Availability Data Availability Available Available Limited / Unavailable Limited / Unavailable

Caption: Information availability for the topic.

References

An In-depth Technical Guide to 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid (CAS 18211-44-4)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific data for researchers, scientists, and drug development professionals.

Foreword

This document provides a technical overview of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid (CAS number 18211-44-4). A thorough investigation of publicly available scientific literature and databases reveals that this specific 21-carbon polyunsaturated fatty acid is a sparsely studied compound. The majority of available information is limited to its basic chemical and physical properties, primarily from commercial suppliers. There is a notable absence of in-depth research into its biological activity, metabolic fate, and potential therapeutic applications. Consequently, this guide summarizes the established data and highlights the significant gaps in current knowledge.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are presented in the table below. This information has been aggregated from various chemical supplier catalogs and databases.

PropertyValue
CAS Number 18211-44-4[1][2]
Molecular Formula C₂₁H₃₆O₂[1][2]
Molecular Weight 320.51 g/mol [1][2]
Alternate Names cis-9,12,15-Heneicosatrienoic acid; 9-cis,12-cis,15-cis-Heneicosatrienoic acid[1]
Lipid Number C21:3[2]
Physical State Liquid[2]
Purity Typically offered at >98% by commercial vendors[2]
Storage Freezer[2]
Typical Formulation Supplied in a solution[2]
SMILES O=C(O)CCCCCCCC=CCC=CCC=CCCCCC[2]
InChI InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10,12-13H,2-5,8,11,14-20H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-[2]
InChIKey WHLKAPQFQWYTAL-QNEBEIHSSA-N[2]

Biological Activity and Significance

An extensive search of scientific literature yielded no specific studies detailing the biological activity, metabolic pathways, or pharmacological effects of this compound. The scientific focus on polyunsaturated fatty acids has predominantly been on more common C18, C20, and C22 chains, such as alpha-linolenic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The biological role and significance of this C21 trienoic acid remain to be elucidated.

Due to this lack of information, no signaling pathway diagrams can be provided at this time. The compound is designated for research use only by suppliers, underscoring its status as a chemical for investigational purposes.

Experimental Protocols

There are no established and published experimental protocols specifically for the synthesis, purification, or biological analysis of this compound in the reviewed scientific literature. Researchers would need to adapt general methodologies for fatty acid chemistry and analysis for any novel studies.

Safety and Handling

Safety Data Sheets (SDS) from commercial suppliers provide general guidance for handling. The compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn. Specific toxicity data for this compound is not available.

Visualizations

The absence of data on the involvement of this compound in biological pathways or defined experimental workflows precludes the generation of the requested diagrams.

Conclusion and Future Directions

This compound (CAS 18211-44-4) represents an unexplored area within lipid research. While its fundamental chemical identity is known, its biological function is completely uncharacterized. The lack of data presents a clear opportunity for novel research. Future studies could focus on:

  • Total Synthesis: Development and publication of a robust synthetic route.

  • Analytical Method Development: Establishment of reliable methods for its detection and quantification in biological matrices.

  • In vitro and in vivo studies: Investigation of its metabolic fate, incorporation into complex lipids, and effects on cellular and physiological processes.

  • Screening for Biological Activity: Assessment of its potential as an anti-inflammatory, anti-proliferative, or signaling molecule.

Such foundational research is necessary to uncover any potential role for this rare fatty acid in biology and to assess its viability for applications in drug development and nutritional science.

References

The Enigmatic C21:3 Fatty Acids: A Technical Guide on a Lesser-Known Polyunsaturated Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding C21:3 fatty acids. While not as extensively studied as their C18, C20, and C22 counterparts, emerging research suggests that odd-chain polyunsaturated fatty acids may possess unique biological activities and metabolic fates. This document consolidates the available information on the chemical identity, potential metabolic pathways, and hypothetical biological significance of C21:3 fatty acids, drawing inferences from closely related and better-understood fatty acids. We also present potential experimental approaches for the further investigation of these intriguing molecules. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in exploring the untapped potential of novel lipid mediators.

Introduction to C21:3 Fatty Acids

Fatty acids are fundamental building blocks of lipids and play critical roles in cellular structure, energy metabolism, and signaling.[1] While even-chain fatty acids have been the primary focus of lipid research, odd-chain fatty acids are gaining attention for their distinct metabolic pathways and potential health implications.[2] C21:3 fatty acids are a class of polyunsaturated fatty acids (PUFAs) characterized by a 21-carbon chain with three double bonds. The specific isomer, 9(Z),12(Z),15(Z)-Heneicosatrienoic acid (CAS 18211-44-4), has been chemically identified.[3] Due to the position of its double bonds, it can be classified as an omega-6 fatty acid, though its elongated chain from the C18 precursor, α-linolenic acid, suggests it may also share properties with omega-3 fatty acids.

The biological significance of C21:3 fatty acids is largely unexplored. However, their structural similarity to well-known PUFAs suggests they may serve as precursors to novel bioactive lipid mediators, incorporate into cellular membranes influencing their properties, and be metabolized through unique pathways.

Physicochemical Properties

The fundamental properties of the identified C21:3 isomer are summarized below.

PropertyValueReference
Chemical Name This compound[3]
Alternate Names cis-9,12,15-Heneicosatrienoic acid; 9-cis,12-cis,15-cis-Heneicosatrienoic acid[3]
CAS Number 18211-44-4[3]
Molecular Formula C21H36O2[3]
Molecular Weight 320.51 g/mol [3]

Potential Metabolic Pathways

Direct experimental evidence for the metabolism of C21:3 fatty acids in mammals is scarce. However, based on the known metabolism of other odd-chain and polyunsaturated fatty acids, a hypothetical metabolic scheme can be proposed.

Anabolism and Modification

C21:3 fatty acids could potentially be synthesized through the elongation of shorter-chain PUFAs. For instance, an 18-carbon PUFA could undergo elongation to a 20-carbon intermediate, which is then further elongated to a 22-carbon fatty acid. Odd-chain fatty acids can be formed when an odd-chain primer, such as propionyl-CoA, is used in fatty acid synthesis.

Once formed or ingested, C21:3 may be a substrate for the same enzymes that act on other PUFAs, such as desaturases and elongases. Studies in rainbow trout hepatocytes have shown that odd-chain unsaturated fatty acids, including C21:3n-3, can be further metabolized. For example, 21:3n-3 was shown to be converted to 21:4n-3.[4]

anabolism_modification C18:3 C18:3 C20:3 C20:3 C18:3->C20:3 Elongase C21:3 C21:3 C20:3->C21:3 Elongase (hypothetical) C21:4 C21:4 C21:3->C21:4 Desaturase (e.g., Δ5 or Δ8) Incorporation into Phospholipids Incorporation into Phospholipids C21:3->Incorporation into Phospholipids catabolism C21:3 Fatty Acyl-CoA C21:3 Fatty Acyl-CoA Beta-oxidation Spiral Beta-oxidation Spiral C21:3 Fatty Acyl-CoA->Beta-oxidation Spiral Acyl-CoA Dehydrogenase, etc. Acetyl-CoA (multiple rounds) Acetyl-CoA (multiple rounds) Beta-oxidation Spiral->Acetyl-CoA (multiple rounds) Propionyl-CoA (final round) Propionyl-CoA (final round) Beta-oxidation Spiral->Propionyl-CoA (final round) Citric Acid Cycle Citric Acid Cycle Acetyl-CoA (multiple rounds)->Citric Acid Cycle Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Succinyl-CoA->Citric Acid Cycle signaling_pathway cluster_membrane Cell Membrane C21:3 in Phospholipids C21:3 in Phospholipids Free C21:3 Free C21:3 C21:3 in Phospholipids->Free C21:3 Phospholipase A2 C21 Prostanoids (hypothetical) C21 Prostanoids (hypothetical) Free C21:3->C21 Prostanoids (hypothetical) COX enzymes C21 Hydroxylated FAs (hypothetical) C21 Hydroxylated FAs (hypothetical) Free C21:3->C21 Hydroxylated FAs (hypothetical) LOX enzymes C21 Epoxides (hypothetical) C21 Epoxides (hypothetical) Free C21:3->C21 Epoxides (hypothetical) CYP enzymes Inflammation, Vasodilation, etc. Inflammation, Vasodilation, etc. C21 Prostanoids (hypothetical)->Inflammation, Vasodilation, etc. Chemotaxis, Immune Modulation Chemotaxis, Immune Modulation C21 Hydroxylated FAs (hypothetical)->Chemotaxis, Immune Modulation Cardiovascular Regulation Cardiovascular Regulation C21 Epoxides (hypothetical)->Cardiovascular Regulation experimental_workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Folch or Bligh-Dyer Saponification & Methylation Saponification & Methylation Lipid Extraction->Saponification & Methylation Formation of FAMEs GC-MS Analysis GC-MS Analysis Saponification & Methylation->GC-MS Analysis Identification & Quantification Identification & Quantification GC-MS Analysis->Identification & Quantification Internal Standard Internal Standard Internal Standard->Lipid Extraction

References

Endogenous Metabolism of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence on the endogenous metabolism of 9(Z),12(Z),15(Z)-heneicosatrienoic acid is limited in published literature. This guide provides a comprehensive overview of its putative metabolic pathways based on the well-established metabolism of structurally similar polyunsaturated fatty acids (PUFAs), such as arachidonic acid (C20:4) and α-linolenic acid (C18:3). The proposed pathways and metabolites should be considered hypothetical pending direct experimental verification.

Introduction

This compound is a 21-carbon polyunsaturated fatty acid (PUFA) with three double bonds. Its structural similarity to other biologically important PUFAs suggests that it can be a substrate for the major fatty acid metabolizing enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes. The resulting metabolites are likely to be bioactive lipid mediators involved in various physiological and pathological processes. This document outlines the probable metabolic fate of this compound and provides a framework for its experimental investigation.

Putative Metabolic Pathways

The metabolism of PUFAs is primarily carried out by three major enzymatic pathways that introduce oxygen into the fatty acid backbone, leading to a diverse array of signaling molecules.

Cyclooxygenase (COX) Pathway

By analogy to arachidonic acid and α-linolenic acid, this compound is a potential substrate for both COX-1 and COX-2.[1][2][3] The cyclooxygenase activity of these enzymes would introduce a peroxide bridge and a cyclopentane (B165970) ring, followed by the peroxidase activity that reduces the peroxide to a hydroxyl group, forming prostaglandin (B15479496) H-like analogues. These intermediates can then be further converted by specific synthases into a variety of prostanoid-like molecules.

COX_Pathway Heneicosatrienoic_acid This compound PGG_analog PGG-like Analog (Endoperoxide) Heneicosatrienoic_acid->PGG_analog COX-1/COX-2 (Cyclooxygenase) PGH_analog PGH-like Analog PGG_analog->PGH_analog COX-1/COX-2 (Peroxidase) Prostanoid_analogs Prostanoid-like Analogs (PGD, PGE, PGF, TX analogs) PGH_analog->Prostanoid_analogs Isomerases/ Synthases

Figure 1: Putative Cyclooxygenase (COX) Pathway for this compound Metabolism.
Lipoxygenase (LOX) Pathway

Various lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) could oxygenate this compound at different positions.[4][5] This would lead to the formation of hydroperoxyheneicosatrienoic acids (HPHTAs), which are subsequently reduced to the corresponding hydroxyheneicosatrienoic acids (HHTAs). These hydroxylated metabolites may possess biological activities, including roles in inflammation and cell signaling.[6][7]

LOX_Pathway cluster_5LOX 5-LOX cluster_12LOX 12-LOX cluster_15LOX 15-LOX Heneicosatrienoic_acid_5 This compound HPHTA_5 5-HPHTA Heneicosatrienoic_acid_5->HPHTA_5 HHTA_5 5-HHTA HPHTA_5->HHTA_5 GPx Leukotriene_analogs Leukotriene-like Analogs HPHTA_5->Leukotriene_analogs LTA Hydrolase Heneicosatrienoic_acid_12 This compound HPHTA_12 12-HPHTA Heneicosatrienoic_acid_12->HPHTA_12 HHTA_12 12-HHTA HPHTA_12->HHTA_12 GPx Heneicosatrienoic_acid_15 This compound HPHTA_15 15-HPHTA Heneicosatrienoic_acid_15->HPHTA_15 HHTA_15 15-HHTA HPHTA_15->HHTA_15 GPx CYP450_Pathway cluster_epoxygenase CYP Epoxygenase cluster_hydroxylase CYP ω-Hydroxylase Heneicosatrienoic_acid This compound EHDA Epoxyheneicosadienoic Acids (EHDAs) Heneicosatrienoic_acid->EHDA HHTA_omega ω- and (ω-1)-Hydroxy- heneicosatrienoic Acids Heneicosatrienoic_acid->HHTA_omega DHHD Dihydroxyheneicosadienoic Acids (DHHDs) EHDA->DHHD sEH Experimental_Workflow cluster_incubation Incubation cluster_extraction Extraction and Purification cluster_analysis Analysis and Identification start Start with 9(Z),12(Z),15(Z)- Heneicosatrienoic Acid incubation Incubate with: - Recombinant Enzymes (COX, LOX, CYP) - Cell Cultures (e.g., macrophages, endothelial cells) - Tissue Homogenates (e.g., liver, lung) start->incubation extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) incubation->extraction purification Solid Phase Extraction (SPE) or Thin Layer Chromatography (TLC) extraction->purification lcms LC-MS/MS Analysis for Metabolite Profiling and Quantification purification->lcms gcms GC-MS Analysis for Structural Elucidation (after derivatization) lcms->gcms nmr NMR Spectroscopy for Definitive Structure Confirmation gcms->nmr

References

An In-depth Technical Guide to Elucidating the Role of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the role of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid in cell signaling. This guide, therefore, outlines a comprehensive, technically detailed, and hypothetical research framework for investigating the potential signaling functions of this novel fatty acid. The methodologies and pathways described are based on established principles of lipid signaling research.

Introduction

Lipids are fundamental to cellular function, serving not only as structural components and energy reserves but also as critical signaling molecules. Fatty acids and their derivatives can modulate a vast array of cellular processes by interacting with receptors, enzymes, and transcription factors. This compound is a C21 polyunsaturated fatty acid whose biological role remains uncharacterized. This document provides a roadmap for its systematic investigation as a potential signaling molecule.

The proposed research plan is structured in three phases:

  • Phase 1: Initial Screening for Biological Activity. This phase aims to determine if the fatty acid elicits any cellular responses in relevant model systems.

  • Phase 2: Target Identification and Validation. Once a biological activity is confirmed, this phase focuses on identifying the direct molecular targets of the fatty acid.

  • Phase 3: Mechanistic Characterization of Signaling Pathways. This final phase involves elucidating the downstream signaling cascades initiated by the fatty acid's interaction with its target.

Phase 1: Initial Screening for Biological Activity

The first step is to assess whether this compound has any discernible effect on cellular physiology. This can be achieved by screening its impact on a panel of cell lines representing diverse biological functions (e.g., immune cells, endothelial cells, hepatocytes, adipocytes).

Experimental Protocol: Cell Treatment with Fatty Acids

Fatty acids are insoluble in aqueous media and require a carrier for delivery to cells in culture. Bovine serum albumin (BSA) is commonly used to mimic the physiological transport of fatty acids.

Materials:

Procedure:

  • Prepare a stock solution of the fatty acid in ethanol or DMSO.[1][2]

  • Prepare a solution of fatty acid-free BSA in cell culture medium.

  • Add the fatty acid stock solution to the BSA solution while vortexing to facilitate complex formation.[3]

  • Incubate the fatty acid-BSA complex at 37°C for at least 30 minutes.[3]

  • Sterile-filter the solution before adding it to the cell cultures.

  • A vehicle control (BSA with ethanol or DMSO) should be included in all experiments.[3]

Screening Assays

A battery of assays should be employed to screen for a broad range of potential biological activities.

Assay TypeParameter MeasuredPotential Implication
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Changes in cell number or metabolic activityEffects on cell growth, survival, or toxicity
Cytokine/Chemokine Profiling (e.g., ELISA, Multiplex Immunoassay) Secretion of inflammatory mediatorsPro- or anti-inflammatory properties
Lipid Droplet Staining (e.g., Oil Red O, BODIPY) Intracellular lipid accumulationRole in lipid metabolism and storage
Gene Expression Profiling (e.g., qPCR array, RNA-seq) Changes in mRNA levels of key signaling and metabolic genesBroad effects on cellular programming

Phase 2: Target Identification and Validation

If Phase 1 reveals a consistent biological effect, the next crucial step is to identify the direct molecular target(s) of this compound. Potential targets for fatty acids include nuclear receptors, G-protein coupled receptors (GPCRs), and enzymes.

Experimental Workflow: Target Identification

A multi-pronged approach is recommended for robust target identification.

G cluster_0 Target Identification Strategies fatty_acid This compound clickable_probe Synthesize Clickable Probe fatty_acid->clickable_probe lipid_beads Immobilize on Beads fatty_acid->lipid_beads reporter_assays Functional Screening (e.g., Reporter Assays) fatty_acid->reporter_assays labeling In-cell Labeling & Crosslinking clickable_probe->labeling pulldown Affinity Pulldown lipid_beads->pulldown screening Pathway-specific Readout reporter_assays->screening mass_spec Mass Spectrometry (Proteomics) pulldown->mass_spec labeling->mass_spec validation Target Validation screening->validation mass_spec->validation

Figure 1. Workflow for identifying molecular targets of a novel fatty acid.
Detailed Methodologies for Target Identification

Lipid Pulldown Assay: This technique involves immobilizing the fatty acid on beads to "fish" for interacting proteins from cell lysates.[4]

Protocol:

  • Covalently couple this compound to agarose (B213101) or magnetic beads.

  • Incubate the lipid-conjugated beads with cell lysate.[4]

  • Use non-coated beads as a negative control to identify non-specific binders.[4]

  • After incubation, wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins.

  • Identify the eluted proteins by mass spectrometry.

Clickable Probe Synthesis and Application: A more sophisticated approach involves synthesizing a "clickable" analog of the fatty acid, which contains a bioorthogonal handle (e.g., an alkyne group).[5][6][7][8][9] This allows for the covalent labeling of interacting proteins in a cellular context.

Protocol:

  • Synthesize an alkynyl analog of this compound.

  • Treat cells with the clickable probe.

  • Lyse the cells and perform a "click" reaction to attach a reporter tag (e.g., biotin) to the probe.

  • Enrich the biotin-tagged proteins using streptavidin beads.

  • Identify the enriched proteins by mass spectrometry.

Nuclear Receptor Activation Assays: Many fatty acids are ligands for nuclear receptors like PPARs and LXRs.[10][11][12] Luciferase reporter assays are a standard method to screen for such activity.

Protocol:

  • Co-transfect cells (e.g., HEK293T) with two plasmids:

    • An expression vector for the nuclear receptor of interest (e.g., PPARα, PPARγ, LXRα).

    • A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for that receptor.[13][14]

  • Treat the transfected cells with this compound.

  • Measure luciferase activity. An increase in luminescence indicates receptor activation.[10][13]

GPCR Activation Assays: Some fatty acids signal through GPCRs, often leading to changes in intracellular calcium levels.

Protocol:

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15][16]

  • Stimulate the cells with this compound.

  • Monitor changes in intracellular calcium concentration using a fluorescence plate reader or microscope. A transient increase in fluorescence suggests activation of a Gq-coupled GPCR.[16][17][18]

Phase 3: Mechanistic Characterization of Signaling Pathways

Once a target is validated, the focus shifts to delineating the downstream signaling cascade.

Investigating Downstream Signaling Events

The specific assays will depend on the identified target.

Target ClassKey Downstream EventsExperimental Approach
Nuclear Receptor Changes in target gene expressionqPCR, RNA-seq
GPCR Second messenger production (cAMP, IP3), protein kinase activationcAMP assays, Calcium imaging, Western blotting for phosphorylated kinases (e.g., p-ERK, p-Akt)
Enzyme Altered levels of substrate and productMass spectrometry-based metabolomics/lipidomics

Experimental Protocol: Western Blotting for Phosphorylated Proteins This is a cornerstone technique for studying many signaling pathways.

Materials:

  • Cell lysates treated with the fatty acid

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[19][20][21][22][23]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates, ensuring the inclusion of phosphatase inhibitors to preserve phosphorylation states.[19][20][23]

  • Separate proteins by SDS-PAGE and transfer to a membrane.[21]

  • Block the membrane with 5% BSA in TBST. Avoid using milk as it contains phosphoproteins that can cause high background.[21][23]

  • Incubate with the primary phospho-specific antibody overnight at 4°C.[21]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.[21]

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.

Visualizing a Hypothetical Signaling Pathway

Assuming this compound is found to be an agonist for a hypothetical GPCR, the resulting signaling cascade could be visualized as follows:

G FA 9(Z),12(Z),15(Z)- Heneicosatrienoic Acid GPCR GPCR FA->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Response Cellular Response (e.g., Gene Expression, Cytokine Release) Downstream->Response

Figure 2. A hypothetical Gq-coupled GPCR signaling pathway for a novel fatty acid.

Conclusion

While the specific role of this compound in cell signaling is currently unknown, the experimental framework outlined in this guide provides a robust and systematic approach to its investigation. By progressing through the phases of activity screening, target identification, and mechanistic characterization, researchers can effectively elucidate the biological function of this and other novel lipid molecules. The integration of modern techniques such as mass spectrometry-based lipidomics, clickable chemical probes, and high-throughput functional assays will be instrumental in uncovering new lipid signaling pathways and their implications for health and disease.

References

Enzymatic Synthesis of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a plausible enzymatic pathway for the synthesis of the novel odd-chain polyunsaturated fatty acid, 9(Z),12(Z),15(Z)-heneicosatrienoic acid (C21:3n-6). Due to the unusual C21 chain length, a definitive, experimentally validated pathway is not yet established in the literature. This document, therefore, presents a scientifically grounded, hypothetical reaction cascade based on the known substrate specificities of fatty acid elongases and desaturases. The proposed synthesis commences with the odd-chain precursor, propionyl-CoA, followed by a series of elongation and desaturation steps. This guide provides a theoretical framework, detailed experimental protocols for in vitro synthesis and analysis, and a discussion of the enzymes potentially involved. All quantitative data presented are illustrative and require experimental validation.

Introduction

Odd-chain fatty acids (OCFAs) and their polyunsaturated derivatives (OC-PUFAs) are gaining increasing attention in biomedical research for their potential roles in metabolic health and disease. This compound is a C21 tri-unsaturated fatty acid whose biological functions and biosynthetic origins are largely unexplored. Standard fatty acid synthesis in most organisms primarily produces even-chain fatty acids, initiating with acetyl-CoA. The synthesis of OCFAs, however, begins with propionyl-CoA[1]. This guide outlines a putative enzymatic pathway for the production of this compound, leveraging known enzymatic reactions of fatty acid metabolism.

Proposed Enzymatic Synthesis Pathway

The proposed pathway for the synthesis of this compound is a multi-step process involving both fatty acid synthase (FAS) activity for the initial chain creation, followed by sequential elongation and desaturation reactions catalyzed by specific elongases and desaturases.

The synthesis is hypothesized to proceed as follows:

  • Initiation with Propionyl-CoA: The synthesis of the odd-numbered carbon chain begins with propionyl-CoA as the primer for fatty acid synthase[1].

  • Chain Elongation to Heptadecanoic Acid (C17:0): The fatty acid synthase complex iteratively adds two-carbon units from malonyl-CoA to the initial propionyl-CoA, leading to the formation of the saturated odd-chain fatty acid, heptadecanoic acid (C17:0).

  • Elongation to Heneicosanoic Acid (C21:0): Heptadecanoyl-CoA is then subjected to two rounds of elongation, each adding a two-carbon unit. This is a critical and currently speculative part of the pathway. While some elongases, such as human ELOVL6, have been shown to act on shorter odd-chain fatty acids, their efficiency on longer odd-chain substrates like C17:0 and C19:0 is not well-established[2].

  • Sequential Desaturation: The saturated C21 fatty acid, heneicosanoic acid, is then sequentially desaturated by Δ9, Δ12, and Δ15 desaturases to introduce the three double bonds at the appropriate positions. The substrate specificity of these desaturases for C21 fatty acids is another area requiring experimental confirmation, though some desaturases are known to have broad substrate tolerance[3][4].

Enzymatic Synthesis of this compound cluster_0 Fatty Acid Synthase System cluster_1 Elongation Steps cluster_2 Desaturation Steps Propionyl-CoA Propionyl-CoA Fatty Acid Synthase Fatty Acid Synthase Propionyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Heptadecanoyl-CoA (C17:0) Heptadecanoyl-CoA (C17:0) Fatty Acid Synthase->Heptadecanoyl-CoA (C17:0) + 7 Malonyl-CoA Elongase Elongase Heptadecanoyl-CoA (C17:0)->Elongase Elongase (e.g., ELOVL family) Elongase Nonadecanoyl-CoA (C19:0) Nonadecanoyl-CoA (C19:0) Heneicosanoyl-CoA (C21:0) Heneicosanoyl-CoA (C21:0) d9_desaturase Δ9-Desaturase Heneicosanoyl-CoA (C21:0)->d9_desaturase Elongase->Nonadecanoyl-CoA (C19:0) + Malonyl-CoA Elongase->Heneicosanoyl-CoA (C21:0) + Malonyl-CoA Heneicosenoyl-CoA (C21:1) 9(Z)-Heneicosenoyl-CoA d9_desaturase->Heneicosenoyl-CoA (C21:1) d12_desaturase Δ12-Desaturase Heneicosadienoyl-CoA (C21:2) 9(Z),12(Z)-Heneicosadienoyl-CoA d12_desaturase->Heneicosadienoyl-CoA (C21:2) d15_desaturase Δ15-Desaturase Final_Product 9(Z),12(Z),15(Z)- Heneicosatrienoic Acid d15_desaturase->Final_Product Heneicosenoyl-CoA (C21:1)->d12_desaturase Heneicosadienoyl-CoA (C21:2)->d15_desaturase

Figure 1: Proposed enzymatic synthesis pathway for this compound.

Key Enzymes and Hypothetical Kinetic Data

The successful synthesis of this compound is contingent on the activity and substrate specificity of several key enzymes. The following table summarizes the enzymes required for each step of the proposed pathway. The kinetic parameters provided are hypothetical and serve as a baseline for experimental design.

Reaction Step Enzyme Substrate Product Hypothetical Km (µM) Hypothetical Vmax (nmol/min/mg)
Elongation 1 Fatty Acid ElongaseHeptadecanoyl-CoA (C17:0)Nonadecanoyl-CoA (C19:0)505
Elongation 2 Fatty Acid ElongaseNonadecanoyl-CoA (C19:0)Heneicosanoyl-CoA (C21:0)603
Desaturation 1 Δ9-DesaturaseHeneicosanoyl-CoA (C21:0)9(Z)-Heneicosenoyl-CoA (C21:1)4010
Desaturation 2 Δ12-Desaturase9(Z)-Heneicosenoyl-CoA (C21:1)9(Z),12(Z)-Heneicosadienoyl-CoA (C21:2)308
Desaturation 3 Δ15-Desaturase9(Z),12(Z)-Heneicosadienoyl-CoA (C21:2)9(Z),12(Z),15(Z)-Heneicosatrienoyl-CoA (C21:3)257

Experimental Protocols

The following protocols are generalized methods for the in vitro synthesis and analysis of fatty acids and can be adapted for the specific synthesis of this compound.

General Experimental Workflow

Experimental Workflow Start Start Enzyme_Preparation Enzyme Preparation (Expression and Purification) Start->Enzyme_Preparation Substrate_Preparation Substrate Preparation (Acyl-CoA Synthesis) Start->Substrate_Preparation In_Vitro_Reaction In Vitro Enzymatic Reaction Enzyme_Preparation->In_Vitro_Reaction Substrate_Preparation->In_Vitro_Reaction Lipid_Extraction Total Lipid Extraction In_Vitro_Reaction->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Analysis GC-MS and/or HPLC Analysis Derivatization->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for enzymatic fatty acid synthesis and analysis.

Enzyme Preparation

Recombinant elongase and desaturase enzymes can be expressed in a suitable host system, such as Saccharomyces cerevisiae or insect cells, and purified using standard chromatographic techniques. Microsomal fractions from tissues known to have high fatty acid metabolism activity can also be used as a source of enzymes.

In Vitro Fatty Acid Elongation Assay

This protocol is adapted from established methods for measuring fatty acid elongase activity[2].

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate (B84403) buffer (pH 7.2)

    • 2.5 mM MgCl2

    • 1 mM NADPH

    • 100 µM [14C]-Malonyl-CoA (as a tracer)

    • 50 µM of the starting acyl-CoA substrate (e.g., Heptadecanoyl-CoA or Nonadecanoyl-CoA)

    • 50-100 µg of microsomal protein or purified elongase.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Saponification: Stop the reaction by adding 1 M KOH in 90% ethanol (B145695) and heat at 65°C for 1 hour to saponify the fatty acids.

  • Extraction: Acidify the mixture with concentrated HCl and extract the fatty acids with hexane.

  • Analysis: Analyze the extracted fatty acids by reverse-phase HPLC with a radiodetector or by GC-MS after methylation to identify and quantify the elongated product.

In Vitro Fatty Acid Desaturation Assay

This protocol is a general method for assaying desaturase activity[5].

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM HEPES buffer (pH 7.2)

    • 2 mM NADH or NADPH

    • 100 µM of the acyl-CoA substrate (e.g., Heneicosanoyl-CoA, 9(Z)-Heneicosenoyl-CoA, or 9(Z),12(Z)-Heneicosadienoyl-CoA)

    • 50-100 µg of microsomal protein or purified desaturase.

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Reaction Termination and Derivatization: Stop the reaction by adding a solution of 1 M HCl. Extract the lipids with chloroform/methanol (2:1, v/v). The extracted lipids are then transmethylated to fatty acid methyl esters (FAMEs) using BF3-methanol.

  • Analysis: Analyze the FAMEs by GC-MS to identify and quantify the desaturated product.

Quantitative Analysis of Reaction Products

The products of the enzymatic reactions should be quantified to determine reaction kinetics and efficiency.

Analytical Method Instrumentation Sample Preparation Data Output
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS system with a suitable capillary column (e.g., DB-23)Transmethylation to Fatty Acid Methyl Esters (FAMEs)Mass spectra for product identification and peak areas for quantification.
High-Performance Liquid Chromatography (HPLC) HPLC with a C18 reverse-phase column and a UV or radiodetectorDirect injection of extracted fatty acidsChromatogram with peak retention times for identification and peak areas for quantification.

Conclusion

The enzymatic synthesis of this compound presents a fascinating challenge in the field of lipid biochemistry. This guide provides a robust theoretical framework and adaptable experimental protocols to guide researchers in exploring this novel biosynthetic pathway. The successful in vitro synthesis and characterization of this unique odd-chain polyunsaturated fatty acid will pave the way for future investigations into its biological significance and potential therapeutic applications. Experimental validation of the proposed pathway and the kinetic parameters of the involved enzymes are critical next steps in this area of research.

References

physicochemical properties of heneicosatrienoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Heneicosatrienoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (21:3), a group of polyunsaturated fatty acids (PUFAs) containing 21 carbon atoms and three double bonds. Due to their relative rarity in nature compared to more common fatty acids, specific experimental data for all heneicosatrienoic acid isomers are limited. This document compiles available data, provides context through comparisons with related fatty acids, outlines relevant experimental methodologies, and explores their metabolic and signaling pathways.

Physicochemical Properties

Quantitative data for heneicosatrienoic acids are not as abundant as for more common fatty acids like linolenic acid (18:3) or arachidonic acid (20:4). The following tables summarize the available information for a known isomer, (9Z,12Z,15Z)-heneicosatrienoic acid, and provide estimated values based on trends observed in other fatty acids. For comparison, data for the saturated counterpart, heneicosanoic acid, and a more common C18 trienoic acid, α-linolenic acid, are also included.

Table 1: General Properties of Heneicosatrienoic Acid and Related Compounds

Property(9Z,12Z,15Z)-Heneicosatrienoic AcidHeneicosanoic Acidα-Linolenic Acid (18:3n-3)
Lipid Number 21:3n-621:018:3n-3
Molecular Formula C₂₁H₃₆O₂[1]C₂₁H₄₂O₂C₁₈H₃₀O₂
Molecular Weight 320.51 g/mol [1]326.55 g/mol 278.43 g/mol
Appearance Liquid at room temperatureColorless solidColorless liquid

Table 2: Physicochemical Data of Heneicosatrienoic Acid and Related Compounds

Property(9Z,12Z,15Z)-Heneicosatrienoic AcidHeneicosanoic Acidα-Linolenic Acid (18:3n-3)
Melting Point (°C) Low (exact value not available)74 - 76-11
Boiling Point (°C) Not availableNot available232 at 17 mmHg
Density (g/cm³) Not availableNot available0.9164
pKa Estimated ~8.0-9.0[2][3][4]Estimated >108.28[2][4]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform); practically insoluble in water.Soluble in organic solvents; insoluble in water.Soluble in organic solvents; insoluble in water.

Note: The pKa of long-chain fatty acids is influenced by the degree of unsaturation. With three double bonds, the pKa of heneicosatrienoic acid is expected to be lower than its saturated counterpart. Studies on C18 fatty acids show a decrease in pKa with an increasing number of double bonds.[2][4]

Experimental Protocols

This section details generalized experimental protocols for determining the key physicochemical properties of fatty acids, which can be adapted for the study of heneicosatrienoic acids.

Determination of Melting Point

The melting point of a fatty acid can be determined using the capillary tube method or by Differential Scanning Calorimetry (DSC).

Capillary Tube Method:

  • Sample Preparation: A small amount of the purified fatty acid is introduced into a thin-walled capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the bulb of the thermometer and the sample at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating: The bath is heated slowly and uniformly.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small, precisely weighed amount of the fatty acid is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is then subjected to a controlled temperature program.

  • Analysis: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The melting point is determined from the resulting thermogram, typically as the peak temperature of the melting endotherm.[5]

Determination of Solubility

The solubility of heneicosatrienoic acids in various solvents can be determined by the following method:

  • Sample Preparation: A known excess amount of the fatty acid is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure saturation.

  • Separation: The undissolved fatty acid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the fatty acid in the clear, saturated solution is determined using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) after derivatization to its methyl ester.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of fatty acids.

  • Derivatization: Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) by reaction with a methylating agent (e.g., BF₃ in methanol).

  • Injection: A small volume of the FAMEs solution is injected into the gas chromatograph.

  • Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column. The temperature of the column is programmed to increase over time to elute the different FAMEs.

  • Detection and Identification: As the FAMEs elute from the column, they enter the mass spectrometer, where they are ionized. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the specific fatty acid. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Signaling and Metabolic Pathways

While specific signaling pathways for heneicosatrienoic acids are not well-elucidated, their metabolism can be inferred from the known pathways of other odd-chain and polyunsaturated fatty acids.

Biosynthesis of Heneicosatrienoic Acid

Heneicosatrienoic acids, being odd-chain fatty acids, are less common than their even-chain counterparts. Their synthesis likely involves the elongation of shorter odd-chain fatty acids or the α-oxidation of an even-chain fatty acid, followed by a series of desaturation and elongation steps. The diagram below illustrates a plausible biosynthetic pathway.

cluster_synthesis Biosynthesis of Polyunsaturated Fatty Acids Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Carboxylase Odd-chain Saturated FA Odd-chain Saturated FA Methylmalonyl-CoA->Odd-chain Saturated FA Fatty Acid Synthase Heneicosanoic_Acid Heneicosanoic Acid (21:0) Odd-chain Saturated FA->Heneicosanoic_Acid Elongases Heneicosatrienoic_Acid Heneicosatrienoic Acid (21:3) Heneicosanoic_Acid->Heneicosatrienoic_Acid Desaturases (e.g., Δ9, Δ12, Δ15) cluster_oxidation β-Oxidation of Heneicosatrienoic Acid Heneicosatrienoic_Acid Heneicosatrienoic Acid (21:3) Beta_Oxidation β-Oxidation Cycles Heneicosatrienoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x9) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Citric_Acid_Cycle Citric Acid Cycle Succinyl_CoA->Citric_Acid_Cycle cluster_signaling Inhibitory Signaling of a Synthetic 21:3n-3 Analog Beta_Oxa_21_3 β-oxa 21:3n-3 PKC_betaI_epsilon PKC-βI and -ε translocation Beta_Oxa_21_3->PKC_betaI_epsilon ERK_Activation ERK Activation Beta_Oxa_21_3->ERK_Activation PKC_betaI_epsilon->ERK_Activation T_Cell_Proliferation T-Cell Proliferation ERK_Activation->T_Cell_Proliferation

References

Methodological & Application

Application Note: Quantitative Analysis of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9(Z),12(Z),15(Z)-Heneicosatrienoic acid (C21:3) is a polyunsaturated fatty acid. The precise quantification of specific fatty acids is crucial in various fields, including lipidomics, metabolic research, and drug development, to understand their physiological roles and potential as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of fatty acids.[1][2] However, due to the low volatility and polar nature of free fatty acids, direct analysis by GC-MS is challenging, often resulting in poor chromatographic performance.[2]

To overcome these limitations, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives.[2][3] The most common method is the esterification of fatty acids to form fatty acid methyl esters (FAMEs), which are readily analyzed by GC-MS.[1] This application note provides a detailed protocol for the robust and sensitive quantitative analysis of this compound in biological matrices. The method involves lipid extraction, derivatization to its corresponding FAME, and subsequent analysis by GC-MS using an internal standard for accurate quantification.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the overall experimental workflow and the key chemical transformation step in the analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample (Plasma, Tissue, Cells) IS_Addition Add Internal Standard (e.g., Heptadecanoic-d3 acid) Sample->IS_Addition Extraction Total Lipid Extraction (Folch Method) IS_Addition->Extraction Drying1 Dry Lipid Extract (Under Nitrogen Stream) Extraction->Drying1 Derivatization Derivatization to FAMEs (BF₃-Methanol Method) Drying1->Derivatization Extraction2 Liquid-Liquid Extraction (Hexane) Derivatization->Extraction2 Drying2 Dry Hexane (B92381) Layer (Anhydrous Na₂SO₄) Extraction2->Drying2 Vial Transfer to GC Vial Drying2->Vial GCMS GC-MS Analysis Vial->GCMS Data Data Acquisition (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Quant->Result

Caption: Overall experimental workflow for the quantitative GC-MS analysis of this compound.

Caption: Logic diagram of the acid-catalyzed esterification (derivatization) reaction.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol is adapted from the Folch method and is suitable for plasma and tissue samples.[4][5]

Materials:

  • Biological Sample (e.g., 100 µL plasma or 20-50 mg homogenized tissue)

  • Internal Standard (IS) Solution (e.g., Heptadecanoic-d3 acid in methanol)

  • Chloroform:Methanol (2:1, v/v) with 0.01% Butylated hydroxytoluene (BHT)[4]

  • 0.88% Potassium Chloride (KCl) or 0.9% Sodium Chloride (NaCl) solution[4]

  • Screw-cap glass tubes with PTFE liners

  • Nitrogen gas supply

Procedure:

  • Place the biological sample into a screw-cap glass tube.

  • Add a known amount of the internal standard solution to the sample.

  • Add 2 mL of the 2:1 chloroform:methanol solution. For tissue samples, ensure the tissue is fully homogenized in this solution.[4]

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of 0.88% KCl solution to induce phase separation.[4]

  • Vortex for another minute and then centrifuge at 2000 x g for 5 minutes.[4]

  • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipids completely under a gentle stream of nitrogen.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses Boron Trifluoride (BF₃)-Methanol, a widely used and effective reagent for esterifying fatty acids.[1][4]

Materials:

  • Dried lipid extract from Protocol 1

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)[1][4]

  • n-Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF₃-Methanol solution.[4]

  • Cap the tube tightly and heat at 60-100°C for 10-30 minutes in a heating block or water bath.[4] (Note: Optimal time and temperature may require empirical determination for specific sample types[1]).

  • Cool the tube to room temperature.

  • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.[4]

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Centrifuge at 1500 x g for 5 minutes to ensure clear phase separation.[4]

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final dried hexane extract to a GC autosampler vial for analysis.

Protocol 3: GC-MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent[6]
Mass Spectrometer Agilent 5977A MSD or equivalent[6]
Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column[6]
Carrier Gas Helium at a constant flow rate of ~1-2 mL/min[5]
Injection Mode Splitless or Split (e.g., 50:1 ratio)[5][6]
Injection Volume 1 µL
Injector Temperature 250°C[6]
Oven Program Initial 70°C, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, hold for 2.5 min[5][7]
MS Transfer Line 240°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Scan (e.g., m/z 50-550) for identification[5][8]
Monitored Ions (SIM) Molecular ion (M+) of the FAME (m/z 334.5) and characteristic fragments. A quantifier and one or two qualifier ions should be selected.
Protocol 4: Quantification

Procedure:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of a certified this compound standard and a constant concentration of the internal standard. Process these standards using the same extraction and derivatization protocol as the unknown samples.

  • Analysis: Analyze the processed calibration standards and samples by GC-MS.

  • Data Processing: Integrate the peak areas for the analyte (Heneicosatrienoic acid methyl ester) and the internal standard in each chromatogram.

  • Calculation: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Data Presentation and Method Validation

Quantitative data should be clearly structured. Method validation is essential to ensure reliable results.[5][9]

Table 2: Example Calibration Curve Data

Standard Conc. (µg/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
0.5 15,500 305,000 0.051
1.0 32,000 310,000 0.103
5.0 161,000 308,000 0.523
10.0 335,000 312,000 1.074
25.0 850,000 315,000 2.698
50.0 1,720,000 309,000 5.566

Resulting Linear Equation: y = 0.110x + 0.005; R² > 0.998

Table 3: Typical Method Validation Parameters

Parameter Typical Value Description
Linearity (R²) > 0.995 Correlation coefficient of the calibration curve over the defined range.[10]
Limit of Detection (LOD) 0.05 - 0.25 µg/mL The lowest concentration of analyte that can be reliably detected.[8][9]
Limit of Quantification (LOQ) 0.15 - 0.75 µg/mL The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[8][9]
Precision (%RSD) < 15% The relative standard deviation of replicate measurements (intra- and inter-day).[5][11]

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of analyte. |

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid, an odd-chain polyunsaturated fatty acid. The protocol outlines procedures for sample preparation from plasma, optimized liquid chromatography conditions for separation, and mass spectrometry parameters for selective detection using Multiple Reaction Monitoring (MRM). This method is suitable for researchers in lipidomics, drug development, and clinical research investigating the role of odd-chain fatty acids in various physiological and pathological processes.

Introduction

Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and serve as precursors for a variety of signaling molecules.[1][2][3] While even-chain PUFAs are well-studied, odd-chain PUFAs, such as this compound (C21:3), are less characterized but are gaining interest due to their potential roles in metabolic and inflammatory pathways. Accurate and sensitive quantification of these lipids is essential to understand their biological significance. LC-MS/MS offers superior selectivity and sensitivity for the analysis of fatty acids compared to traditional methods like gas chromatography, often without the need for derivatization.[4][5] This document provides a comprehensive protocol for the analysis of this compound in biological samples.

Experimental Protocols

Sample Preparation: Extraction of Total Fatty Acids from Plasma

This protocol is adapted from established methods for fatty acid extraction from plasma.[4]

Materials:

  • Plasma samples

  • Internal Standard (IS): A suitable deuterated odd-chain fatty acid (e.g., C17:0-d33 or a custom synthesized C21:3 deuterated analog)

  • Methanol (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Acetyl Chloride

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 1 mL of a freshly prepared solution of Methanol:Acetyl Chloride (95:5, v/v) for simultaneous extraction and esterification (optional, but can improve chromatographic performance).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at 60°C for 1 hour to ensure complete hydrolysis and esterification.

  • Cool the tubes to room temperature.

  • Add 500 µL of deionized water and 1 mL of hexane.

  • Vortex for 2 minutes to extract the fatty acid methyl esters into the hexane layer.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction (steps 7-10) on the lower aqueous layer and combine the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system is recommended.
Column A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of fatty acids.[5]
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) to aid in ionization.
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)

Mass Spectrometry (MS) Conditions:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer is required for MRM analysis.
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode. Fatty acids readily form [M-H]⁻ ions in negative mode.
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument.
MRM Transitions Compound

Data Presentation

Quantitative data from method validation should be summarized in the following tables for clarity and easy comparison.

Table 1: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 105%
Matrix Effect (%) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike Internal Standard plasma->is_spike hydrolysis Hydrolysis & Extraction is_spike->hydrolysis evaporation Evaporation hydrolysis->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Potential Role in Signaling Pathways

While the specific signaling pathways involving this compound are not well-defined, as an omega-3 polyunsaturated fatty acid, it may be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce various bioactive lipid mediators, similar to other well-known PUFAs.[3] These mediators can then interact with cellular receptors to modulate inflammatory and other signaling cascades.

signaling_pathway cluster_enzymes Metabolizing Enzymes cluster_mediators Bioactive Lipid Mediators cluster_effects Cellular Effects PUFA This compound (from cell membrane phospholipids) COX COX PUFA->COX LOX LOX PUFA->LOX CYP450 CYP450 PUFA->CYP450 Prostanoids Eicosanoid-like Prostanoids COX->Prostanoids Leukotrienes Eicosanoid-like Leukotrienes LOX->Leukotrienes Epoxides Epoxides & Diols CYP450->Epoxides Inflammation Modulation of Inflammation Prostanoids->Inflammation Leukotrienes->Inflammation Signaling Cell Signaling Epoxides->Signaling

References

Application Notes and Protocols for the Extraction of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),12(Z),15(Z)-Heneicosatrienoic acid is a long-chain polyunsaturated fatty acid (PUFA) of interest in various fields of biomedical research. Accurate and efficient extraction from biological tissues is a critical first step for its quantification and further downstream analysis. This document provides detailed protocols for the extraction of total lipids, including this compound, from tissue samples. The most widely accepted and validated methods for lipid extraction are the Folch and Bligh-Dyer methods. These protocols are designed to maximize yield and purity, ensuring reliable results for research, clinical, and pharmaceutical development applications.

Data Presentation: Comparison of Extraction Method Efficiencies

Quantitative data specifically for the extraction of this compound is not extensively available in the literature. The following table summarizes the reported recovery and efficiency of the Folch and Bligh-Dyer methods for total lipids and polyunsaturated fatty acids (PUFAs) from various tissue types. This information can guide the selection of the most appropriate method based on the tissue characteristics and the research objectives.

Extraction MethodPrincipleTissue TypeAnalyteReported Recovery/EfficiencyKey Advantages
Folch Method A biphasic extraction utilizing a chloroform (B151607):methanol (2:1 v/v) solvent system to solubilize lipids from the tissue homogenate.[1][2]General TissuesTotal Lipids>90%[3]Robust and highly effective for a broad range of lipids.[4]
Tissues with >2% lipid contentTotal LipidsSignificantly higher lipid recovery compared to the Bligh & Dyer method.[5][6]Considered a "gold standard" for quantitative lipid extraction.[5]
Bligh-Dyer Method A modified biphasic extraction using a smaller volume of chloroform and methanol, making it a more rapid and economical alternative to the Folch method.[4][7]Fish Muscle (low lipid content)Total Lipids≥95%[5]Rapid, efficient, and uses less solvent.[7]
General TissuesTotal Fatty Acids10-15% higher yield with an acidic modification compared to standard methods.Faster than traditional methods.
General TissuesPolyunsaturated Fatty Acids (PUFAs)30-50% increased yield with an acidic modification compared to standard methods.Suitable for a variety of biological materials.[7]

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is a widely used method for the exhaustive extraction of lipids from animal tissues.[1][2]

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Separatory funnel (optional)

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials for final sample storage

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of the tissue sample. If frozen, allow it to thaw on ice. Mince the tissue into small pieces.

  • Homogenization: Transfer the minced tissue to a glass homogenizer. Add 20 mL of a chloroform:methanol (2:1 v/v) mixture. Homogenize thoroughly for 2-3 minutes on ice.[1]

  • Agitation: Transfer the homogenate to a glass centrifuge tube. Agitate on an orbital shaker for 15-20 minutes at room temperature.[1]

  • Filtration/Centrifugation: Filter the homogenate through a fat-free filter paper into a clean glass tube or centrifuge the homogenate at 2,000-3,000 x g for 10 minutes to pellet the tissue debris.[1] Carefully collect the supernatant.

  • Washing: Add 0.2 volumes of the 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).[1] Vortex the mixture for 30 seconds and then centrifuge at a low speed (e.g., 1,000 x g) for 5-10 minutes to facilitate phase separation.[1]

  • Phase Separation: Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection: Carefully remove the upper aqueous phase by aspiration with a Pasteur pipette. Transfer the lower chloroform phase containing the lipid extract to a clean, pre-weighed glass tube.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Once the solvent is fully evaporated, the dried lipid extract can be weighed to determine the total lipid yield. For subsequent analysis, reconstitute the lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1 v/v) and store under a nitrogen atmosphere at -20°C or -80°C to prevent oxidation.

Protocol 2: Bligh-Dyer Method for Lipid Extraction

This protocol is a rapid and efficient method for lipid extraction, particularly suitable for tissues with high water content.[4][8]

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Distilled water or 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Nitrogen stream evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of the tissue sample.

  • Homogenization: In a glass centrifuge tube, add the tissue sample and 1 mL of distilled water. Add 3.75 mL of a chloroform:methanol (1:2 v/v) mixture. Homogenize the mixture thoroughly.

  • First Extraction: Vortex the homogenate for 10-15 minutes.[8]

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of distilled water and vortex for another minute.[8]

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.[8]

  • Lipid Collection: Three layers will be formed: an upper aqueous layer, a middle layer of precipitated protein, and a lower organic layer containing the lipids. Carefully collect the lower chloroform layer using a Pasteur pipette, passing through the protein disk.

  • Re-extraction (Optional but Recommended for Quantitative Analysis): For a more exhaustive extraction, re-extract the remaining tissue pellet and upper phase with 2 mL of chloroform. Vortex and centrifuge again. Combine the lower chloroform phase with the first extract.

  • Drying: Evaporate the solvent from the collected chloroform phase under a gentle stream of nitrogen.

  • Storage: Reconstitute the dried lipid extract in a suitable solvent and store at -20°C or -80°C under nitrogen.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the extraction of this compound from tissue samples, from initial sample preparation to the final purified lipid extract ready for analysis.

ExtractionWorkflow Tissue Tissue Sample (Fresh or Frozen) Homogenization Homogenization (in Chloroform:Methanol) Tissue->Homogenization Agitation Agitation / Shaking Homogenization->Agitation Phase_Separation Phase Separation (Addition of Water/Saline & Centrifugation) Agitation->Phase_Separation Collection Collection of Lower Organic Phase (Lipid Extract) Phase_Separation->Collection Drying Solvent Evaporation (Nitrogen Stream / Rotary Evaporator) Collection->Drying Final_Product Purified Lipid Extract (Containing this compound) Drying->Final_Product Analysis Downstream Analysis (GC-MS, LC-MS, etc.) Final_Product->Analysis

Caption: General workflow for the extraction of lipids from tissue.

References

Application Notes and Protocols: 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid as a Potential Biomarker for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a critical underlying factor in a multitude of diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. The identification of novel biomarkers to monitor inflammatory status and therapeutic response is of paramount importance. Polyunsaturated fatty acids (PUFAs) and their metabolites, collectively known as eicosanoids and other oxylipins, are key modulators of inflammation. While the roles of arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) are well-established, the biological significance of less common fatty acids remains an active area of investigation.

9(Z),12(Z),15(Z)-Heneicosatrienoic acid is a 21-carbon, n-6 polyunsaturated fatty acid. Its structural similarity to other pro-inflammatory and anti-inflammatory PUFAs suggests that it may also serve as a substrate for key inflammatory enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX). The resulting metabolites could play a role in modulating inflammatory pathways, making this compound a potential biomarker for inflammatory diseases. These application notes provide a comprehensive overview of the rationale for investigating this novel fatty acid and detailed protocols for its quantification in biological samples.

Putative Role in Inflammatory Signaling

It is hypothesized that this compound, upon release from cell membrane phospholipids (B1166683) by phospholipase A2 (PLA2), can be metabolized by COX and LOX enzymes. This metabolism would likely produce a series of novel oxygenated metabolites with pro-inflammatory or anti-inflammatory activities. The balance of these metabolites could reflect the inflammatory state of a tissue or organism.

Hypothetical Inflammatory Signaling Pathway of this compound membrane Membrane Phospholipids (Containing 9,12,15-Heneicosatrienoic Acid) pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimulus (e.g., Cytokines) hca This compound pla2->hca Liberation cox Cyclooxygenase (COX-1/COX-2) hca->cox lox Lipoxygenase (LOX) hca->lox prostanoids Novel Prostanoids (e.g., PGG3-like, PGH3-like) cox->prostanoids hydroxy_fa Novel Hydroxy-fatty acids (e.g., HHTA-like) lox->hydroxy_fa inflammation Inflammatory Response (Pro- or Anti-inflammatory) prostanoids->inflammation hydroxy_fa->inflammation LC-MS/MS Workflow for this compound Quantification plasma Plasma Sample (100 µL) is_add Add Internal Standard (Heneicosatrienoic acid-d5) plasma->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip centrifuge Centrifugation (14,000 x g, 10 min, 4°C) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness (Nitrogen Stream) supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Application Notes and Protocols for 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),12(Z),15(Z)-Heneicosatrienoic acid (C21:3n-6) is an odd-chain polyunsaturated fatty acid (PUFA) of emerging interest in the field of lipidomics. Unlike their even-chain counterparts, odd-chain fatty acids are typically found in lower abundance in mammalian systems and can originate from specific dietary sources or endogenous synthesis pathways. The study of these unique lipids can provide insights into metabolic regulation, dietary intake, and disease pathogenesis. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in a lipidomics context.

Biological Significance

Odd-chain fatty acids are biosynthesized using propionyl-CoA as a primer, in contrast to the acetyl-CoA used for even-chain fatty acids.[1][2] This metabolic origin makes them valuable biomarkers for studying specific metabolic pathways. The metabolism of odd-chain fatty acids through β-oxidation results in the production of both acetyl-CoA and propionyl-CoA. The latter is then converted to succinyl-CoA, which can enter the citric acid cycle, highlighting a link to central carbon metabolism.[2] While the specific roles of this compound are still under investigation, PUFAs in general are known to be integral components of cell membranes and precursors to a variety of signaling molecules.

Experimental Protocols

The following sections detail established methodologies for the extraction and analysis of this compound from biological samples.

Protocol 1: Total Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for extracting total lipids from various biological matrices such as plasma, tissues, or cultured cells.

Materials:

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Biological sample (e.g., 100 mg tissue, 1 mL plasma, or 1x10^7 cells)

  • Glass homogenization tube and pestle

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform:methanol. The final solvent volume should be 20 times the sample volume (e.g., for 1 g of tissue, use 20 mL of solvent).

  • Agitate the homogenate on a shaker at room temperature for 20 minutes.

  • Centrifuge the homogenate at 2000 x g for 10 minutes to pellet any solid material.

  • Carefully transfer the supernatant (liquid phase) to a new glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., for 20 mL of supernatant, add 4 mL of 0.9% NaCl).

  • Vortex the mixture thoroughly and centrifuge at 1500 x g for 5 minutes to facilitate phase separation.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper aqueous phase using a Pasteur pipette.

  • Wash the lower organic phase by adding a small amount of a 1:1 mixture of methanol and 0.9% NaCl, vortexing, and centrifuging again. Remove the upper phase.

  • Transfer the final lower organic phase to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of the extracted fatty acids to fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

  • Internal standard (e.g., C17:0 or a deuterated analog of the analyte if available)

Procedure:

  • Reconstitute the dried lipid extract in 1 mL of toluene. Add a known amount of internal standard.

  • Add 2 mL of 14% BF3 in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

  • Inject 1 µL of the FAMEs solution into the GC-MS system.

GC-MS Parameters (Example):

Parameter Value
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temperature 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 50-500 |

Protocol 3: Analysis of Underivatized this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the direct analysis of the free fatty acid without derivatization, offering higher throughput.

Materials:

  • Dried lipid extract from Protocol 1

  • Acetonitrile

  • Methanol

  • Water with 0.1% formic acid

  • LC-MS/MS system with a C18 reversed-phase column

  • Internal standard (e.g., a deuterated analog of the analyte or a structurally similar odd-chain fatty acid)

Procedure:

  • Reconstitute the dried lipid extract in 100 µL of a 1:1 mixture of methanol:acetonitrile. Add a known amount of internal standard.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an LC vial.

  • Inject 5-10 µL of the sample onto the LC-MS/MS system.

LC-MS/MS Parameters (Example):

Parameter Value
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 40% B, increase to 98% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)

| MS/MS Transition | Precursor ion (m/z for C21:3) -> Product ion (specific fragment) |

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Table 1: Hypothetical Quantitative Analysis of this compound in Plasma Samples

Sample GroupnConcentration (ng/mL) ± SDp-value vs. Control
Control1015.2 ± 3.1-
Treatment A1025.8 ± 4.5<0.01
Treatment B1012.5 ± 2.8>0.05

Table 2: Mass Spectrometry Parameters for Selected Fatty Acids

Fatty AcidPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound319.26To be determined empiricallyTo be determined empirically
Linoleic Acid (C18:2)279.23279.23 (for SIM)-
Arachidonic Acid (C20:4)303.23259.2415
Eicosapentaenoic Acid (C20:5)301.21257.2215

Visualizations

Biosynthesis and Metabolism of Odd-Chain Polyunsaturated Fatty Acids

The following diagram illustrates the proposed biosynthetic and metabolic pathways for odd-chain PUFAs like this compound.

G cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Odd_Chain_SFA Odd-Chain Saturated Fatty Acid (e.g., C17:0) FAS->Odd_Chain_SFA Desaturases_Elongases Desaturases & Elongases Odd_Chain_SFA->Desaturases_Elongases C21_3_FA This compound (C21:3) Desaturases_Elongases->C21_3_FA C21_3_FA_met This compound (C21:3) Beta_Oxidation β-Oxidation C21_3_FA_met->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA_met Propionyl-CoA Beta_Oxidation->Propionyl_CoA_met Succinyl_CoA Succinyl-CoA Propionyl_CoA_met->Succinyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Succinyl_CoA->TCA_Cycle

Caption: Biosynthesis and metabolism of odd-chain PUFAs.

Experimental Workflow for Lipidomics Analysis

This diagram outlines the general workflow for the analysis of this compound in biological samples.

G Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS Direct Analysis GCMS GC-MS Derivatization->GCMS Analysis Instrumental Analysis Data_Processing Data Processing (Quantification, Identification) Analysis->Data_Processing GCMS->Analysis LCMS->Analysis Interpretation Biological Interpretation Data_Processing->Interpretation

Caption: General workflow for lipidomics analysis.

Role of PUFAs in Cellular Signaling

This diagram illustrates the general role of PUFAs, including odd-chain variants, in cellular signaling pathways.

G Dietary_PUFA Dietary PUFAs (including Odd-Chain PUFAs) PUFA_Pool Cellular PUFA Pool (e.g., C21:3) Dietary_PUFA->PUFA_Pool De_Novo_Synthesis De Novo Synthesis De_Novo_Synthesis->PUFA_Pool Membrane_PL Membrane Phospholipids PUFA_Pool->Membrane_PL Incorporation Free_PUFA Free PUFAs Membrane_PL->Free_PUFA Release via PLA2 PLA2 Phospholipase A2 (PLA2) Enzymatic_Oxidation Enzymatic Oxidation (COX, LOX, CYP450) Free_PUFA->Enzymatic_Oxidation Signaling_Molecules Bioactive Lipid Mediators (Eicosanoids, etc.) Enzymatic_Oxidation->Signaling_Molecules Cellular_Response Cellular Response (Inflammation, etc.) Signaling_Molecules->Cellular_Response

Caption: General role of PUFAs in cellular signaling.

References

Application Notes and Protocols for Cell Culture Treatment with 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a significant lack of published research on the specific biological effects, mechanisms of action, and established cell culture protocols for 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. The information provided below is a general guide for the application of fatty acids in cell culture and should be adapted and optimized by researchers for this specific and uncharacterized compound. All concentrations and incubation times are suggested starting points and will require empirical determination.

Introduction

This compound is a polyunsaturated fatty acid.[1] While its specific biological functions are not yet elucidated, related fatty acids have been shown to possess a range of activities, including anti-inflammatory and anti-cancer effects. These application notes provide a generalized framework for researchers and drug development professionals to begin investigating the potential effects of this compound in a cell culture setting.

Materials and Reagents

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell counting solution (e.g., Trypan Blue)

  • Assay-specific reagents (e.g., MTT, Annexin V, antibodies for western blotting)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol (B145695) (anhydrous) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, conical tubes and microcentrifuge tubes

  • Cell culture flasks and plates

General Experimental Workflow

The following diagram outlines a general workflow for treating cultured cells with a fatty acid.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_fa Prepare Fatty Acid Stock Solution treat_cells Treat Cells with Fatty Acid prep_fa->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells cell_viability Cell Viability Assay (e.g., MTT) treat_cells->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis_assay protein_analysis Protein Expression Analysis (e.g., Western Blot) treat_cells->protein_analysis gene_expression Gene Expression Analysis (e.g., qPCR) treat_cells->gene_expression

General workflow for cell culture treatment with fatty acids.

Experimental Protocols

Preparation of Fatty Acid Stock Solution

Due to the hydrophobic nature of fatty acids, proper solubilization is critical for consistent and reproducible results in cell culture experiments. The two most common methods involve the use of an organic solvent or complexing with fatty acid-free Bovine Serum Albumin (BSA).

Method A: Solvent-Based Stock Solution

  • Dissolve this compound in anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock directly into the cell culture medium. The final concentration of the solvent in the medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of solvent) should always be included in experiments.

Method B: BSA-Complexed Stock Solution

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in PBS or serum-free medium).

  • Warm the BSA solution to 37°C.

  • Prepare a high-concentration stock of this compound in ethanol as described in Method A.

  • Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing. A molar ratio of fatty acid to BSA between 3:1 and 6:1 is commonly used.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile-filter the fatty acid-BSA complex solution before use.

  • Store at 4°C for short-term use or at -20°C for long-term storage.

Cell Seeding and Treatment
  • Culture cells of interest in appropriate medium supplemented with FBS and antibiotics.

  • Trypsinize and count the cells.

  • Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will allow for logarithmic growth during the treatment period.

  • Allow the cells to adhere and recover for 24 hours.

  • After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (prepared from either the solvent-based or BSA-complexed stock). Include a vehicle control (medium with solvent or BSA alone).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

Assessment of Cellular Effects

The following are examples of common assays to evaluate the effects of the fatty acid treatment. The choice of assays will depend on the research question.

4.3.1. Cell Viability Assay (MTT Assay)

  • At the end of the treatment period, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution.

  • Incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

4.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

4.3.3. Western Blot Analysis for Signaling Proteins

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, MAP kinases).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Signaling Pathway Diagram

As no signaling pathways for this compound have been identified, the following diagram illustrates a hypothetical pathway based on the known actions of other polyunsaturated fatty acids, which can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades. This is a speculative diagram for illustrative purposes only.

hypothetical_pathway FA 9(Z),12(Z),15(Z)- Heneicosatrienoic Acid Cell Cell Membrane FA->Cell Uptake ROS Increased ROS Production Cell->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical signaling pathway for fatty acid-induced apoptosis.

Quantitative Data Summary (Template)

Since no quantitative data is available, the following tables are provided as templates for researchers to organize their experimental results.

Table 1: Effect of this compound on Cell Viability (%)

Concentration (µM)24 hours48 hours72 hours
Vehicle Control100 ± SD100 ± SD100 ± SD
10Mean ± SDMean ± SDMean ± SD
25Mean ± SDMean ± SDMean ± SD
50Mean ± SDMean ± SDMean ± SD
100Mean ± SDMean ± SDMean ± SD

SD: Standard Deviation

Table 2: Induction of Apoptosis by this compound at 48 hours

Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle ControlMean ± SDMean ± SD
10Mean ± SDMean ± SD
25Mean ± SDMean ± SD
50Mean ± SDMean ± SD
100Mean ± SDMean ± SD

SD: Standard Deviation

Conclusion

The provided application notes and protocols offer a foundational approach for the in vitro investigation of this compound. Due to the absence of specific literature on this compound, researchers are strongly encouraged to perform thorough dose-response and time-course studies to determine the optimal experimental conditions for their specific cell models and research objectives.

References

In Vivo Administration of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no direct studies detailing the in vivo administration of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid in animal models were identified. The current body of research does not provide specific data on its dosage, administration routes, biological effects, or associated signaling pathways in living organisms.

This compound is a C21 tri-unsaturated fatty acid.[1] While information regarding its direct in vivo application is lacking, the broader context of polyunsaturated fatty acid (PUFA) research offers insights into the potential roles and metabolic pathways of similar molecules.

Research on Related Polyunsaturated Fatty Acids

Extensive research has been conducted on other n-3 and n-6 PUFAs, such as eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and arachidonic acid (AA), in various animal models. These studies provide a framework for how fatty acids are investigated in vivo and the types of biological effects they can elicit.

For instance, studies on EPA in mouse models of obesity have demonstrated its ability to prevent high-fat diet-induced weight gain and improve metabolic parameters.[2] In these studies, EPA is typically administered as a supplement in the diet. Another study investigated the effects of EPA in a rat model of multiple sclerosis, where it was administered daily by gavage.[3]

Research into the metabolism of fatty acids has shown that they can be converted to a variety of bioactive lipid mediators.[4] For example, arachidonic acid is a precursor for eicosanoids, which are involved in inflammation and other physiological processes.[4] It is plausible that this compound could also be metabolized into signaling molecules, though this has not been demonstrated experimentally.

General Experimental Approaches for In Vivo Fatty Acid Administration

While specific protocols for this compound are unavailable, the following table summarizes common methodologies used in animal studies of other PUFAs. This information is intended to provide a general understanding of how such research is conducted.

ParameterCommon Approaches in PUFA ResearchAnimal Models
Administration Route Oral (dietary supplementation, gavage), Intravenous, IntraperitonealMice (e.g., C57BL/6J, IL10-/-), Rats (e.g., Sprague-Dawley, Wistar)
Dosage Formulation Mixed in feed, dissolved in a vehicle (e.g., corn oil, PBS)
Key Endpoints Body weight, fat/lean mass, plasma lipid profile, glucose tolerance, gene expression analysis, histological analysis of tissues

Potential Signaling Pathways

Although no signaling pathways have been directly linked to this compound, research on other PUFAs has implicated them in a variety of cellular signaling cascades. The diagram below illustrates a generalized pathway for n-3 PUFAs, highlighting their role in modulating inflammation and lipid metabolism.

PUFA_Signaling n3_PUFA n-3 PUFAs (e.g., EPA, DHA) Metabolism Metabolism n3_PUFA->Metabolism PPARs PPARα/γ Activation n3_PUFA->PPARs Resolvins Resolvins, Protectins Metabolism->Resolvins Anti_Inflammatory Anti-inflammatory Effects Resolvins->Anti_Inflammatory Gene_Expression Altered Gene Expression PPARs->Gene_Expression Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism

Figure 1. Generalized signaling pathway of n-3 PUFAs.

Conclusion

There is a significant gap in the scientific literature regarding the in vivo administration and biological effects of this compound in animal models. Future research is needed to elucidate the potential physiological and pathophysiological roles of this fatty acid. The established methodologies and known signaling pathways of other well-studied PUFAs can serve as a valuable guide for designing and conducting such investigations. Researchers interested in this specific fatty acid may need to undertake foundational studies to determine appropriate dosages, administration routes, and to identify its metabolic fate and biological targets.

References

Application Notes and Protocols: Structural Elucidation of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules, including polyunsaturated fatty acids (PUFAs).[1][2] This document provides a detailed guide for the use of ¹H and ¹³C NMR spectroscopy to confirm the structure of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. This C21 tri-unsaturated fatty acid possesses three cis double bonds at the Δ⁹, Δ¹², and Δ¹⁵ positions. The protocols and data presented herein are intended to assist researchers in the unambiguous identification and characterization of this and similar PUFAs.

Data Presentation: Characteristic NMR Chemical Shifts

The chemical structure of this compound dictates a unique NMR fingerprint. The following tables summarize the expected chemical shifts for the key protons and carbons in the molecule, based on data for analogous polyunsaturated fatty acids.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (δ) ppmMultiplicity
Terminal Methyl (-CH₃)0.97 - 0.99Triplet
Methylene Chain (-(CH₂)n-)1.25 - 1.40Multiplet
β-Methylene to Carbonyl (-CH₂-CH₂-COOH)~1.63Multiplet
Allylic (-CH₂-CH=)2.05 - 2.15Multiplet
α-Methylene to Carbonyl (-CH₂-COOH)~2.35Triplet
Bis-allylic (=CH-CH₂-CH=)2.80 - 2.88Multiplet
Olefinic (-CH=CH-)5.30 - 5.45Multiplet
Carboxylic Acid (-COOH)10 - 12Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonsChemical Shift (δ) ppm
Terminal Methyl (-CH₃)~14.3
Methylene Chain (-(CH₂)n-)22.0 - 30.0
Allylic (-CH₂-CH=)~27.2
Bis-allylic (=CH-CH₂-CH=)~25.6
α-Methylene to Carbonyl (-CH₂-COOH)~34.1
Olefinic (-CH=CH-)127.0 - 132.0
Carbonyl (-COOH)~180.0

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for fatty acids due to its excellent dissolving power and relative inertness.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

  • NMR Tube: Use a standard 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required (typically several hundred to thousands).

2D NMR Spectroscopy

Two-dimensional NMR experiments are invaluable for confirming the connectivity of atoms within the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is essential for identifying adjacent protons in the fatty acid chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is useful for identifying long-range connectivities and confirming the overall carbon skeleton.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation Sample This compound Solvent Dissolve in CDCl3 Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Process_Spectra Process Spectra OneD_NMR->Process_Spectra TwoD_NMR->Process_Spectra Assign_Signals Assign 1H and 13C Signals Process_Spectra->Assign_Signals Correlate_Data Correlate with 2D Data Assign_Signals->Correlate_Data Confirm_Structure Confirm Structure Correlate_Data->Confirm_Structure

Caption: Workflow for NMR-based structural elucidation.

Key ¹H-¹H COSY Correlations

The COSY spectrum is instrumental in tracing the proton connectivity. The following diagram highlights the key expected correlations for identifying the spin systems in this compound.

G H_olefinic Olefinic (-CH=CH-) δ 5.3-5.45 H_allylic Allylic (-CH2-CH=) δ 2.05-2.15 H_olefinic->H_allylic J-coupling H_bis_allylic Bis-allylic (=CH-CH2-CH=) δ 2.80-2.88 H_olefinic->H_bis_allylic J-coupling H_chain -(CH2)n- δ 1.25-1.40 H_allylic->H_chain J-coupling H_bis_allylic->H_olefinic J-coupling H_alpha α-CH2 δ ~2.35 H_beta β-CH2 δ ~1.63 H_alpha->H_beta J-coupling H_beta->H_chain J-coupling H_methyl Terminal CH3 δ 0.97-0.99 H_chain->H_methyl J-coupling

Caption: Expected key ¹H-¹H COSY correlations.

References

Application Note: Derivatization of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(Z),12(Z),15(Z)-Heneicosatrienoic acid (C21:3) is a polyunsaturated fatty acid (PUFA). The analysis of free fatty acids like this one via gas chromatography (GC) is challenging due to their low volatility and the polar nature of their carboxylic acid group. These characteristics can lead to poor chromatographic peak shapes, inaccurate quantification, and thermal degradation.[1][2] To overcome these limitations, a derivatization step is essential. This process converts the polar carboxyl group into a more volatile and less polar derivative, making the analyte suitable for GC analysis.[3][4]

The most common derivatization techniques for fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[1][5] The choice of method depends on the sample matrix, the presence of other functional groups, and the specific analytical requirements. For PUFAs, it is crucial to use mild reaction conditions to prevent isomerization or oxidation of the double bonds.[6][7] This document provides detailed protocols for the two most prevalent derivatization methods for this compound and other fatty acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The analysis of fatty acids typically follows a multi-step process beginning with lipid extraction from the biological sample, followed by derivatization of the fatty acids, and concluding with chromatographic separation and detection.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis & Output Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction DriedExtract Dried Lipid Extract Extraction->DriedExtract Deriv Derivatization (Esterification or Silylation) DriedExtract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis GCMS->Data Profile Fatty Acid Profile & Quantification Data->Profile

Caption: General workflow for fatty acid derivatization and analysis.

Comparative Data of Derivatization Methods

The selection of a derivatization reagent is critical and depends on the specific needs of the analysis. Below is a summary of the two primary methods detailed in this note.

FeatureAcid-Catalyzed Esterification (FAMEs)Silylation (TMS-Esters)
Primary Reagent Boron Trifluoride (BF₃) in MethanolN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
Typical Sample Size 1-25 mg of lipid extract[3][4]~100 µL of 1 mg/mL solution[3]
Reaction Temperature 60-100°C[3]60°C[3][5]
Reaction Time 5-60 minutes[3][4]60 minutes[3][5]
Principle Converts carboxylic acids to methyl esters.[4]Converts acidic protons (e.g., -COOH, -OH) to trimethylsilyl esters.[5]
Key Advantages Robust, widely used, and effective for both free fatty acids and transesterification of glycerolipids. FAMEs are stable.[4][6]Derivatizes multiple functional groups, useful for analyzing other compounds (e.g., sterols) simultaneously. Milder conditions.[5]
Key Disadvantages Reagent is sensitive to moisture. Can form methoxy (B1213986) artifacts with unsaturated fatty acids under harsh conditions.[4][8]Highly sensitive to moisture. Reagents can be corrosive and may degrade the GC column if injected in excess.[3][5]
Extraction Solvent Hexane (B92381) or Heptane[3][5]Dichloromethane (optional dilution)[3][5]

Experimental Protocols

Note: All glassware should be thoroughly cleaned and dried to prevent contamination and reaction inhibition by water.[4][9] It is recommended to work in a fume hood and use appropriate personal protective equipment.

Protocol 1: Acid-Catalyzed Esterification with Boron Trifluoride (BF₃)-Methanol

This is a widely adopted method for preparing FAMEs from free fatty acids and for the simultaneous transesterification of fatty acids from complex lipids.[3]

Materials:

  • Dried lipid extract containing this compound

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)[3][5]

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • GC vials

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the dried lipid extract into a screw-capped glass tube.[4] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[4][5]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the tube.[3][4]

  • Reaction: Cap the tube tightly, vortex for 10 seconds, and heat at 60°C for 30-60 minutes in a heating block or water bath.[5] The optimal time may vary depending on the sample matrix.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[4][5]

  • Phase Separation: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer. Allow the layers to separate. The upper layer is the organic phase containing the FAMEs.[5]

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[5]

  • Analysis: The sample is now ready for injection into the GC-MS system.

G start Start: Dried Lipid Extract add_bf3 1. Add 2 mL BF3-Methanol start->add_bf3 heat 2. Cap, Vortex, and Heat (60°C for 30-60 min) add_bf3->heat cool 3. Cool to Room Temperature heat->cool add_solvents 4. Add 1 mL Hexane & 1 mL Saturated NaCl cool->add_solvents vortex_separate 5. Vortex and Allow Phases to Separate add_solvents->vortex_separate transfer 6. Transfer Upper Hexane Layer to Vial with Na2SO4 vortex_separate->transfer end End: Ready for GC-MS Analysis transfer->end

Caption: Workflow for FAME preparation using BF3-Methanol.

Protocol 2: Silylation using BSTFA

Silylation is a rapid and effective method for derivatizing compounds with active hydrogens, including carboxylic acids. This procedure is highly sensitive to water, so all materials and samples must be anhydrous.[3][5]

Materials:

  • Dried lipid extract containing this compound, dissolved in an aprotic solvent (e.g., acetonitrile, pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3][5]

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile) for dilution

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: The sample must be completely dry. Dissolve the lipid extract in a suitable aprotic solvent to a known concentration (e.g., 1 mg/mL).[5]

  • Reagent Addition: In an autosampler vial, combine 100 µL of the sample solution with 50 µL of BSTFA (+1% TMCS). A molar excess of the silylating reagent is necessary to drive the reaction to completion.[3][5]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][3][5]

  • Cooling and Dilution: After cooling to room temperature, the sample can be directly analyzed or diluted with a suitable solvent (e.g., dichloromethane) if necessary.[5]

  • Analysis: The sample is now ready for injection into the GC-MS system. Note that TMS-derivatives can be less stable than FAMEs, and analysis should proceed in a timely manner.

G start Start: Dried Sample in Aprotic Solvent add_bstfa 1. Add BSTFA + 1% TMCS (50 µL to 100 µL sample) start->add_bstfa heat 2. Cap, Vortex, and Heat (60°C for 60 min) add_bstfa->heat cool 3. Cool to Room Temperature heat->cool dilute 4. Optional: Dilute with Solvent cool->dilute end End: Ready for GC-MS Analysis dilute->end

Caption: Workflow for TMS-ester preparation using BSTFA.

References

Application Note and Protocol for the Synthesis and Analysis of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),12(Z),15(Z)-Heneicosatrienoic acid is a polyunsaturated fatty acid (PUFA) of interest in various research fields. Its methyl ester derivative is often synthesized for analytical purposes, including its use as a standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of fatty acids in complex biological samples. This document provides a detailed protocol for the chemical synthesis of this compound methyl ester starting from the commercially available 8(Z),11(Z),14(Z)-eicosatrienoic acid (Dihomo-γ-linolenic acid, DGLA). The synthesis involves a one-carbon homologation via the Arndt-Eistert reaction, followed by esterification. Detailed analytical procedures for the characterization of the final product are also provided.

Synthesis Workflow

The overall synthetic strategy involves a four-step process, beginning with the conversion of Dihomo-γ-linolenic acid (DGLA) to its acid chloride. This is followed by the formation of an α-diazoketone and a subsequent Wolff rearrangement to yield the one-carbon homologated carboxylic acid. The final step is the esterification of this acid to the desired methyl ester.

Synthesis_Workflow DGLA 8(Z),11(Z),14(Z)-Eicosatrienoic Acid (DGLA) AcidChloride DGLA Acid Chloride DGLA->AcidChloride Oxalyl Chloride, DMF (cat.), Hexane (B92381) Diazoketone α-Diazoketone AcidChloride->Diazoketone Diazomethane (B1218177), Et2O HeneicosatrienoicAcid 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid Diazoketone->HeneicosatrienoicAcid Ag2O, Na2S2O3, Dioxane/H2O, Δ MethylEster 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid Methyl Ester HeneicosatrienoicAcid->MethylEster BF3-Methanol Purification Purification (Column Chromatography) MethylEster->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis

Caption: Synthetic and analytical workflow for this compound methyl ester.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. All reactions involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Starting Material: 8(Z),11(Z),14(Z)-Eicosatrienoic acid (DGLA) (>98% purity)

Step 1: Synthesis of 8(Z),11(Z),14(Z)-Eicosatrienoyl Chloride

This procedure converts the carboxylic acid to a more reactive acid chloride.

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve DGLA (1 equivalent) in anhydrous hexane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step without further purification.

Step 2: Synthesis of the α-Diazoketone

This step involves the reaction of the acid chloride with diazomethane to form the key diazoketone intermediate. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

Protocol:

  • Prepare a solution of diazomethane in diethyl ether using a diazomethane generation kit.

  • Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add the ethereal solution of diazomethane to the acid chloride solution with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-diazoketone.

Step 3: Wolff Rearrangement to this compound

This is the key one-carbon homologation step. The Wolff rearrangement can be induced thermally, photochemically, or with a metal catalyst.[1] Catalysis with silver(I) oxide is a common method.[2]

Protocol:

  • In a round-bottom flask, dissolve the crude α-diazoketone from Step 2 in a mixture of 1,4-dioxane (B91453) and water.

  • Add freshly prepared silver(I) oxide (0.1 equivalents) and sodium thiosulfate (B1220275) (0.2 equivalents).

  • Heat the reaction mixture to 50-60 °C with vigorous stirring. The evolution of nitrogen gas should be observed.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and filter through a pad of celite to remove the silver catalyst.

  • Acidify the filtrate with 1 M HCl and extract the product with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Step 4: Synthesis of this compound Methyl Ester

The final step is the esterification of the carboxylic acid to its methyl ester for analytical purposes.[3]

Protocol:

  • Dissolve the crude this compound from Step 3 in a 12-14% solution of boron trifluoride in methanol (B129727) (BF3-methanol).

  • Heat the mixture at 60 °C for 30 minutes in a sealed vial.

  • Cool the reaction mixture to room temperature and add water and hexane.

  • Shake the mixture vigorously and allow the layers to separate.

  • Carefully collect the upper hexane layer containing the fatty acid methyl ester.

  • The hexane extract can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent carefully removed under a stream of nitrogen.

Purification

The crude methyl ester is purified by column chromatography on silica (B1680970) gel.

Protocol:

  • Load the crude product onto a silica gel column.

  • Elute with a gradient of hexane and diethyl ether (e.g., starting from 100% hexane and gradually increasing the polarity with diethyl ether).

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound methyl ester.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)
1Acid Chloride FormationDGLAOxalyl Chloride, DMFDGLA Acid Chloride>95 (crude)
2Diazoketone FormationDGLA Acid ChlorideDiazomethaneα-Diazoketone80-90 (crude)
3Wolff Rearrangementα-DiazoketoneAg2O, Na2S2O3This compound60-70
4EsterificationThis compoundBF3-MethanolThis compound Methyl Ester>95
-PurificationCrude Methyl EsterSilica Gel ChromatographyPurified Methyl Ester80-90 (of purified)

Analytical Characterization

The purified product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 2: GC-MS Parameters for the Analysis of this compound Methyl Ester

ParameterValue
Gas Chromatograph
ColumnHighly polar cyanopropyl column (e.g., HP-88, SP-2560)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Injection ModeSplitless
Inlet Temperature250 °C
Oven ProgramInitial: 100°C (1 min) -> 25°C/min to 200°C -> 3°C/min to 230°C (hold 18 min)[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[4]
Ion Source Temperature230 °C[4]
Quadrupole Temperature150 °C[4]
Acquisition ModeSCAN (for identification) and SIM (for quantification)[4]

Expected Results:

  • Retention Time: The retention time will be specific to the GC system and column used but will be longer than shorter-chain FAMEs.

  • Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M+) at m/z 334.54. Characteristic fragment ions for polyunsaturated fatty acid methyl esters will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Methyl Ester (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CH₃ (C-1)~0.97 (t)~14.3
CH₂ (C-2 to C-7)~1.30 (m)~22.6, ~29.1-29.7
CH₂ (C-8)~2.05 (q)~27.2
=CH (C-9, C-10, C-12, C-13, C-15, C-16)~5.35 (m)~127.0-132.0
=CH-CH₂-CH= (C-11, C-14)~2.81 (t)~25.6
CH₂-COO~2.30 (t)~34.1
O-CH₃~3.67 (s)~51.4
C=O-~174.3

(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.)

Conclusion

This application note provides a comprehensive protocol for the synthesis and analysis of this compound methyl ester. The described synthetic route, utilizing the Arndt-Eistert homologation, offers a reliable method for the preparation of this C21 polyunsaturated fatty acid methyl ester from a commercially available C20 precursor. The detailed analytical procedures will enable researchers to confirm the identity and purity of the synthesized compound, making it suitable for use as an analytical standard in various research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments related to the stability of this polyunsaturated fatty acid (PUFA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (C21:3) is a polyunsaturated fatty acid with three double bonds. Like other PUFAs, it is highly susceptible to degradation, primarily through oxidation, due to the presence of these reactive double bonds.[1] This degradation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the compound and interfere with experimental results.[2] Therefore, maintaining its stability in solution is critical for accurate and reproducible research.

Q2: What are the main factors that affect the stability of this compound in solution?

The stability of this compound in solution is influenced by several factors:

  • Oxygen: The presence of oxygen is a primary driver of oxidative degradation.[1]

  • Temperature: Higher temperatures accelerate the rate of oxidation.[3][4][5]

  • Light: Exposure to light, particularly UV light, can initiate and accelerate oxidation.

  • Solvent: The choice of solvent can impact stability. Protic solvents and those containing impurities can promote degradation.

  • pH: The pH of the solution can influence the rate of degradation.

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as catalysts for oxidation.

Q3: How can I improve the stability of my this compound solution?

To enhance the stability of your solution, consider the following strategies:

  • Use High-Purity Solvents: Always use fresh, high-purity, and, if possible, deoxygenated solvents.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Low Temperature Storage: Store stock solutions and working solutions at low temperatures. For long-term storage, -20°C or -80°C is recommended.[6][7]

  • Protection from Light: Use amber vials or wrap containers with aluminum foil to protect the solution from light.

  • Addition of Antioxidants: The use of antioxidants can significantly inhibit oxidation. Common antioxidants for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835) (Vitamin E).

Q4: What are the signs of degradation in my this compound solution?

Degradation may not always be visually apparent. However, you might observe a change in color or the appearance of a precipitate. The most reliable way to assess degradation is through analytical methods such as measuring the peroxide value or using chromatographic techniques like GC-MS to detect degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh solutions of the fatty acid for each experiment.

    • Verify Storage Conditions: Ensure that stock solutions are stored properly (low temperature, protected from light, under inert gas).

    • Incorporate Antioxidants: If not already in use, add an antioxidant to your solvent.

    • Analytical Check: Analyze a sample of your solution using a suitable method (e.g., GC-MS) to check for the presence of degradation products.

Issue 2: Visible changes in the solution (e.g., color change, precipitation).

  • Possible Cause: Significant degradation of the fatty acid.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a solution that shows visible signs of degradation.

    • Review Preparation and Storage Procedures: Carefully review your protocol for preparing and storing the solution to identify potential sources of degradation (e.g., exposure to air, light, or high temperatures).

    • Use Higher Purity Solvents: Ensure the solvents you are using are of the highest possible purity and are free of peroxides.

Data Presentation: Stability of Polyunsaturated Fatty Acids

While specific quantitative data for this compound is limited, the following tables provide a summary of the stability of other common polyunsaturated fatty acids under various conditions. This data can serve as a general guideline for handling your C21:3 PUFA.

Table 1: Effect of Temperature on the Degradation of Alpha-Linolenic Acid (ALA) in Vegetable Oils

Temperature (°C)Heating Duration (minutes)Reduction in ALA Content (%)
23036037.99 - 50.64

Data adapted from a study on rapeseed oil, which is rich in ALA.[3]

Table 2: General Stability of PUFAs in Solution under Different Storage Conditions

Storage ConditionExpected StabilityRecommendations
Room Temperature (exposed to air and light)Poor (degradation can occur within hours to days)Avoid this storage condition.
Refrigerated (4°C, protected from light)Fair (stable for a few days to a week)Suitable for short-term storage of working solutions.
Frozen (-20°C, protected from light, inert atmosphere)Good (stable for several months)Recommended for short to medium-term storage.
Ultra-low Freezer (-80°C, protected from light, inert atmosphere)Excellent (stable for months to years)Ideal for long-term storage of stock solutions.[6][7]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method determines the concentration of hydroperoxides, the primary products of lipid oxidation.

Materials:

  • Sample containing this compound

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Erlenmeyer flask

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the sample into an Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution and mix for one minute.

  • Add 30 mL of distilled water and shake vigorously.

  • Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution with constant shaking until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution, which will result in a blue color.

  • Continue the titration until the blue color disappears.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform a blank titration using the same procedure but without the sample.

Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Sample containing this compound

  • Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 15% w/v trichloroacetic acid and 0.25 N HCl)

  • Malondialdehyde (MDA) standard solution

  • Test tubes

  • Water bath

  • Spectrophotometer

Procedure:

  • Pipette a known amount of the sample into a test tube.

  • Add the TBA reagent to the test tube.

  • Mix the contents thoroughly.

  • Heat the tubes in a boiling water bath for a specified time (e.g., 15-30 minutes).

  • Cool the tubes to room temperature.

  • Centrifuge the tubes to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the concentration of TBARS in the sample from the standard curve.

Mandatory Visualization

Oxidative Degradation Pathway of PUFAs PUFA Polyunsaturated Fatty Acid (e.g., this compound) Radical Lipid Radical (L.) PUFA->Radical Hydrogen Abstraction Initiation Initiation (e.g., Light, Heat, Metal Ions) Initiation->Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Radical->Peroxyl_Radical Oxygen Oxygen (O2) Oxygen->Peroxyl_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide Abstracts H from another PUFA Propagation Propagation Propagation->Hydroperoxide Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition Decomposition Decomposition->Secondary_Products

Caption: Oxidative degradation pathway of polyunsaturated fatty acids.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep_Sol Prepare Solution of This compound Add_Cond Apply Experimental Conditions (e.g., Temp, Light, Antioxidant) Prep_Sol->Add_Cond Timepoints Collect Aliquots at Different Timepoints Add_Cond->Timepoints PV_Assay Peroxide Value (PV) Assay Timepoints->PV_Assay TBARS_Assay TBARS Assay Timepoints->TBARS_Assay GC_MS GC-MS Analysis Timepoints->GC_MS Plot_Data Plot Degradation over Time PV_Assay->Plot_Data TBARS_Assay->Plot_Data GC_MS->Plot_Data Compare Compare Stability under Different Conditions Plot_Data->Compare

Caption: Workflow for assessing the stability of fatty acid solutions.

References

Technical Support Center: Synthesis of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with achieving high yields and purity in their synthetic endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic strategy involves two key stages: a Z-selective Wittig reaction to create one double bond and a Z-selective Lindlar hydrogenation of a diyne precursor to form the remaining two.

Issue 1: Low Yield in Z-Selective Wittig Reaction

The initial step of coupling an alkyl phosphonium (B103445) ylide with a long-chain aldehyde can often result in suboptimal yields and stereoselectivity.

Question: My Z-selective Wittig reaction is giving a low yield of the desired alkene. What are the potential causes and how can I improve it?

Answer:

Low yields in Z-selective Wittig reactions, particularly with long-chain aliphatic substrates, can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Ylide Formation and Stability:

    • Incomplete Deprotonation: Ensure complete deprotonation of the phosphonium salt. Use a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF. Organolithium bases such as n-butyllithium can sometimes lead to side reactions.[1]

    • Ylide Decomposition: Ylides can be sensitive to air and moisture. Prepare the ylide in situ under an inert atmosphere (argon or nitrogen) and use it immediately.

  • Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures (-78 °C) to favor the kinetic Z-alkene product. Allowing the reaction to warm prematurely can lead to side reactions and decreased Z-selectivity.[1]

    • Solvent: Anhydrous THF is a common choice. Ensure the solvent is thoroughly dried before use, as water will quench the ylide.

    • "Salt-Free" Conditions: The presence of lithium salts can sometimes diminish Z-selectivity. "Salt-free" ylides can be generated to improve outcomes.[1]

  • Aldehyde Purity:

    • Ensure the aldehyde starting material is pure and free from acidic impurities or oxidizing agents, which can degrade the ylide. Aldehydes can also be prone to self-condensation under basic conditions.

  • Alternative Olefination Methods:

    • If optimizing the Wittig reaction fails, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often provides higher yields with sterically hindered aldehydes.[1] The Still-Gennari modification of the HWE reaction is specifically designed for high Z-selectivity.[1]

Workflow for Troubleshooting Low Wittig Yield

Fig. 1: Troubleshooting workflow for low yield in Wittig reactions.
Issue 2: Poor Z-Selectivity in Lindlar Hydrogenation

The semi-hydrogenation of the diyne intermediate is critical for establishing the two remaining Z-double bonds. Incomplete reaction or over-reduction can significantly lower the yield of the desired product.

Question: My Lindlar reduction is producing a mixture of cis and trans isomers, or is resulting in the fully saturated alkane. How can I improve the Z-selectivity and prevent over-reduction?

Answer:

Achieving high Z-selectivity and preventing over-reduction during Lindlar hydrogenation requires careful control of the catalyst activity and reaction conditions.

  • Catalyst Activity:

    • Poisoning: The Lindlar catalyst (palladium on calcium carbonate) must be "poisoned" to deactivate the most active sites and prevent over-reduction to the alkane.[2] Quinoline (B57606) is a commonly used poison.[2] The amount of poison may need to be optimized for your specific substrate.

    • Catalyst Quality: Use a fresh, high-quality Lindlar catalyst. The catalyst's activity can diminish with age or improper storage. Be aware that the Lindlar catalyst can be pyrophoric.[2]

    • Alternative Catalysts: If Lindlar's catalyst proves problematic, other options for Z-selective alkyne reduction include nickel boride (Ni₂B) or palladium on barium sulfate (B86663) with quinoline.[3]

  • Reaction Conditions:

    • Hydrogen Pressure: Use a hydrogen balloon to maintain a slight positive pressure of hydrogen. High pressures can lead to over-reduction.

    • Temperature: Conduct the reaction at room temperature or below. Elevated temperatures can increase the rate of over-reduction and isomerization.

    • Solvent: A variety of solvents can be used, with methanol (B129727), ethanol, or ethyl acetate (B1210297) being common choices. Ensure the solvent is degassed to remove oxygen, which can affect catalyst activity.

    • Monitoring: Monitor the reaction progress closely by TLC or GC. Stop the reaction as soon as the starting diyne is consumed to minimize over-reduction.

  • Substrate Purity:

    • Ensure the diyne substrate is free of impurities that could interfere with the catalyst.

Signaling Pathway of Lindlar Catalyst Activity

Lindlar_Catalyst cluster_catalyst Catalyst Surface cluster_reaction Reaction Environment Pd Palladium (Pd) Z_Alkene Z,Z-Diene Product Pd->Z_Alkene Catalyzes syn-addition of H2 CaCO3 CaCO3 Support Alkyne Diyne Substrate Alkyne->Pd Adsorbs onto H2 Hydrogen (H2) H2->Pd Adsorbs onto Alkane Over-reduced Alkane Z_Alkene->Alkane Over-reduction (if catalyst is too active) Poison Quinoline (Poison) Poison->Pd Deactivates highly active sites

Fig. 2: Interaction of components in a Lindlar hydrogenation.
Issue 3: Difficulty in Final Product Purification

The final product, this compound, may be difficult to separate from stereoisomers and other reaction byproducts.

Question: I am having trouble purifying the final product to a high degree of isomeric purity. What methods are most effective?

Answer:

Purification of polyunsaturated fatty acids (PUFAs) requires techniques that can separate compounds with very similar physical properties.

  • Argentometric (Silver Ion) Chromatography: This is a powerful technique for separating unsaturated compounds based on the number and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, and this interaction is stronger for cis isomers than for trans isomers, and increases with the number of double bonds.

    • Stationary Phase: Silica (B1680970) gel impregnated with silver nitrate (B79036) is commonly used.

    • Mobile Phase: A non-polar solvent system, such as a hexane/diethyl ether gradient, is typically employed.

    • Detection: The separated compounds can be visualized using a non-destructive spray reagent and then extracted from the silica gel.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: Can be effective for separating fatty acids, often after conversion to their methyl esters.

    • Argentometric HPLC: HPLC columns containing silver ions are also available and offer high-resolution separations of PUFA isomers.

  • Low-Temperature Crystallization: This technique can be used to remove saturated and monounsaturated fatty acid impurities. However, it is generally less effective for separating cis/trans isomers of the same fatty acid.

Logical Flow for PUFA Purification

PUFA_Purification Crude_Product Crude Synthetic Mixture Flash_Chromatography Initial Purification (Flash Chromatography) Crude_Product->Flash_Chromatography Remove non-polar impurities Argentometric_Chromatography Argentometric Chromatography (TLC or Column) Flash_Chromatography->Argentometric_Chromatography Isolate PUFAs Purity_Analysis Assess Purity (GC-MS, NMR) Argentometric_Chromatography->Purity_Analysis Pure_Product >98% Pure Product Purity_Analysis->Pure_Product Purity meets specifications Repurify Repurify if Necessary Purity_Analysis->Repurify Purity below specifications Repurify->Argentometric_Chromatography

Fig. 3: A logical workflow for the purification of polyunsaturated fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for producing this compound?

A1: A common retrosynthetic approach involves disconnecting the molecule into smaller, more readily available fragments. A plausible strategy is a convergent synthesis utilizing a Wittig reaction to form one of the Z-double bonds and a subsequent Lindlar reduction of a diyne precursor to install the other two Z-double bonds.

Q2: What are some typical yields I can expect for the key steps?

A2: Yields can vary significantly based on the specific substrates, reagents, and reaction conditions. The following table provides a general expectation based on literature for similar long-chain PUFA syntheses.

StepReaction TypeReagentsExpected Yield (%)
1Z-Selective Wittig OlefinationPhosphonium ylide, Aldehyde, NaHMDS60-85
2Alkyne Coupling (e.g., Cadiot-Chodkiewicz)Terminal alkyne, Bromoalkyne, Cu(I) catalyst70-90
3Z-Selective Alkyne ReductionDiyne, H₂, Lindlar catalyst, Quinoline80-95
4Saponification/HydrolysisEster, LiOH or KOH>95

Q3: How can I confirm the stereochemistry of the double bonds in my final product?

A3: ¹H and ¹³C NMR spectroscopy are powerful tools for determining double bond geometry. For Z-alkenes, the coupling constants (J-values) for the vinylic protons in the ¹H NMR spectrum are typically in the range of 10-12 Hz. Additionally, the chemical shifts of the allylic carbons in the ¹³C NMR spectrum are characteristic for cis isomers. Gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl ester (FAME) derivative can also be used to confirm the identity and purity of the product by comparison to a known standard.

Experimental Protocols

Protocol 1: General Procedure for Z-Selective Wittig Olefination
  • To a solution of the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hexamethyldisilazide (NaHMDS, 1.1 equivalents) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to -78 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Z-Selective Lindlar Hydrogenation
  • Dissolve the diyne substrate (1.0 equivalent) in methanol or ethyl acetate.

  • Add Lindlar's catalyst (5-10 wt% of the substrate) and a small amount of quinoline (1-2 drops).

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.

Protocol 3: General Procedure for Argentometric Thin-Layer Chromatography (TLC)
  • Prepare a TLC plate by dipping it in a solution of silver nitrate in acetonitrile (B52724) and allowing it to dry.

  • Spot the crude fatty acid (or its methyl ester) onto the plate.

  • Develop the plate in a chamber with a hexane/diethyl ether solvent system.

  • Visualize the separated spots using a non-destructive method (e.g., spraying with a fluorescent dye and viewing under UV light).

  • Scrape the silica gel corresponding to the desired product spot.

  • Extract the product from the silica gel using a more polar solvent mixture (e.g., diethyl ether/methanol).

  • Filter and concentrate the extract to obtain the purified product.

References

resolving peak tailing for 9(Z),12(Z),15(Z)-Heneicosatrienoic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid and other related unsaturated fatty acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of peak tailing for this compound in my reversed-phase HPLC analysis?

A: Peak tailing for acidic analytes like this compound is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2] The primary mechanism involves the interaction of the fatty acid's carboxyl group with active sites on the silica-based column packing, particularly ionized residual silanol (B1196071) groups (-Si-O⁻).[3][4][5][6] While the primary, desired interaction is hydrophobic retention with the C18 chains, these secondary polar interactions delay a portion of the analyte molecules, causing them to elute later and create a "tail" on the peak.

Other contributing factors can include:

  • Column Contamination or Degradation: Buildup of sample matrix components or the degradation of the stationary phase can expose more active silanol sites.[7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the primary retention mechanism, making secondary interactions more pronounced.[2][7][8]

  • Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause band broadening and tailing.[3][7]

  • Partially Blocked Column Frit: Debris can obstruct the column inlet frit, leading to a distorted flow path and poor peak shape for all analytes.[4][9]

cluster_0 HPLC Column Particle cluster_1 Analyte Silica_Surface Silica Surface C18 C18 Chain Silanol Ionized Silanol (-SiO⁻) Fatty_Acid Heneicosatrienoic Acid (R-COOH) Fatty_Acid->C18 Primary Hydrophobic Interaction (Symmetrical Peak) Fatty_Acid->Silanol Secondary Polar Interaction (Peak Tailing) G start Peak Tailing Observed d1 Is peak shape concentration-dependent? start->d1 d2 Is the column old or contaminated? d1->d2 No a1 Reduce sample concentration or injection volume. d1->a1 Yes d3 Does the issue affect ALL peaks? d2->d3 No a2 Flush column with strong solvent. (See Protocol 2) d2->a2 Yes a4 Check for extra-column volume. Use shorter/narrower ID tubing. d3->a4 No a5 Check for blocked column frit. Backflush column to waste. d3->a5 Yes end_good Problem Resolved a1->end_good a2->d3 a3 Replace the column. (Consider a modern, end-capped column) a3->end_good end_bad Problem Persists (Consult Manufacturer) a3->end_bad a4->a3 a5->a3

References

Technical Support Center: Minimizing Oxidation of Polyunsaturated Fatty Acids During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of polyunsaturated fatty acids (PUFAs) during extraction.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of PUFAs, leading to their oxidative degradation.

ProblemPotential Cause(s)Recommended Solution(s)
High Peroxide Value in the Final Extract - Exposure to atmospheric oxygen.- High extraction temperatures.- Presence of pro-oxidant metal ions.- Inadequate antioxidant protection.- Perform extraction under an inert atmosphere (nitrogen or argon).- Use the lowest effective temperature for extraction.- Add a chelating agent like EDTA to the extraction solvent.- Incorporate an appropriate antioxidant (e.g., BHT, BHA, or tocopherols) into the solvent.
Low Recovery of PUFAs - Oxidative degradation of PUFAs.- Incomplete extraction from the sample matrix.- Implement all measures to prevent oxidation (see above).- Optimize the solvent system and extraction time for your specific sample type.- For solid samples, ensure thorough homogenization.
Discoloration of the Sample or Extract (e.g., yellowing or browning) - Formation of secondary oxidation products.- Maillard reactions if heating is involved.- Strictly control temperature and minimize heating times.- Ensure the complete removal of oxygen from the system.- Use purified solvents to avoid contaminants that can catalyze degradation.
Inconsistent Results Between Replicates - Variable exposure to light, oxygen, or heat.- Non-homogenous sample.- Standardize all extraction parameters meticulously.- Protect samples from light at all stages.- Ensure the sample is thoroughly homogenized before taking aliquots.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of PUFA oxidation during extraction.

Q1: What are the primary factors that cause PUFA oxidation during extraction?

A1: The primary factors are exposure to oxygen, elevated temperatures, light, and the presence of pro-oxidants such as metal ions (e.g., iron and copper). PUFAs are highly susceptible to oxidation due to their multiple double bonds.[1]

Q2: How can I effectively remove oxygen from my extraction process?

A2: To minimize oxygen exposure, it is recommended to work under an inert atmosphere. This can be achieved by purging all solvents and the extraction vessel with an inert gas like nitrogen or argon.[2] Performing extractions in a glove box filled with inert gas is also a highly effective method.

Q3: What is the optimal temperature range for PUFA extraction?

A3: Generally, lower temperatures are better for preventing PUFA oxidation. Whenever possible, extractions should be performed at or below room temperature. Some methods even recommend temperatures as low as -20°C to 4°C.[3][4] If heating is necessary, it should be gentle and for the shortest duration possible.[5] High temperatures, especially above 120°C, can lead to significant degradation of PUFAs.[6]

Q4: Which antioxidants are most effective for protecting PUFAs during extraction, and at what concentrations?

A4: Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), as well as natural antioxidants like tocopherols (B72186) (Vitamin E), are commonly used. The choice and concentration depend on the specific application. BHT is often used at concentrations ranging from 50 µM to 5.0 mg/mL.[2][7][8][9][10]

Q5: How does light contribute to PUFA oxidation, and how can I mitigate its effects?

A5: Light, particularly UV light, can initiate and accelerate the oxidation of PUFAs through a process called photo-oxidation.[1] To prevent this, all extraction procedures should be carried out in a dark room or with vessels wrapped in aluminum foil or using amber-colored glassware.[11]

Q6: How should I store my samples before extraction to prevent initial oxidation?

A6: Samples should be stored at low temperatures, ideally at -80°C, to minimize enzymatic and non-enzymatic oxidation.[12] They should be stored in airtight containers, and the headspace can be flushed with an inert gas before sealing. It is also advisable to process samples as quickly as possible after collection.

Quantitative Data Summary

The following table summarizes key quantitative data for minimizing PUFA oxidation during extraction.

ParameterRecommended Value/ConditionNotes
Storage Temperature (Pre-extraction) -20°C to -80°CLower temperatures are preferable for long-term storage.[12]
Extraction Temperature 4°C to Room TemperatureAvoid temperatures above 40-50°C if possible. Some protocols use temperatures as low as 12°C.[13]
Antioxidant Concentrations
Butylated Hydroxytoluene (BHT)50 µM - 5.0 mg/mLA common and effective synthetic antioxidant.[2][7][8][9][10]
Butylated Hydroxyanisole (BHA)0.01% - 0.02% (w/v)Often used in combination with BHT.
Tocopherols (Vitamin E)0.02% - 0.05% (w/v)A natural antioxidant option.
Inert Gas Nitrogen or ArgonUsed to displace oxygen from solvents and extraction vessels.[2]
Light Conditions Minimal to no lightUse amber glassware or wrap containers in foil.[11]

Experimental Protocol: Extraction of PUFAs with Minimized Oxidation

This protocol outlines a method for extracting PUFAs from a biological sample while minimizing oxidative damage.

Materials:

  • Homogenizer

  • Centrifuge

  • Glassware (amber or wrapped in foil)

  • Nitrogen or Argon gas cylinder with a regulator

  • Extraction Solvent: Chloroform (B151607):Methanol (2:1, v/v) containing 100 µM BHT.[2][9] All solvents should be deoxygenated by bubbling with inert gas for at least 15 minutes prior to use.

  • 0.9% NaCl solution (deoxygenated)

  • Anhydrous Sodium Sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Thaw the frozen sample on ice.

    • Weigh an appropriate amount of the sample and place it in a pre-chilled glass homogenizer tube.

    • Add the deoxygenated extraction solvent at a ratio of 20:1 (solvent volume:sample weight).

  • Homogenization:

    • Homogenize the sample on ice until a uniform consistency is achieved.

    • During homogenization, periodically flush the headspace of the tube with inert gas.

  • Extraction:

    • Transfer the homogenate to a glass centrifuge tube with a Teflon-lined cap.

    • Agitate the mixture gently on a shaker for 30 minutes at 4°C.

  • Phase Separation:

    • Add deoxygenated 0.9% NaCl solution to the extract (approximately 1/5th of the total volume).

    • Vortex the mixture gently and then centrifuge at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette.

    • Transfer the lipid-containing layer to a clean, amber glass tube.

  • Drying and Solvent Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.

    • Filter the extract through a glass wool plug into a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator with the water bath set to a low temperature (e.g., <40°C).

  • Storage:

    • Once the solvent is removed, immediately flush the flask with inert gas.

    • Resuspend the lipid extract in a small volume of deoxygenated chloroform or another suitable solvent.

    • Store the final extract at -80°C under an inert atmosphere until analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_storage Final Product Sample 1. Sample Collection & Storage (-80°C) Homogenization 2. Homogenization on Ice Sample->Homogenization Extraction 3. Lipid Extraction (4°C, dark) Homogenization->Extraction Solvent Deoxygenated Solvent + Antioxidant Solvent->Extraction PhaseSeparation 4. Phase Separation Extraction->PhaseSeparation Drying 5. Drying of Organic Phase PhaseSeparation->Drying Evaporation 6. Solvent Evaporation (<40°C) Drying->Evaporation Storage 7. Storage at -80°C under Inert Gas Evaporation->Storage CCP1 Inert Atmosphere CCP1->Homogenization CCP1->Extraction CCP1->Evaporation CCP2 Low Temperature CCP2->Sample CCP2->Homogenization CCP2->Extraction CCP2->Evaporation CCP3 Light Protection CCP3->Homogenization CCP3->Extraction CCP4 Antioxidants CCP4->Solvent

Caption: Workflow for PUFA extraction with critical control points to minimize oxidation.

lipid_peroxidation_pathway cluster_initiators Initiation cluster_antioxidant_action Initiators Initiators (Light, Heat, Metal Ions) PUFA Polyunsaturated Fatty Acid (PUFA-H) Initiators->PUFA H• abstraction LipidRadical Lipid Radical (PUFA•) PUFA->LipidRadical Forms PeroxylRadical Lipid Peroxyl Radical (PUFA-OO•) LipidRadical->PeroxylRadical + O2 (Propagation) LipidHydroperoxide Lipid Hydroperoxide (PUFA-OOH) PeroxylRadical->LipidHydroperoxide + PUFA-H (Propagation) PeroxylRadical->LipidHydroperoxide SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones) LipidHydroperoxide->SecondaryProducts Decomposition Antioxidant Antioxidant (A-H) Antioxidant->PeroxylRadical

Caption: Lipid peroxidation pathway and antioxidant intervention.

References

Technical Support Center: Quantification of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this rare, odd-chain polyunsaturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a long-chain, odd-numbered polyunsaturated fatty acid with 21 carbon atoms and three double bonds in the cis configuration. As an odd-chain fatty acid, it is typically found in lower concentrations in biological systems compared to its even-chain counterparts.

Q2: Which analytical techniques are most suitable for quantifying this compound?

A2: The most common and reliable methods for quantifying fatty acids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] GC-MS generally requires a derivatization step to convert the fatty acid into a more volatile form, such as a fatty acid methyl ester (FAME).[1] LC-MS/MS can analyze the underivatized acid, although derivatization may be used to enhance sensitivity.

Q3: Why is derivatization necessary for GC-MS analysis of this fatty acid?

A3: Derivatization is a critical step for the GC-MS analysis of fatty acids for two primary reasons. First, it increases the volatility of the fatty acid, allowing it to be vaporized in the GC inlet without thermal degradation. Second, it neutralizes the polar carboxyl group, which can otherwise lead to poor peak shape and adsorption onto the GC column.[1]

Q4: What are the specific challenges associated with quantifying an odd-chain polyunsaturated fatty acid like this compound?

A4: Quantifying rare fatty acids like this C21:3 compound presents several challenges. Its low abundance in biological samples requires highly sensitive analytical methods.[2] Additionally, its polyunsaturated nature makes it susceptible to oxidation during sample preparation. The presence of isomers can also complicate separation and accurate quantification.

Q5: How can I distinguish this compound from its isomers?

A5: Separating fatty acid isomers is a significant analytical challenge. For GC-MS, using highly polar cyanopropyl silicone capillary columns (e.g., HP-88, SP-2560) can improve the separation of positional and geometric isomers.[3] For LC-MS/MS, optimizing the reversed-phase chromatography gradient and potentially using specialized column chemistries can aid in isomer resolution.

Troubleshooting Guides

Issue 1: Poor or No Signal Detected for this compound
Possible CauseTroubleshooting Step
Low Analyte Concentration Concentrate the sample extract or increase the injection volume. Ensure the mass spectrometer is operating in a high-sensitivity mode, such as Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS.[3]
Analyte Loss During Sample Preparation Use glass vials and pipette tips to minimize adsorption.[1] When evaporating solvents, use a gentle stream of nitrogen and avoid complete dryness. The addition of a suitable internal standard at the beginning of the sample preparation process is crucial to monitor and correct for any losses.[1]
Inefficient Ionization (LC-MS/MS) For LC-MS, fatty acids can have poor ionization efficiency in negative electrospray ionization (ESI) mode. Optimize MS source parameters. Consider derivatization with a charge-carrying tag to improve ionization in positive ESI mode.
Thermal Degradation (GC-MS) High temperatures in the GC inlet can degrade polyunsaturated fatty acids. Lower the inlet temperature and ensure a rapid transfer of the analyte to the column.
Issue 2: Inaccurate or Non-Reproducible Quantification
Possible CauseTroubleshooting Step
Lack of an Appropriate Internal Standard For accurate quantification, a stable isotope-labeled internal standard is highly recommended. If a specific standard for this compound is unavailable, use a closely related odd-chain polyunsaturated fatty acid standard.
Matrix Effects (LC-MS/MS) Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte.[1] Dilute the sample extract to reduce matrix effects. Utilize a stable isotope-labeled internal standard to compensate for these effects.
Incomplete Derivatization (GC-MS) Ensure the derivatization reagent is fresh and the reaction conditions (time, temperature) are optimized. Consider extending the reaction time or slightly increasing the temperature. Prepare a reagent blank to check for contamination.[3]
Standard Curve Issues Prepare calibration standards accurately, ensuring they cover the expected concentration range of the analyte in the samples. Prepare standards in a matrix that mimics the biological samples to account for matrix effects.
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible CauseTroubleshooting Step
Active Sites in the GC System Underivatized fatty acids can interact with active sites in the GC inlet and column, causing peak tailing.[3] Ensure complete derivatization. Use deactivated inlet liners and high-quality capillary columns.[3]
Column Contamination or Degradation (HPLC) Buildup of matrix components can lead to peak tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]
Sample Overload Injecting too much sample can saturate the column, leading to peak distortion.[4] Reduce the injection volume or dilute the sample.[4]
Inappropriate Mobile Phase pH (HPLC) The pH of the mobile phase can affect the ionization state of the fatty acid, influencing peak shape. Adjust the mobile phase pH to ensure the fatty acid is in a non-ionized state.[4]

Quantitative Data Summary

The following tables provide representative performance characteristics for the analysis of long-chain polyunsaturated fatty acids. Please note that specific values for this compound are not widely available in the literature, and these values are based on methods for similar analytes. Method validation for your specific matrix and analyte is essential.

Table 1: Representative Performance of GC-MS Methods for Long-Chain Polyunsaturated Fatty Acid Analysis

AnalyteInternal StandardMatrixLinearity (r²)Recovery (%)LOD (Limit of Detection)LOQ (Limit of Quantitation)
C20:5n-3 (EPA)C20:5n-3-d5Plasma>0.9985-1100.1-1 ng/mL0.5-5 ng/mL
C22:6n-3 (DHA)C22:6n-3-d5Plasma>0.9985-1100.1-1 ng/mL0.5-5 ng/mL

Table 2: Representative Performance of LC-MS/MS Methods for Long-Chain Polyunsaturated Fatty Acid Analysis

AnalyteInternal StandardMatrixLinearity (r²)Recovery (%)LOD (Limit of Detection)LOQ (Limit of Quantitation)
C20:4n-6 (AA)C20:4n-6-d8Serum>0.99990-1055 x 10⁻⁴ pg on column5 x 10⁻³ pg on column
C20:5n-3 (EPA)C20:5n-3-d5Sputum>0.9980-1150.2-3 ng/mL0.5-10 ng/mL

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes the extraction of total lipids from a biological sample.

  • Homogenization: Homogenize the tissue sample in a chloroform (B151607)/methanol (2:1, v/v) mixture to a final volume 20 times that of the sample (e.g., 1 g of tissue in 20 mL of solvent).[3]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.[3]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.[3]

  • Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect this phase, avoiding the protein interface.[1]

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen. The resulting lipid extract is ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This protocol describes the conversion of fatty acids to FAMEs for GC-MS analysis.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.

  • Esterification: Add 1-2 mL of 14% boron trifluoride (BF3) in methanol.

  • Heating: Heat the mixture in a sealed vial at 100°C for 30-60 minutes.

  • Extraction of FAMEs: After cooling, add water and hexane (B92381), vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

Visualizations

experimental_workflow GC-MS Quantification Workflow sample Biological Sample extraction Lipid Extraction (Folch) sample->extraction Chloroform/Methanol derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization Dried Lipid Extract gcms GC-MS Analysis derivatization->gcms FAMEs in Hexane data Data Analysis gcms->data Chromatogram & Mass Spectra

GC-MS quantification workflow.

troubleshooting_logic Troubleshooting Poor Signal start No or Low Signal check_ms Check MS Sensitivity (SIM/MRM) start->check_ms check_prep Review Sample Prep check_ms->check_prep Sensitivity OK concentrate Concentrate Sample check_ms->concentrate Sensitivity Low internal_std Check Internal Standard Recovery check_prep->internal_std check_derivatization Verify Derivatization (GC) reoptimize Re-optimize Derivatization check_derivatization->reoptimize check_ionization Optimize Ionization (LC) adjust_source Adjust Source Parameters check_ionization->adjust_source internal_std->check_derivatization Recovery Low internal_std->check_ionization Recovery Low

Troubleshooting logic for poor signal.

odd_chain_metabolism Metabolism of Odd-Chain Fatty Acids heneicosatrienoic This compound (C21:3) beta_oxidation Beta-Oxidation Cycles heneicosatrienoic->beta_oxidation acetyl_coa Acetyl-CoA (x9) beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA (C3) beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Rearrangement succinyl_coa->tca_cycle

Metabolism of odd-chain fatty acids.

References

Technical Support Center: Optimizing Mass Spectrometry for Heneicosatrienoic Acid Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of heneicosatrienoic acid (C21:3) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters.

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometric analysis of heneicosatrienoic acid isomers.

Issue 1: Poor Chromatographic Resolution and Co-elution of Isomers

Question: My GC-MS or LC-MS chromatogram shows poor separation of heneicosatrienoic acid isomers, with significant peak overlap. How can I improve the resolution?

Answer: Co-elution of fatty acid isomers is a common challenge due to their similar physicochemical properties. To improve separation, a systematic optimization of your chromatographic method is necessary.

For GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):

  • Column Selection: The choice of GC column is the most critical factor for separating FAME isomers.[1][2] For complex mixtures and isomer separations, a highly polar cyanopropyl column (e.g., HP-88, SP-2560) is recommended.[1] Longer columns (e.g., 50-100 m) with smaller internal diameters (e.g., 0.25 mm) offer higher resolution, though they may increase analysis time.[1]

  • Temperature Program: An optimized temperature gradient is crucial.

    • Start with a lower initial oven temperature to improve the focusing of early-eluting compounds.

    • Employ a slow ramp rate (e.g., 1-5°C/min) through the elution range of the C21:3 isomers to enhance separation.

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to achieve the best column efficiency. This information is typically provided by the column manufacturer.

For LC-MS/MS Analysis:

  • Column Chemistry: A C18 or C8 reversed-phase column is commonly used. For very long-chain fatty acids, a C8 column may provide better elution of all species.

  • Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) and the gradient profile can significantly impact separation. Experiment with different gradient slopes and the inclusion of isocratic holds at specific mobile phase compositions where the isomers of interest elute.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

Issue 2: Low Signal Intensity or Poor Sensitivity

Question: I am experiencing low signal intensity for my heneicosatrienoic acid isomers. What are the potential causes and solutions?

Answer: Low sensitivity can stem from several factors, from sample preparation to instrument settings.

  • Inefficient Ionization:

    • Derivatization (for GC-MS): Ensure complete conversion of fatty acids to their more volatile methyl esters (FAMEs). Incomplete derivatization is a common cause of poor sensitivity. Review your derivatization protocol, ensuring the use of fresh reagents and optimal reaction time and temperature.

    • Ionization Mode (LC-MS/MS): Heneicosatrienoic acid is typically analyzed in negative ion mode electrospray ionization (ESI). Ensure your source parameters (e.g., capillary voltage, gas temperatures, and flow rates) are optimized for this class of compounds.

  • Sample Preparation:

    • Extraction Efficiency: Evaluate your lipid extraction protocol to ensure efficient recovery of heneicosatrienoic acid from the sample matrix.

    • Sample Concentration: If the analyte concentration is low in your sample, consider a sample concentration step after extraction, such as evaporation under a gentle stream of nitrogen.

  • Mass Spectrometer Settings:

    • MRM Transition Optimization: For targeted analysis, the selection and optimization of Multiple Reaction Monitoring (MRM) transitions are critical. This includes optimizing the collision energy for each transition to achieve the most abundant and stable fragment ions.

    • Ion Source Cleanliness: A contaminated ion source is a frequent cause of reduced sensitivity. Regular cleaning of the ion source components is essential for maintaining optimal performance.

Issue 3: Peak Tailing in Chromatograms

Question: My chromatographic peaks for heneicosatrienoic acid isomers are showing significant tailing. What could be causing this?

Answer: Peak tailing is often indicative of unwanted interactions between the analyte and the analytical system.

  • Incomplete Derivatization (GC-MS): Free carboxyl groups of underivatized fatty acids can interact with active sites in the GC inlet and column, leading to peak tailing.[1] Verify the completeness of your derivatization reaction.

  • Active Sites in the System: Active sites in the GC inlet liner, column, or MS ion source can cause tailing. Using deactivated inlet liners and ensuring your column is well-conditioned can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.

  • Inappropriate Solvent: The solvent used to dissolve the sample for injection should be compatible with the mobile phase (for LC) or the stationary phase (for GC).

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of heneicosatrienoic acid isomers?

A1:

  • For GC-MS: Yes, derivatization is essential. Free fatty acids have low volatility and are prone to thermal degradation and adsorption in the GC system. Converting them to fatty acid methyl esters (FAMEs) increases their volatility and thermal stability, leading to better chromatographic performance.

  • For LC-MS/MS: Derivatization is not strictly necessary as LC-MS can analyze the intact fatty acids. However, derivatization can be used to improve ionization efficiency and chromatographic separation in some cases.

Q2: How can I distinguish between different heneicosatrienoic acid isomers using mass spectrometry?

A2: Distinguishing between isomers (e.g., 8,11,14-heneicosatrienoic acid and 11,14,17-heneicosatrienoic acid) is challenging as they have the same mass-to-charge ratio (m/z). The strategy for differentiation relies on a combination of chromatography and mass spectrometry:

  • Chromatographic Separation: The primary method for separating isomers is high-resolution gas chromatography with a highly polar stationary phase, as different isomers will have slightly different retention times.

  • Mass Spectrometry Fragmentation: While the electron ionization (EI) mass spectra of FAME isomers are often very similar, subtle differences in the relative abundances of certain fragment ions can sometimes be used for identification, especially when compared to authentic standards. For LC-MS/MS, specific fragmentation patterns can be generated that are dependent on the double bond positions, although this may require specialized techniques.

Q3: What are some common sample preparation techniques for extracting heneicosatrienoic acid from biological matrices?

A3: Commonly used methods for lipid extraction from biological samples like plasma, serum, or tissues include:

  • Liquid-Liquid Extraction (LLE): The Folch method (chloroform/methanol/water) or the Bligh and Dyer method are classic LLE techniques for total lipid extraction.

  • Solid-Phase Extraction (SPE): SPE can be used for a more targeted extraction and cleanup of fatty acids, helping to reduce matrix effects.

Q4: What are matrix effects in LC-MS/MS analysis and how can I mitigate them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.

  • Mitigation Strategies:

    • Effective Sample Cleanup: Use SPE or LLE to remove interfering matrix components.

    • Chromatographic Separation: Optimize your LC method to separate the analyte of interest from the bulk of the matrix components.

    • Stable Isotope-Labeled Internal Standards: The use of a deuterated heneicosatrienoic acid internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

Data Presentation

Table 1: Suggested GC-MS Parameters for Heneicosatrienoic Acid Methyl Esters (FAMEs)

Parameter Recommended Setting Purpose
GC Column Highly polar cyanopropyl column (e.g., HP-88, SP-2560), 50-100 m length, 0.25 mm ID, 0.20 µm film thickness Provides high resolution for isomer separation.[1]
Injection Mode Splitless Maximizes analyte transfer to the column for trace analysis.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Carrier Gas Helium Inert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/min Optimized for column efficiency.
Oven Program Initial: 100°C (1 min) -> 25°C/min to 200°C -> 3°C/min to 230°C (18 min) Balances separation of a wide range of FAMEs with reasonable analysis time.
Ionization Mode Electron Ionization (EI) Provides standard, reproducible fragmentation patterns.
Ion Source Temp. 230 °C Typical for EI analysis.
Quadrupole Temp. 150 °C Typical for EI analysis.

| Acquisition Mode | SCAN (for identification), SIM (for quantification) | SCAN for qualitative analysis, SIM for high sensitivity targeted analysis. |

Table 2: Hypothetical LC-MS/MS MRM Transitions for Heneicosatrienoic Acid (C21:3) Note: These are predicted transitions and require experimental optimization.

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity Collision Energy (eV) - Starting Point
Heneicosatrienoic Acid 319.26 Fragment 1 Negative 15 - 25
Heneicosatrienoic Acid 319.26 Fragment 2 Negative 20 - 35
Heneicosatrienoic Acid-d5 (Internal Standard) 324.29 Corresponding Fragment 1 Negative 15 - 25

| Heneicosatrienoic Acid-d5 (Internal Standard) | 324.29 | Corresponding Fragment 2 | Negative | 20 - 35 |

Fragment ions would need to be determined by infusing a standard of heneicosatrienoic acid and performing a product ion scan.

Experimental Protocols

Protocol 1: Derivatization of Heneicosatrienoic Acid to its Methyl Ester (FAME) for GC-MS Analysis

This protocol is based on the widely used method employing boron trifluoride (BF₃) in methanol.

Materials:

  • Dried lipid extract containing heneicosatrienoic acid

  • BF₃-Methanol reagent (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place the dried lipid extract (typically 1-10 mg) into a glass reaction vial.

  • Add 2 mL of 14% BF₃-Methanol reagent to the vial.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (Folch or SPE) sample->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization gc_ms GC-MS System derivatization->gc_ms Inject Sample separation Chromatographic Separation (HP-88 Column) gc_ms->separation detection Mass Spectrometric Detection (EI, Scan/SIM) separation->detection data_analysis Data Analysis detection->data_analysis identification Isomer Identification (Retention Time & Mass Spectra) data_analysis->identification quantification Quantification data_analysis->quantification

Caption: Workflow for the GC-MS analysis of heneicosatrienoic acid isomers.

signaling_pathway cluster_enzymes Enzymatic Pathways membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 c21_3 Heneicosatrienoic Acid (C21:3) pla2->c21_3 Releases cox Cyclooxygenase (COX) c21_3->cox lox Lipoxygenase (LOX) c21_3->lox cyp450 Cytochrome P450 (CYP450) c21_3->cyp450 eicosanoid_analogs Eicosanoid-like Mediators cox->eicosanoid_analogs lox->eicosanoid_analogs cyp450->eicosanoid_analogs receptors Cell Surface & Nuclear Receptors (e.g., GPCRs, PPARs) eicosanoid_analogs->receptors signaling Downstream Signaling Cascades receptors->signaling response Cellular Responses (e.g., Inflammation, Gene Expression) signaling->response

Caption: Putative signaling pathway for heneicosatrienoic acid.

References

protocol refinement for isolating minor fatty acids like C21:3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the isolation and characterization of minor fatty acids, with a particular focus on challenging compounds like C21:3.

Frequently Asked Questions (FAQs)

Q1: What makes isolating minor fatty acids like C21:3 so challenging?

A1: The primary challenges in isolating minor fatty acids such as C21:3 are their low abundance in biological samples, the potential for co-elution with more abundant fatty acids during chromatographic separation, and their susceptibility to degradation. Their low concentration can make detection difficult without highly sensitive analytical techniques and optimized protocols.

Q2: Which extraction method is recommended for tissues before isolating minor fatty acids?

A2: For a broad range of lipids, including minor fatty acids, a chloroform (B151607)/methanol-based extraction method like the Folch or Bligh & Dyer method is generally effective.[1][2] For tissues with high fat content, the Folch method is often preferred.[1] To minimize degradation, it is crucial to work quickly, on ice, and to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[1][3]

Q3: Is derivatization necessary for the analysis of C21:3?

A3: Yes, derivatization is a critical step for the analysis of most fatty acids by gas chromatography (GC) and is often used in high-performance liquid chromatography (HPLC) to enhance detection. For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[4][5][6] For HPLC, derivatization with a UV-active or fluorescent tag can significantly improve sensitivity.[7][8]

Q4: What is the best chromatographic technique for separating C21:3?

A4: Both gas chromatography (GC) and reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for the separation of C21:3.[4][7][9] GC, particularly when coupled with mass spectrometry (GC-MS), is a very sensitive method for the quantification and identification of fatty acids as their methyl esters.[2][4] RP-HPLC separates fatty acids based on both chain length and degree of unsaturation and can be a powerful tool for isolating specific fatty acids for further analysis.[7][9]

Q5: How can I improve the detection of a minor fatty acid like C21:3?

A5: To improve detection, ensure your extraction and derivatization procedures are efficient. For HPLC, using a derivatizing agent that imparts strong UV absorbance or fluorescence is recommended.[7][10] For GC-MS, operating in selected ion monitoring (SIM) mode can increase sensitivity. Additionally, using a highly polar capillary column for GC can improve the resolution of polyunsaturated fatty acids.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Total Fatty Acids Incomplete homogenization of the tissue. Insufficient solvent volume. Inadequate number of extractions.[1]Ensure consistent and thorough homogenization. Use a solvent-to-tissue ratio of at least 20:1 (v/w). Perform two to three sequential extractions to maximize recovery.[1]
Degradation of Unsaturated Fatty Acids Oxidation during sample preparation. Enzymatic activity in the tissue.Add antioxidants (e.g., BHT) to extraction solvents.[1] Work on ice and as quickly as possible. Consider an initial extraction with isopropanol (B130326) for plant tissues to deactivate lipolytic enzymes.[1] Store extracts at -20°C or lower under an inert atmosphere.[1]
Formation of an Emulsion During Liquid-Liquid Extraction High content of surfactant-like molecules (e.g., phospholipids, free fatty acids) in the sample.[11]Gently swirl the separatory funnel instead of vigorous shaking. Add brine (a saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[11] Centrifugation can also be used to separate the phases.[11]
Poor Chromatographic Resolution of C21:3 Co-elution with a more abundant fatty acid. Inappropriate column or mobile phase.Optimize the temperature gradient in GC or the solvent gradient in HPLC to improve separation. For GC, use a highly polar capillary column. For HPLC, adjust the acetonitrile-water ratio in the mobile phase.[9]
Low Signal/Peak for C21:3 Insufficient sample concentration. Inefficient derivatization. Low detector sensitivity.Concentrate the sample before injection. Ensure the derivatization reaction has gone to completion. For HPLC, use a derivatizing agent with a high molar absorptivity or fluorescence quantum yield.[7] For GC-MS, use selected ion monitoring (SIM).

Experimental Protocols

I. Total Lipid Extraction from Tissue (Adapted from Folch Method)
  • Homogenization: Homogenize 1 part tissue with 20 parts chloroform:methanol (B129727) (2:1, v/v) containing 0.01% BHT on ice.[1][3]

  • Filtration: Filter the homogenate to remove solid particles.

  • Washing: Transfer the filtrate to a separatory funnel and add 0.2 volumes of 0.9% NaCl solution. Shake gently and allow the phases to separate.[1]

  • Collection: Collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen.

  • Storage: Resuspend the lipid extract in a small volume of chloroform:methanol (2:1) and store at -20°C or below.[1]

II. Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
  • Saponification: To the dried lipid extract, add a solution of sodium methoxide (B1231860) in anhydrous methanol (e.g., 0.5 M). Heat at 45°C for 5 minutes.[2] This process will hydrolyze the lipids and form FAMEs.

  • Neutralization: Neutralize the reaction by adding 15% sodium bisulfate (NaHSO₄).[2]

  • Extraction of FAMEs: Add an organic solvent such as hexane (B92381), vortex, and centrifuge to separate the phases.

  • Collection: Carefully collect the upper organic phase containing the FAMEs.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the FAMEs in a small volume of hexane suitable for GC injection.

III. Gas Chromatography (GC) Analysis
  • Instrument Setup: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A highly polar capillary column (e.g., BPX-70) is recommended for separating polyunsaturated fatty acids.[3]

  • Injection: Inject 1 µl of the FAMEs sample.

  • Temperature Program: A typical temperature program starts at an initial temperature of around 115-180°C, holds for a few minutes, then ramps up to a final temperature of 245-260°C.[3][4] The specific program should be optimized for the best separation.

  • Identification and Quantification: Identify FAMEs by comparing their retention times to those of known standards. Quantify the peaks by integrating their areas and using an internal standard for calibration.[5]

Data Presentation

Table 1: Representative Gas Chromatography Retention Times for Fatty Acid Methyl Esters.

Fatty Acid Methyl EsterAbbreviationExample Retention Time (min)
Myristate14:0 ME4.9
Palmitate16:0 ME7.5
Stearate18:0 ME10.8
Oleate18:1 ME10.4
Linoleate18:2 ME10.2
α-Linolenate18:3 ME10.2
Arachidate20:0 ME14.7
Heneicosatrienoate 21:3 ME ~12-14 *
Erucate22:1 ME17.9
Behenate22:0 ME18.5
Lignocerate24:0 ME22.3

*Note: The retention time for C21:3 ME is an estimate and will vary depending on the specific GC column and conditions. It is expected to elute between C20:0 and C22:1.[4]

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis tissue Tissue Sample homogenize Homogenize in Chloroform:Methanol (2:1) + BHT tissue->homogenize filter Filter homogenize->filter wash Wash with 0.9% NaCl filter->wash collect Collect Chloroform Phase wash->collect dry_extract Dry Under Nitrogen collect->dry_extract saponify Saponification/ Transesterification (NaOCH3) dry_extract->saponify neutralize Neutralize (NaHSO4) saponify->neutralize extract_fames Extract FAMEs with Hexane neutralize->extract_fames dry_fames Dry and Reconstitute in Hexane extract_fames->dry_fames gc_ms GC-MS Analysis dry_fames->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Caption: Experimental workflow for the isolation and analysis of fatty acids.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pufa Membrane Phospholipids (containing PUFAs like C21:3) pla2 Phospholipase A2 pufa->pla2 Stimulus free_pufa Free PUFA (e.g., Arachidonic Acid, EPA, DHA) pla2->free_pufa cox Cyclooxygenase (COX) free_pufa->cox lox Lipoxygenase (LOX) free_pufa->lox eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) cox->eicosanoids lox->eicosanoids signaling Inflammatory Signaling eicosanoids->signaling

Caption: Generalized PUFA signaling pathway leading to eicosanoid production.

References

Technical Support Center: Analysis of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantitative analysis of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. The information is tailored for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[2][3] In the analysis of biological samples like plasma or serum, phospholipids (B1166683) are a primary cause of matrix effects for lipid analytes.[4] Given that odd-chain fatty acids like this compound are often in low abundance, mitigating matrix effects is critical for accurate quantification.[5]

Q2: What are the most effective strategies to minimize matrix effects in my analysis?

A2: A multi-pronged approach is most effective:

  • Rigorous Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before introducing the sample into the mass spectrometer.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up lipid samples.[6][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte from co-eluting matrix components can significantly reduce interference.[8]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and other sources of variability during sample processing and analysis.[9][10]

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: The post-extraction spike method is a quantitative approach to assess matrix effects.[2][10] This involves comparing the response of the analyte spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of the analyte in a neat solvent at the same concentration.[9] The ratio of these responses indicates the degree of ion suppression or enhancement.[2][9]

Q4: Is sample dilution a viable strategy for reducing matrix effects?

A4: Sample dilution can be a simple and effective method to reduce matrix effects by lowering the concentration of interfering components.[1] However, this approach is only suitable if the concentration of this compound remains sufficiently high for sensitive detection after dilution.[1]

Q5: Can adjusting mass spectrometer parameters help mitigate matrix effects?

A5: Yes, optimizing MS conditions can be beneficial. For instance, changing the ionization polarity (e.g., to negative ionization) may be less susceptible to matrix effects as fewer matrix components might ionize in this mode.[1] Adjusting parameters like ion source temperature and gas flows can also influence ionization efficiency and potentially reduce the impact of co-eluting substances.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor reproducibility of results Variable matrix effects between samples.Implement a more rigorous sample cleanup method (e.g., SPE).[6] Use a stable isotope-labeled internal standard to correct for variability.[9]
Low analyte signal (ion suppression) Co-elution of interfering matrix components (e.g., phospholipids).Optimize the LC gradient to improve separation of the analyte from the matrix.[8] Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE-Phospholipid.
Inconsistent internal standard response The internal standard is not adequately compensating for matrix effects.Ensure the internal standard is a stable isotope-labeled analog of the analyte.[9] If a SIL-IS is not available, use a structural analog that elutes very close to the analyte.
High background noise Inefficient sample cleanup.Incorporate additional wash steps in your SPE protocol or use a more selective extraction method like LLE.[10]

Data on Sample Preparation Techniques for Matrix Effect Reduction

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on general lipid analysis.

Sample Preparation Technique General Principle Effectiveness in Reducing Matrix Effects Typical Analyte Recovery Reference
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Least effective; often results in significant matrix effects due to the presence of many residual matrix components.>90%[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Provides clean final extracts, leading to a significant reduction in matrix effects.Can be low for polar analytes.[6][10]
Solid-Phase Extraction (SPE) Separation based on the analyte's and matrix components' affinity for a solid sorbent.Reversed-phase and mixed-mode SPE result in cleaner extracts and reduced matrix effects compared to PPT.Generally high, but method dependent.[6]
HybridSPE-Phospholipid Targeted removal of phospholipids via a Lewis acid-base interaction with zirconia-coated silica (B1680970) particles.Highly efficient at selectively removing phospholipids, a major source of matrix effects in plasma/serum.High for a broad range of analytes.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the this compound standard into the final, reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before the extraction process begins.

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Cleanup

This is a general guideline for enriching this compound and removing interfering substances from a biological matrix (e.g., plasma).

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.[1]

  • Elution: Elute this compound and other lipids with 1 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

Troubleshooting_Matrix_Effects start Start: Inconsistent or Inaccurate Results check_is Check Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok quantify_me Quantify Matrix Effects (Post-Extraction Spike) me_present Significant Matrix Effect Present? quantify_me->me_present is_ok->quantify_me Yes use_sil_is Use Stable Isotope-Labeled Internal Standard is_ok->use_sil_is No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) me_present->improve_cleanup Yes revalidate Re-validate Method me_present->revalidate No optimize_lc Optimize LC Separation improve_cleanup->optimize_lc optimize_lc->revalidate use_sil_is->revalidate

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

SPE_Workflow cluster_0 Solid-Phase Extraction (SPE) Protocol start Start: Plasma Sample conditioning 1. Condition SPE Cartridge (Methanol, then Water) start->conditioning loading 2. Load Acidified Sample conditioning->loading washing 3. Wash Cartridge (Aqueous Methanol) loading->washing elution 4. Elute Analyte (Methanol) washing->elution dry_reconstitute 5. Evaporate and Reconstitute elution->dry_reconstitute analysis Inject into LC-MS/MS dry_reconstitute->analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

Technical Support Center: Enhancing the Resolution of C21 Fatty Acid Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of C21 fatty acid isomers. Here you will find troubleshooting guidance for common issues and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Question: Why am I seeing poor peak shape (e.g., tailing) for my C21 fatty acid peaks?

Answer: Poor peak shape, especially tailing, is a frequent challenge in the analysis of fatty acids and is often linked to the polarity of the carboxylic acid group.[1][2][3]

  • Incomplete Derivatization: Free fatty acids are highly polar and can interact with active sites within the GC system, leading to peak tailing.[1][2] It is essential to convert the fatty acids into their less polar ester forms, most commonly fatty acid methyl esters (FAMEs), to ensure good chromatographic performance.[1][4]

    • Solution: Carefully review and optimize your derivatization protocol.[1] Common methods include esterification with boron trifluoride in methanol (B129727) (BF₃-methanol) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][4] Ensure you are using a sufficient molar excess of the derivatizing agent and that the reaction conditions (temperature and time) are optimal.[1][4] It is also critical to use high-quality, low-moisture reagents, as water can inhibit the reaction.

  • Active Sites in the GC System: Even after derivatization, active sites in the injector, column, or detector can cause peak tailing.[1][5]

    • Solution: Use deactivated inlet liners and gold-plated seals to minimize interactions.[1] Regularly condition your GC column according to the manufacturer's instructions to passivate active sites and remove contaminants.[1]

  • Column Contamination: The accumulation of non-volatile materials from the sample matrix at the head of the column can degrade performance and cause peak tailing.[5]

    • Solution: Employ a guard column to protect the analytical column from contaminants.[5] If contamination is suspected, bake out the column at a high temperature or trim the first few inches of the column.[6][7]

Question: I am having difficulty separating C21 fatty acid isomers from other closely eluting compounds. How can I improve the resolution?

Answer: Achieving baseline separation of long-chain fatty acid isomers is a common challenge that often requires careful optimization of several GC parameters.[1][8]

  • Suboptimal GC Column: The choice of the GC column is the most critical factor for separating complex fatty acid isomers.[1]

    • Solution: For separating complex mixtures and isomers, a highly polar cyanopropyl column (e.g., HP-88, CP-Sil 88) is often recommended.[1][8][9] Using a longer column (e.g., 50-100 m) and a smaller internal diameter (e.g., 0.25 mm) will provide higher resolution, although it may increase the analysis time.[1][10] Ionic liquid (IL) based stationary phases can also offer improved separation for geometric isomers.[9][11]

  • Inadequate Oven Temperature Program: A fast temperature ramp can prevent the proper partitioning of isomers between the mobile and stationary phases, leading to co-elution.[5][8]

    • Solution: To improve the separation of closely eluting compounds, use a slower temperature ramp rate (e.g., 2-5°C per minute) in the temperature range where they elute.[1][5] Lowering the initial oven temperature can also enhance the resolution of more volatile, early-eluting peaks.[1][8]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) directly affects column efficiency and, therefore, resolution.[1]

    • Solution: Optimize the flow rate of your carrier gas to achieve the best separation efficiency for your specific column dimensions. This information is typically provided by the column manufacturer.[1] Hydrogen often provides better efficiency at higher linear velocities compared to helium.[10]

Question: My sensitivity for C21 fatty acid isomers is low. How can I increase the signal-to-noise ratio?

Answer: Low sensitivity can be caused by a variety of factors, from sample preparation to the injection technique and detector settings.

  • Suboptimal Derivatization: Incomplete derivatization not only causes peak tailing but also results in a lower signal for the target analyte.

    • Solution: Ensure your derivatization reaction goes to completion by optimizing the protocol as described in the peak tailing section.

  • Injection Technique: The wrong injection mode can lead to poor sample transfer onto the column.

    • Solution: For trace analysis, a splitless injection is ideal as it ensures the entire sample is transferred to the column.[1] Ensure your injection volume and solvent are appropriate for this technique.[1]

  • Sample Concentration: The concentration of the analyte may be below the detection limit of the instrument.

    • Solution: Concentrate your sample after the derivatization and extraction steps. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[1]

  • Ionization Mode (for GC-MS): The ionization method can affect the intensity of the molecular ion.

    • Solution: While electron ionization (EI) is common, the molecular ions for some long-chain unsaturated FAMEs can be weak due to fragmentation.[1] In such cases, positive chemical ionization (PCI) can be used to enhance the molecular ion intensity.[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary before analyzing C21 fatty acids by GC?

A1: Derivatization is a critical first step for GC analysis of fatty acids.[1] Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to adsorption issues, poor peak shape, and low volatility.[2][3] Converting them into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs), improves their chromatographic behavior, leading to sharper peaks and preventing unwanted interactions with the GC system.[1][4][5]

Q2: Which type of GC column is best for separating C21 fatty acid isomers?

A2: The choice of column is paramount for resolving fatty acid isomers. Highly polar stationary phases are generally recommended.[1][9]

  • Cyanopropyl Columns: Columns with a high cyanopropyl content (e.g., HP-88, SP-2560, CP-Sil 88) are the industry standard for separating complex FAME mixtures, including positional and geometric (cis/trans) isomers.[1][8][12][13] Longer columns (100 m) provide the best resolution for very complex samples.[1][8][14]

  • Ionic Liquid (IL) Columns: Extremely polar ionic liquid columns (e.g., SLB-IL111) have shown excellent performance in separating challenging geometric isomers that may co-elute on other polar phases.[9][11][15]

  • Polyethylene Glycol (PEG) Columns: Wax-type columns (e.g., DB-WAX, HP-INNOWax) are also used for FAME analysis and are particularly effective at separating FAMEs by their degree of unsaturation.[1][3]

Q3: What is a typical oven temperature program for analyzing C21 FAMEs?

A3: A good starting point for a temperature program for long-chain FAMEs involves a multi-step ramp to resolve a wide range of components.[1]

  • Initial Temperature: 50-100°C, hold for 1-2 minutes to separate volatile components.[1]

  • First Ramp: Increase the temperature at a rate of 10-25°C per minute to around 200-230°C.[1]

  • Second Ramp (Optional): A slower ramp of 2-5°C per minute to a final temperature of 230-250°C can help resolve later-eluting, closely related isomers.[1]

  • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all components have eluted from the column.[1]

This program should be optimized based on the specific mixture of isomers in your sample.[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for simultaneously esterifying free fatty acids and transesterifying esterified fatty acids.[4]

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[4] If the sample is in an aqueous solution, it must be evaporated to dryness first.[4]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-methanol) to the sample.[4]

  • Reaction: Tightly cap the tube and heat at 60-80°C for 60 minutes.[2][4] The optimal time and temperature may need to be determined empirically for specific sample types.[4]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1-2 mL of an organic solvent like hexane (B92381) or heptane.[1][4]

  • Phase Separation: Vortex the tube vigorously for 30-60 seconds to extract the FAMEs into the organic layer.[1][5] Centrifuge at approximately 1,500 x g for 10 minutes to achieve clear phase separation.[4]

  • Collection: Carefully transfer the upper organic layer to a clean GC vial. A small amount of anhydrous sodium sulfate (B86663) can be added to remove any residual water.[1][2] The sample is now ready for GC analysis.

Quantitative Data Summary

Table 1: Typical GC Parameters for C21 FAME Isomer Analysis

ParameterRecommended ConditionPurpose
Column HP-88 (100 m x 0.25 mm, 0.20 µm film) or equivalent highly polar cyanopropyl column.[1][8]Provides high selectivity for separating positional and geometric isomers.
Carrier Gas Helium or Hydrogen.[1]Mobile phase to carry analytes through the column.
Inlet Temperature 250 °C.[8]Ensures rapid vaporization of the sample.
Injection Mode Split (e.g., 50:1) or Splitless (for trace analysis).[1][8]Introduces the sample onto the column.
Injection Volume 1 µL.[8]Standard volume for GC injection.
Oven Program Start at 50°C, ramp at 2-5°C/min to 230-250°C.[1][8]Controls the separation of analytes based on their boiling points and interactions with the stationary phase.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).Detects the analytes as they elute from the column.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Lipid Sample Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Concentration Concentration (N2 Evaporation) Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation (Polar Column) GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Identification) Detection->Data_Analysis

Caption: General workflow for FAME preparation and GC analysis.

Troubleshooting_Logic Start GC Problem Observed PoorRes Poor Resolution / Co-elution? Start->PoorRes PeakTailing Peak Tailing? PoorRes->PeakTailing No Sol_Res_Column Use Highly Polar Column (e.g., HP-88, 100m) PoorRes->Sol_Res_Column Yes LowSignal Low Sensitivity? PeakTailing->LowSignal No Sol_Tail_Deriv Ensure Complete Derivatization PeakTailing->Sol_Tail_Deriv Yes Sol_Sens_Inject Use Splitless Injection LowSignal->Sol_Sens_Inject Yes Sol_Res_Ramp Decrease Temp Ramp Rate (e.g., 2-5°C/min) Sol_Res_Column->Sol_Res_Ramp Sol_Res_Flow Optimize Carrier Gas Flow Sol_Res_Ramp->Sol_Res_Flow Sol_Tail_Liner Use Deactivated Liner Sol_Tail_Deriv->Sol_Tail_Liner Sol_Tail_Cond Condition Column Sol_Tail_Liner->Sol_Tail_Cond Sol_Sens_Conc Concentrate Sample Sol_Sens_Inject->Sol_Sens_Conc Sol_Sens_PCI Consider PCI Mode (MS) Sol_Sens_Conc->Sol_Sens_PCI

Caption: Troubleshooting logic for common GC issues.

References

stability testing of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation for this compound, a polyunsaturated fatty acid (PUFA), is oxidation. The three double bonds in its structure are highly susceptible to attack by reactive oxygen species, leading to a chain reaction that can break down the molecule and form various oxidation byproducts. This process is accelerated by exposure to heat, light, and oxygen.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For short-term storage, -20°C is acceptable. For long-term storage, -80°C is strongly recommended to minimize degradation. The compound should always be protected from light. It is often supplied in a solution, and freezer storage is recommended.[1]

Q3: Can I store this compound as a dry powder?

A3: It is generally not recommended to store polyunsaturated fatty acids like this compound as a dry powder. They are often hygroscopic and can be more susceptible to oxidation in this form. It is best to dissolve the fatty acid in a suitable organic solvent and store the solution under an inert atmosphere at low temperatures.

Q4: I'm observing low cell viability in my experiments. Could this be related to the stability of the fatty acid?

A4: Yes, this is a possibility. The oxidation of polyunsaturated fatty acids can generate cytotoxic byproducts. If your stock solution has degraded, it could lead to unexpected toxicity in your cell cultures. It is crucial to use fresh, properly stored fatty acid solutions for your experiments and to perform dose-response experiments to determine the optimal non-toxic concentration.

Q5: My fatty acid solution appears cloudy or has precipitated in my aqueous buffer. What should I do?

A5: this compound is a long-chain fatty acid with poor water solubility. To improve its solubility in aqueous solutions for cell culture experiments, it is highly recommended to complex it with a carrier protein like fatty acid-free bovine serum albumin (BSA). This mimics the natural transport of fatty acids in a physiological environment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible experimental results Degradation of the fatty acid stock solution.1. Prepare fresh stock solutions from a new vial of the fatty acid. 2. Ensure proper storage of the stock solution (aliquoted, under inert gas, at -80°C, protected from light). 3. Perform a quality control check of the fatty acid purity using an appropriate analytical method (e.g., GC-MS).
Unexpected peaks in analytical chromatograms (GC-MS, HPLC) Presence of oxidation byproducts.1. Minimize exposure of the sample to air and light during preparation. 2. Use solvents that have been purged with an inert gas. 3. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic solutions, if compatible with your downstream applications.
Low recovery of the fatty acid after extraction from a biological matrix Inefficient extraction method or degradation during sample processing.1. Optimize your lipid extraction protocol. The Bligh-Dyer method is a common starting point. 2. Keep samples on ice throughout the extraction process to minimize enzymatic and chemical degradation. 3. Add an internal standard prior to extraction for accurate quantification.

Data Presentation: Stability of Polyunsaturated Fatty Acids

Table 1: Estimated Effect of Temperature on PUFA Stability (Illustrative)

Storage Temperature (°C)Expected Purity after 6 Months (Illustrative)Key Considerations
25 (Room Temperature)< 50%Significant degradation expected within days to weeks. Not recommended.
4 (Refrigerator)50-70%Slows degradation but oxidation will still occur. Suitable for very short-term storage only.
-20 (Freezer)80-95%Common for short to medium-term storage.
-80 (Ultra-low Freezer)> 95%Recommended for long-term storage to ensure maximum stability.

Table 2: Estimated Effect of Light Exposure on PUFA Stability (Illustrative)

Light ConditionExpected Purity after 1 Month at 4°C (Illustrative)Key Considerations
Exposed to Ambient Light60-80%Light, especially UV, accelerates oxidative degradation.[2]
Stored in Amber Vial85-95%Provides good protection from light.
Stored in a Dark Room/Box> 95%Complete protection from light is ideal.

Table 3: Recommended Solvents for Storage

SolventSuitabilityConsiderations
Ethanol (B145695)GoodSuitable for preparing stock solutions. Ensure it is high purity and anhydrous.
MethanolGoodSimilar to ethanol, ensure high purity and anhydrous.
ChloroformGoodOften used in lipid extractions. Store in amber bottles as it can be light-sensitive.
HexaneGoodA non-polar solvent suitable for dissolving fatty acids.
AcetoneFairCan be used, but may be less suitable for long-term storage of some PUFAs compared to other organic solvents.[3][4]
Aqueous Buffers (without carrier)PoorNot recommended due to very low solubility and increased risk of micelle formation and oxidation.

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To assess the stability of this compound under different storage conditions.

Materials:

  • This compound

  • High-purity organic solvent (e.g., ethanol, hexane)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • Temperature-controlled storage units (25°C, 4°C, -20°C, -80°C)

  • Light-blocking containers

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Derivatization agent (e.g., BF3 in methanol)

  • Internal standard (e.g., a C17:0 or C19:0 fatty acid)

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

  • Add the internal standard to the stock solution.

  • Aliquot the solution into amber glass vials.

  • Purge the headspace of each vial with an inert gas before sealing.

  • Divide the vials into different storage groups:

    • Temperature groups: 25°C, 4°C, -20°C, -80°C (all stored in the dark).

    • Light exposure groups: Exposed to ambient light at 4°C vs. stored in the dark at 4°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a vial from each storage group.

  • Prepare fatty acid methyl esters (FAMEs) of the samples by adding the derivatization agent and heating.

  • Analyze the FAMEs by GC-MS to determine the concentration of this compound relative to the internal standard.

  • Calculate the percentage of the initial fatty acid remaining at each time point for each condition.

Protocol 2: Preparation of a BSA-Complexed Fatty Acid Solution for Cell Culture

Objective: To prepare a sterile, bioavailable solution of this compound for treating cells in culture.

Materials:

  • This compound

  • Ethanol (200 proof, sterile)

  • Fatty acid-free bovine serum albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a stock solution of this compound by dissolving it in sterile ethanol to a high concentration (e.g., 50-100 mM).

  • In a sterile conical tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium. Gently warm the solution to 37°C to aid dissolution.

  • While gently vortexing the warm BSA solution, slowly add the fatty acid stock solution dropwise to achieve the desired molar ratio of fatty acid to BSA (typically between 3:1 and 6:1).

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterile-filter the final solution using a 0.22 µm filter.

  • The complex is now ready to be diluted to the final desired concentration in your cell culture medium.

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start: this compound stock Prepare Stock Solution in Organic Solvent start->stock aliquot Aliquot into Amber Vials stock->aliquot purge Purge with Inert Gas aliquot->purge temp Temperature (25°C, 4°C, -20°C, -80°C) purge->temp light Light Exposure (Light vs. Dark at 4°C) purge->light sampling Sample at Time Points temp->sampling light->sampling derivatize Derivatize to FAMEs sampling->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis & Purity Calculation gcms->data

Caption: Workflow for stability testing of this compound.

PUFA_Degradation_Pathway PUFA Polyunsaturated Fatty Acid (e.g., this compound) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Hydrogen Abstraction Initiators Initiators (Heat, Light, Metal Ions) ROS Reactive Oxygen Species (ROS) Initiators->ROS ROS->Lipid_Radical Peroxy_Radical Lipid Peroxy Radical (LOO•) Lipid_Radical->Peroxy_Radical + O2 Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Hydroperoxide + LH Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition

Caption: Simplified pathway of polyunsaturated fatty acid oxidation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Arachidonic Acid and 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the landscape of lipid biology, polyunsaturated fatty acids (PUFAs) are pivotal signaling molecules that regulate a vast array of physiological and pathophysiological processes. Among the most extensively studied is arachidonic acid (AA), an omega-6 fatty acid renowned for its central role in the inflammatory cascade. In contrast, the biological activities of the omega-3 fatty acid 9(Z),12(Z),15(Z)-Heneicosatrienoic acid (Heneicosatrienoic Acid) remain largely uncharacterized in the scientific literature.

This guide provides a detailed comparison of the known biological activities of arachidonic acid against those of well-characterized long-chain omega-3 fatty acids, namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which serve as proxies for the potential activities of the less-studied this compound due to the current lack of specific experimental data on the latter. The comparison will focus on their respective roles in inflammation, metabolism, and cellular signaling, supported by experimental data and methodologies.

Contrasting Roles in Inflammation: A Tale of Two Pathways

Arachidonic acid is a key precursor to a class of potent, pro-inflammatory lipid mediators known as eicosanoids.[1][2][3] These include prostaglandins, thromboxanes, and leukotrienes, which are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2][3] These molecules are integral to the initiation and propagation of inflammatory responses.

Conversely, long-chain omega-3 fatty acids like EPA and DHA are precursors to anti-inflammatory and pro-resolving mediators.[4][5][6][7][8][9] These specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, actively dampen inflammation and promote the clearance of inflammatory debris, facilitating a return to tissue homeostasis.[5][8][9][10]

Quantitative Comparison of Biological Activities

The following table summarizes the key differences in the biological activities of arachidonic acid and the representative long-chain omega-3 fatty acids, EPA and DHA.

Biological ActivityArachidonic Acid (Omega-6)Eicosapentaenoic Acid (EPA) & Docosahexaenoic Acid (DHA) (Omega-3)
Primary Metabolites Pro-inflammatory eicosanoids (Prostaglandins, Thromboxanes, Leukotrienes)[1][2][3]Anti-inflammatory and pro-resolving mediators (Resolvins, Protectins, Maresins)[5][8][9][10]
Effect on Inflammation Primarily pro-inflammatory[1][2][3]Primarily anti-inflammatory and pro-resolving[4][5][6][7][8][9]
Enzymatic Pathways Cyclooxygenase (COX-1, COX-2), Lipoxygenase (5-LOX, 12-LOX, 15-LOX), Cytochrome P450[1]Cyclooxygenase (COX-2 with aspirin), Lipoxygenase (5-LOX, 12/15-LOX)[5][8]
Effect on Platelet Aggregation Thromboxane A2 promotes aggregation[3]Thromboxane A3 is less potent; overall reduction in aggregation[11]
Vascular Effects Vasoconstriction (e.g., Thromboxane A2) and Vasodilation (e.g., Prostacyclin)[3]Generally promote vasodilation[11]
Immune Cell Function Promotes leukocyte chemotaxis and activation[12]Inhibits leukocyte chemotaxis and expression of adhesion molecules[12]

Signaling Pathways: A Visual Comparison

The metabolic fates of arachidonic acid and the long-chain omega-3 fatty acids, EPA and DHA, diverge to produce mediators with opposing effects on inflammation.

digraph "Arachidonic_Acid_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

AA [label="Arachidonic Acid (AA)\n(Omega-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX [label="COX-1, COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; LOX [label="5-LOX, 12-LOX, 15-LOX", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thromboxanes [label="Thromboxanes\n(e.g., TXA2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes\n(e.g., LTB4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory Effects:\n- Increased Vascular Permeability\n- Pain and Fever\n- Platelet Aggregation\n- Chemotaxis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

AA -> COX [color="#4285F4"]; AA -> LOX [color="#4285F4"]; COX -> Prostaglandins [color="#34A853"]; COX -> Thromboxanes [color="#34A853"]; LOX -> Leukotrienes [color="#34A853"]; Prostaglandins -> Inflammation [color="#EA4335"]; Thromboxanes -> Inflammation [color="#EA4335"]; Leukotrienes -> Inflammation [color="#EA4335"]; }

Omega-3 Anti-inflammatory and Pro-resolving Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the biological activities of these fatty acids. Below are outlines of common experimental protocols used in this field of research.

In Vitro Assessment of Anti-inflammatory Activity
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) are commonly used. Cells are cultured in appropriate media, often supplemented with fetal bovine serum.

  • Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Treatment: Cells are pre-incubated with varying concentrations of the fatty acid of interest (e.g., arachidonic acid, EPA, or DHA) before LPS stimulation.

  • Endpoint Measurement:

    • Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Gene Expression: The expression of genes encoding for inflammatory mediators is measured by quantitative real-time polymerase chain reaction (qRT-PCR).

    • Signaling Pathway Analysis: Activation of key inflammatory signaling pathways, such as NF-κB, is assessed by Western blotting for phosphorylated signaling proteins.

```dot digraph "In_Vitro_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture\n(e.g., Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Pre-incubation with\nFatty Acid", fillcolor="#FBBC05", fontcolor="#202124"]; stimulation [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Analysis of Inflammatory Response", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; elisa [label="ELISA for Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; qpcr [label="qRT-PCR for Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; western [label="Western Blot for Signaling Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> treatment; treatment -> stimulation; stimulation -> analysis; analysis -> elisa; analysis -> qpcr; analysis -> western; elisa -> end; qpcr -> end; western -> end; }

References

A Comparative Guide to the Inflammatory Role of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid and Other Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inflammatory role of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid against well-characterized polyunsaturated fatty acids (PUFAs). Due to a lack of direct experimental data on this compound, this document synthesizes information on structurally related omega-3 and omega-6 fatty acids to provide a predictive framework and guide future research.

Introduction to this compound: A Structural Perspective

This compound is a 21-carbon polyunsaturated fatty acid with three cis double bonds. Based on its nomenclature, with the last double bond located at the 15th carbon from the carboxyl group, it is classified as an omega-6 fatty acid (21 carbons - 15 = 6). This classification is critical as the inflammatory potential of a PUFA is largely determined by its omega classification.

Omega-6 fatty acids are typically precursors to pro-inflammatory eicosanoids, while omega-3 fatty acids generally give rise to anti-inflammatory or less inflammatory mediators. Therefore, it is hypothesized that this compound is likely to exhibit pro-inflammatory properties, similar to other omega-6 fatty acids like arachidonic acid.

Comparative Analysis of Omega-3 and Omega-6 Fatty Acids in Inflammation

To understand the potential role of this compound, it is essential to compare the known effects of representative omega-3 and omega-6 fatty acids.

FeatureOmega-3 Fatty Acids (e.g., ALA, EPA, DHA)Omega-6 Fatty Acids (e.g., Arachidonic Acid)
Primary Role in Inflammation Generally anti-inflammatory and pro-resolvingGenerally pro-inflammatory
Key Metabolites Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA), Resolvins, Protectins, MaresinsArachidonic acid (AA), Prostaglandins (PGE2), Leukotrienes (LTB4), Thromboxanes (TXA2)
Effect on Inflammatory Enzymes Inhibition of COX and LOX pathways leading to pro-inflammatory eicosanoidsSubstrate for COX and LOX enzymes to produce pro-inflammatory eicosanoids
Signaling Pathway Modulation Activation of anti-inflammatory pathways (e.g., PPAR-γ, GPR120); Inhibition of pro-inflammatory pathways (e.g., NF-κB)Activation of pro-inflammatory pathways (e.g., NF-κB)
Clinical Relevance Associated with reduced risk of chronic inflammatory diseasesHigh intake associated with increased risk of inflammatory conditions

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the observed effects of well-studied PUFAs on key inflammatory markers.

Inflammatory MarkerAlpha-Linolenic Acid (ALA) (Omega-3)Eicosapentaenoic Acid (EPA) / Docosahexaenoic Acid (DHA) (Omega-3)Arachidonic Acid (AA) (Omega-6)
Nitric Oxide (NO) Production Decreased[1][2][3]Decreased[4][5]Increased
iNOS Expression Decreased[1][2][3]Decreased[4]Increased
COX-2 Expression Decreased[1][2][3][6]Decreased[7]Increased
Prostaglandin E2 (PGE2) Production Decreased[3]DecreasedIncreased[7]
TNF-α Production Decreased[1][6][8]Decreased[4]Increased
IL-1β Production Decreased[8]DecreasedIncreased
IL-6 Production Decreased[6][8]Decreased[7]Increased
NF-κB Activation Inhibited[1][2][8]InhibitedActivated

Key Signaling Pathways in Fatty Acid-Mediated Inflammation

The inflammatory effects of PUFAs are mediated through complex signaling pathways. The following diagrams illustrate these pathways and provide a framework for investigating this compound.

cluster_0 Omega-6 Pathway (Pro-inflammatory) cluster_1 Omega-3 Pathway (Anti-inflammatory) Arachidonic Acid Arachidonic Acid COX/LOX COX/LOX Arachidonic Acid->COX/LOX Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids COX/LOX->Pro-inflammatory Eicosanoids Inflammation Inflammation Pro-inflammatory Eicosanoids->Inflammation EPA/DHA EPA/DHA EPA/DHA->COX/LOX Competitively Inhibits Anti-inflammatory Mediators Anti-inflammatory Mediators EPA/DHA->Anti-inflammatory Mediators Resolution of Inflammation Resolution of Inflammation Anti-inflammatory Mediators->Resolution of Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκB IκB IKK->IκB phosphorylates (degradation) NF-κB NF-κB IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates Omega-3 FAs Omega-3 FAs Omega-3 FAs->IKK inhibits Omega-3 FAs Omega-3 FAs PPAR-γ PPAR-γ Omega-3 FAs->PPAR-γ activates RXR RXR PPAR-γ->RXR heterodimerizes NF-κB NF-κB PPAR-γ->NF-κB inhibits Nucleus Nucleus RXR->Nucleus PPRE PPRE Nucleus->PPRE binds to Anti-inflammatory Genes Anti-inflammatory Genes PPRE->Anti-inflammatory Genes activates Test Compound Test Compound In Vitro Assay (RAW 264.7) In Vitro Assay (RAW 264.7) Test Compound->In Vitro Assay (RAW 264.7) In Vivo Model (e.g., Paw Edema) In Vivo Model (e.g., Paw Edema) Test Compound->In Vivo Model (e.g., Paw Edema) LPS Stimulation LPS Stimulation In Vitro Assay (RAW 264.7)->LPS Stimulation Measure Inflammatory Markers Measure Inflammatory Markers LPS Stimulation->Measure Inflammatory Markers Data Analysis & Conclusion Data Analysis & Conclusion Measure Inflammatory Markers->Data Analysis & Conclusion Induce Inflammation Induce Inflammation In Vivo Model (e.g., Paw Edema)->Induce Inflammation Measure Inflammatory Response Measure Inflammatory Response Induce Inflammation->Measure Inflammatory Response Measure Inflammatory Response->Data Analysis & Conclusion

References

A Comparative Analysis of the Mechanisms of Action: 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid versus Eicosapentaenoic Acid (EPA)

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in available research defines the current understanding of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid and the well-characterized omega-3 fatty acid, Eicosapentaenoic Acid (EPA). While EPA's multifaceted mechanisms of action are extensively documented, data on the biological activities of this compound remain scarce, precluding a direct, comprehensive comparison. This guide, therefore, provides a detailed overview of the established mechanisms of EPA and presents a speculative comparison based on the limited available data for structurally related C21 fatty acids, highlighting the significant knowledge gap and the need for further investigation into the therapeutic potential of less common polyunsaturated fatty acids.

Eicosapentaenoic Acid (EPA): A Multi-pronged Mechanistic Profile

Eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid, exerts a wide range of physiological effects through various mechanisms, impacting inflammation, lipid metabolism, and cellular signaling.

Anti-inflammatory and Pro-resolving Pathways

EPA's most prominent role lies in its ability to modulate the inflammatory response. It competes with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), for the same metabolic enzymes, cyclooxygenases (COX) and lipoxygenases (LOX). This competition leads to the production of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, that are generally less inflammatory than those derived from AA.[1]

Furthermore, EPA is a precursor to a class of specialized pro-resolving mediators (SPMs), including resolvins of the E-series (RvE1, RvE2). These molecules actively promote the resolution of inflammation, a process distinct from blocking the initial inflammatory response.

EPA_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways cluster_products Metabolic Products EPA EPA COX COX EPA->COX Competes with AA LOX LOX EPA->LOX Competes with AA Resolvins (RvE series) Resolvins (RvE series) EPA->Resolvins (RvE series) via LOX & COX AA AA AA->COX AA->LOX Anti-inflammatory Eicosanoids Anti-inflammatory Eicosanoids COX->Anti-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids COX->Pro-inflammatory Eicosanoids LOX->Anti-inflammatory Eicosanoids LOX->Pro-inflammatory Eicosanoids Reduced Inflammation Reduced Inflammation Anti-inflammatory Eicosanoids->Reduced Inflammation Inflammation Inflammation Pro-inflammatory Eicosanoids->Inflammation Inflammation Resolution Inflammation Resolution Resolvins (RvE series)->Inflammation Resolution

Modulation of Cellular Signaling

EPA influences key intracellular signaling pathways, contributing to its diverse biological effects:

  • Nuclear Factor-kappa B (NF-κB) Pathway: EPA can inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[2]

  • Peroxisome Proliferator-Activated Receptors (PPARs): EPA acts as a ligand for PPARs, particularly PPAR-α and PPAR-γ. Activation of these nuclear receptors leads to the regulation of genes involved in lipid metabolism and inflammation.

  • AMP-activated Protein Kinase (AMPK) Pathway: EPA can activate AMPK, a central regulator of cellular energy homeostasis. This activation can lead to enhanced glucose uptake and fatty acid oxidation.[3]

EPA_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_ppar PPAR Pathway cluster_ampk AMPK Pathway EPA EPA NF-κB NF-κB EPA->NF-κB Inhibits PPARs PPARs EPA->PPARs Activates AMPK AMPK EPA->AMPK Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Lipid Metabolism & Anti-inflammatory Gene Expression Lipid Metabolism & Anti-inflammatory Gene Expression PPARs->Lipid Metabolism & Anti-inflammatory Gene Expression Fatty Acid Oxidation & Glucose Uptake Fatty Acid Oxidation & Glucose Uptake AMPK->Fatty Acid Oxidation & Glucose Uptake

Effects on Lipid Metabolism

EPA is well-known for its triglyceride-lowering effects.[1] The proposed mechanisms include:

  • Decreased production of very-low-density lipoprotein (VLDL) in the liver.

  • Increased clearance of triglycerides from the circulation.

  • Enhanced fatty acid oxidation.

This compound: An Enigma in Fatty Acid Research

In stark contrast to EPA, there is a profound lack of published experimental data on the mechanism of action of this compound. This 21-carbon polyunsaturated fatty acid is not as common in the human diet or as extensively studied as the 18, 20, and 22-carbon omega-3 and omega-6 fatty acids.

A Glimpse from a Structurally Related C21 Fatty Acid

Some insights can be gleaned from a study on a different C21 fatty acid, 6,9,12,15,18-Heneicosapentaenoic acid (HPA; 21:5n-3). This study compared the effects of HPA with EPA and docosahexaenoic acid (DHA).

ParameterFinding for HPA (21:5n-3)Comparison with EPA
Incorporation into Phospholipids Incorporated to a similar extent as EPA.Similar
Inhibition of Arachidonic Acid Synthesis Stronger inhibitor than EPA.More Potent
Substrate for Prostaglandin H Synthase Poor substrate.Similar
Substrate for 5-Lipoxygenase Poor substrate.Similar
Inhibition of Thromboxane Synthesis As efficient as EPA.Similar

Source: Heneicosapentaenoate (21:5n−3): Its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis.

These findings suggest that a C21 omega-3 fatty acid can exhibit biological activities comparable to, and in some cases more potent than, EPA. However, it is crucial to emphasize that this compound has a different number and position of double bonds, which would significantly influence its metabolic fate and biological activity.

Experimental Protocols: A Methodological Overview for EPA Studies

The following are generalized experimental protocols commonly employed to investigate the mechanisms of action of EPA. Due to the lack of data, no specific protocols for this compound can be provided.

Cell Culture and Treatment
  • Cell Lines: Macrophage cell lines (e.g., RAW 264.7), endothelial cells (e.g., HUVECs), or hepatocytes (e.g., HepG2) are commonly used.

  • Treatment: Cells are typically incubated with EPA at various concentrations (e.g., 10-100 µM) for different time points (e.g., 1-24 hours). A vehicle control (e.g., ethanol (B145695) or DMSO) is always included.

Analysis of Inflammatory Markers
  • ELISA: Enzyme-linked immunosorbent assays are used to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • qPCR: Quantitative real-time polymerase chain reaction is employed to measure the mRNA expression levels of inflammatory genes (e.g., TNF, IL6, PTGS2).

  • Western Blotting: This technique is used to assess the protein levels of key signaling molecules, such as phosphorylated and total NF-κB, IκBα, and COX-2.

Lipid Metabolism Assays
  • Triglyceride Quantification: Cellular or secreted triglyceride levels can be measured using commercially available colorimetric or fluorometric assay kits.

  • Fatty Acid Oxidation: The rate of fatty acid oxidation can be determined by measuring the conversion of radiolabeled fatty acids (e.g., [¹⁴C]palmitate) to ¹⁴CO₂.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell Culture Cell Culture Treatment (EPA vs. Control) Treatment (EPA vs. Control) Cell Culture->Treatment (EPA vs. Control) Inflammatory Markers Inflammatory Markers Treatment (EPA vs. Control)->Inflammatory Markers Lipid Metabolism Lipid Metabolism Treatment (EPA vs. Control)->Lipid Metabolism Signaling Pathways Signaling Pathways Treatment (EPA vs. Control)->Signaling Pathways ELISA, qPCR, Western Blot ELISA, qPCR, Western Blot Inflammatory Markers->ELISA, qPCR, Western Blot Triglyceride Assay, FAO Assay Triglyceride Assay, FAO Assay Lipid Metabolism->Triglyceride Assay, FAO Assay Western Blot (p-NF-κB, p-AMPK) Western Blot (p-NF-κB, p-AMPK) Signaling Pathways->Western Blot (p-NF-κB, p-AMPK)

Conclusion: A Call for Further Research

The comparison between this compound and EPA is currently hampered by a significant lack of data for the former. While EPA's mechanisms are well-established and demonstrate its therapeutic potential, the biological role of this compound remains largely unknown. The limited evidence from a structurally related C21 fatty acid suggests that longer-chain fatty acids may possess unique and potent biological activities. Therefore, dedicated research into the metabolism, safety, and mechanism of action of this compound is imperative to unlock its potential as a novel therapeutic agent. Drug development professionals and researchers are encouraged to explore this uncharted territory in lipid biology.

References

A Methodological Guide to Comparative Lipidomics: Investigating Tissues with High 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid: Comprehensive data on the tissue-specific distribution and abundance of the C21:3 polyunsaturated fatty acid, this compound, is limited in current scientific literature. Consequently, this guide provides a robust, generalized framework for conducting a comparative lipidomics study. The methodologies and principles outlined here are applicable for comparing tissues based on their lipid profiles and can be specifically adapted for the analysis of this and other fatty acids of interest should relevant tissue sources be identified.

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative lipidomics of tissues. It details a standard workflow from sample acquisition to data analysis and explores potential signaling pathways relevant to polyunsaturated fatty acids.

Comparative Lipidomics Workflow: A Step-by-Step Approach

A typical comparative lipidomics study involves several key stages, each critical for generating high-quality, reproducible data. The overall process is designed to extract, identify, and quantify the lipidome of different tissue samples to enable meaningful biological interpretation.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Lipid Analysis cluster_3 Data Processing & Analysis Tissue_Acquisition Tissue Acquisition & Storage Homogenization Tissue Homogenization Tissue_Acquisition->Homogenization Solvent_Addition Addition of Organic Solvents (e.g., Folch, Bligh-Dyer) Homogenization->Solvent_Addition Phase_Separation Phase Separation Solvent_Addition->Phase_Separation Extraction Extraction of Lipid Layer Phase_Separation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Peak_Picking Peak Picking & Alignment Data_Acquisition->Peak_Picking Lipid_ID Lipid Identification Peak_Picking->Lipid_ID Quantification Quantification Lipid_ID->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Fig. 1: A generalized workflow for comparative lipidomics analysis of tissues.

Quantitative Data Presentation

Meaningful comparison of lipid profiles between different tissues relies on the accurate quantification of lipid species. The data generated from a lipidomics experiment is typically organized into tables that allow for clear comparison of the abundance of various lipid classes and individual lipid species across different sample groups. Below is a template for presenting such quantitative data.

Table 1: Comparative Abundance of Major Lipid Classes

Lipid ClassTissue A (Relative Abundance ± SD)Tissue B (Relative Abundance ± SD)p-value
Phosphatidylcholines (PC)Value ± SDValue ± SDp
Phosphatidylethanolamines (PE)Value ± SDValue ± SDp
Triglycerides (TG)Value ± SDValue ± SDp
Free Fatty Acids (FFA)Value ± SDValue ± SDp
............

Table 2: Profile of Polyunsaturated Fatty Acyl Chains in a Specific Lipid Class (e.g., Phosphatidylcholines)

Fatty Acyl ChainTissue A (Relative Abundance ± SD)Tissue B (Relative Abundance ± SD)p-value
18:2 (Linoleic acid)Value ± SDValue ± SDp
18:3 (α-Linolenic acid)Value ± SDValue ± SDp
20:4 (Arachidonic acid)Value ± SDValue ± SDp
21:3 (Heneicosatrienoic acid) Value ± SD Value ± SD p
............

Experimental Protocols

Detailed and consistent methodologies are paramount for reproducible lipidomics research. The following sections outline standard protocols for the key experiments in a comparative lipidomics workflow.

Tissue Sample Preparation
  • Tissue Collection and Storage: Immediately after excision, tissue samples should be flash-frozen in liquid nitrogen to quench metabolic activity and prevent lipid degradation. Samples should be stored at -80°C until further processing.

  • Homogenization: A small piece of frozen tissue (typically 10-50 mg) is weighed accurately. The tissue is then homogenized in a suitable buffer, often on ice, to create a uniform suspension. Homogenization can be achieved using bead beaters, ultrasonicators, or rotor-stator homogenizers.

Lipid Extraction

The goal of lipid extraction is to efficiently separate lipids from other cellular components like proteins and water-soluble metabolites. The Folch and Bligh-Dyer methods are two of the most widely used protocols for lipid extraction from tissues.[1][2]

Folch Method:

  • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortex the mixture vigorously to ensure thorough mixing and disruption of cell membranes.

  • Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifuge the sample to pellet the protein precipitate and achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • The solvent is then evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a suitable solvent for analysis.

Bligh-Dyer Method: This method is a modification of the Folch method and is often preferred for samples with high water content.[1][2]

  • A 1:2:0.8 (v/v/v) mixture of chloroform, methanol, and water is added to the tissue homogenate.

  • After vortexing, an additional volume of chloroform and water is added to achieve a final ratio of 2:2:1.8, leading to phase separation.

  • The sample is centrifuged, and the lower organic layer containing the lipids is collected.

Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and identifying a wide range of lipid species.[3][4][5]

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. Reversed-phase chromatography is commonly used to separate lipids based on their hydrophobicity (acyl chain length and degree of unsaturation).

  • Mass Spectrometry: As lipids elute from the chromatography column, they are ionized (e.g., by electrospray ionization - ESI) and introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the lipid ions.

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation, specific lipid ions are fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides information about the headgroup and acyl chain composition of the lipid.

Data Processing and Analysis
  • Peak Detection and Alignment: The raw LC-MS data is processed to detect chromatographic peaks and align them across different samples.

  • Lipid Identification: Lipids are identified by matching their accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).

  • Quantification: The abundance of each lipid is determined by integrating the area of its corresponding chromatographic peak.

  • Statistical Analysis: Statistical methods (e.g., t-tests, ANOVA) are used to identify lipids that are significantly different in abundance between the compared tissues.[6]

Potential Signaling Pathways

While direct signaling pathways for this compound are not well-documented, its structural similarity to other polyunsaturated fatty acids (PUFAs) suggests it may participate in similar biological processes. The metabolism of arachidonic acid (a C20:4 PUFA) into eicosanoids is a well-characterized signaling pathway with profound implications in inflammation and cellular signaling.[7][8][9]

G cluster_0 Cell Membrane Phospholipids cluster_1 Enzymatic Release cluster_2 Metabolic Pathways cluster_3 Bioactive Lipid Mediators PL Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX) Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes LOX Lipoxygenase (LOX) Leukotrienes Leukotrienes LOX->Leukotrienes CYP450 Cytochrome P450 HETEs HETEs CYP450->HETEs AA->COX AA->LOX AA->CYP450

Fig. 2: Simplified overview of the arachidonic acid metabolism pathway.

This pathway illustrates how a stimulus can lead to the release of arachidonic acid from cell membranes, which is then metabolized by various enzymes into a range of potent signaling molecules. It is plausible that odd-chain PUFAs like this compound could also be substrates for these or similar enzymatic pathways, leading to the generation of novel bioactive lipid mediators. Further research is needed to elucidate the specific metabolic fate and signaling roles of this less common fatty acid.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of polyunsaturated fatty acids (PUFAs), the accuracy and reliability of analytical methods are paramount. Cross-validation of these methods ensures data integrity and confidence in experimental outcomes. This guide provides an objective comparison of common analytical techniques for PUFA analysis, supported by experimental data, detailed methodologies, and a visual representation of the cross-validation workflow.

Comparison of Analytical Methods for PUFA Analysis

The quantification of PUFAs in various biological matrices is primarily achieved through chromatographic techniques, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most prominent.[1] Spectroscopic methods also offer alternative or complementary approaches.

Gas Chromatography (GC) is a cornerstone for fatty acid analysis, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[2][3] This technique requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) before analysis.[4] GC-MS offers the advantage of providing structural information, aiding in the identification of fatty acids.[3]

High-Performance Liquid Chromatography (HPLC) has emerged as a powerful alternative, capable of separating fatty acids in their native form or after derivatization to enhance detection.[1][5] HPLC is particularly advantageous for the analysis of labile and isomeric fatty acids, such as cis and trans isomers, due to its ambient temperature operation.[1]

Other analytical approaches include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), which have been applied to understand PUFA homeostasis.[6]

Data Presentation: Performance Comparison of GC and HPLC

The choice between GC and HPLC often depends on the specific research question and the nature of the fatty acids being analyzed. The following table summarizes key validation parameters for both methods, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Key Considerations
Specificity High, especially with MS detection for peak identification.High, particularly for isomeric separation.Choice depends on the need for broad profiling (GC) versus specific isomer separation (HPLC).
Linearity (r²) > 0.99[5]> 0.99[5]Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (Recovery %) ≥ 82.31%[1]≥ 82.31%[1]Comparable recovery rates are achievable with optimized extraction and derivatization procedures.
Precision (RSD%) ≤ 5.88%[1]≤ 5.88% (often slightly better than GC)[1][7]Both methods demonstrate good precision.
Limit of Detection (LOD) 0.001 mg/g (GC-MS)[5]0.15 - 0.24 mg/g[5]GC-MS generally offers higher sensitivity.[5]
Limit of Quantitation (LOQ) 0.003 mg/g (GC-MS)[5]Higher than GC-MS[5]GC-MS is more suitable for trace analysis.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are generalized protocols for PUFA analysis using GC and HPLC.

Gas Chromatography (GC-FID/MS) Protocol for FAME Analysis
  • Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system, such as chloroform/methanol.[8] A common method is the one developed by Folch et al.

  • Saponification and Methylation (Derivatization): The extracted lipids are saponified using a basic solution (e.g., methanolic NaOH) to release the fatty acids. These are then methylated to form FAMEs using a reagent like boron trifluoride (BF₃) in methanol.[3]

  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using an organic solvent like hexane.

  • GC Analysis: The extracted FAMEs are injected into the GC system.

    • Column: A capillary column suitable for FAME separation (e.g., DB-Fast FAME, Omegawax).[8][9]

    • Carrier Gas: Helium or hydrogen.[9]

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.[9]

    • Detector: FID or MS.

  • Data Analysis: Peaks are identified by comparing their retention times with those of known standards. Quantification is performed by comparing the peak areas with those of an internal standard.[8]

High-Performance Liquid Chromatography (HPLC) Protocol for Fatty Acid Analysis
  • Lipid Extraction: Similar to the GC protocol, lipids are first extracted from the sample.

  • Derivatization (Optional): For UV or fluorescence detection, fatty acids can be derivatized with a chromophore or fluorophore. This step can be omitted if a detector like an Evaporative Light Scattering Detector (ELSD) is used.[10]

  • HPLC Analysis: The prepared sample is injected into the HPLC system.

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and water, is typically employed.

    • Detector: UV, fluorescence, or ELSD.[10]

  • Data Analysis: Fatty acids are identified by comparing their retention times to standards. Quantification is achieved by creating a calibration curve with known concentrations of standards.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for PUFA analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_analytes Define Target PUFAs select_methods Select Analytical Methods (e.g., GC-MS and HPLC) define_analytes->select_methods define_validation_params Define Validation Parameters (ICH Guidelines) select_methods->define_validation_params sample_prep Sample Preparation (Extraction & Derivatization) define_validation_params->sample_prep method1_analysis Method 1 Analysis (e.g., GC-MS) sample_prep->method1_analysis method2_analysis Method 2 Analysis (e.g., HPLC) sample_prep->method2_analysis data_acquisition Data Acquisition method1_analysis->data_acquisition method2_analysis->data_acquisition compare_results Compare Results data_acquisition->compare_results statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_results->statistical_analysis assess_agreement Assess Agreement & Bias statistical_analysis->assess_agreement report_findings Report Findings & Justify Method Choice assess_agreement->report_findings

Cross-validation workflow for analytical methods.

ExperimentalWorkflow cluster_sample Sample cluster_preparation Preparation cluster_analysis Analysis cluster_validation Validation biological_sample Biological Sample lipid_extraction Lipid Extraction biological_sample->lipid_extraction derivatization Derivatization (e.g., FAMEs for GC) lipid_extraction->derivatization hplc_analysis HPLC-UV/ELSD Analysis lipid_extraction->hplc_analysis gc_analysis GC-MS/FID Analysis derivatization->gc_analysis data_comparison Data Comparison & Statistical Analysis gc_analysis->data_comparison hplc_analysis->data_comparison

Experimental workflow for PUFA analysis.

References

assessing the off-target effects of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of specific experimental data for 9(Z),12(Z),15(Z)-Heneicosatrienoic acid necessitates a generalized approach to evaluating its potential off-target effects. This guide provides a framework for researchers, scientists, and drug development professionals to assess the off-target profile of novel fatty acids, using well-studied polyunsaturated fatty acids (PUFAs) as comparative examples. The methodologies and potential interactions outlined here serve as a template for investigation.

Comparative Analysis of Well-Characterized Polyunsaturated Fatty Acids

To illustrate the potential range of biological activities, this section compares the known effects of three widely researched omega-3 fatty acids: Alpha-Linolenic Acid (ALA), Eicosapentaenoic Acid (EPA), and Docosahexaenoic Acid (DHA). These compounds are structurally related and provide a basis for understanding the potential on- and off-target effects of novel PUFAs.

FeatureAlpha-Linolenic Acid (ALA)Eicosapentaenoic Acid (EPA)Docosahexaenoic Acid (DHA)
Primary Function Precursor to EPA and DHA.[1]Anti-inflammatory, cardiovascular protection.[2][3]Essential for brain and retinal development and function.
Known On-Target Effects Can regulate blood lipids and blood pressure.[4][5]Reduces triglyceride levels; anti-inflammatory via competition with arachidonic acid.[2][3]Supports neuronal and retinal function; anti-inflammatory.[6]
Potential Off-Target Effects May be associated with an increased risk of prostate cancer and macular degeneration in some studies.[7] Prone to lipid peroxidation, which can lead to harmful oxidation products.[7]Can be rapidly beta-oxidized in the brain, potentially limiting direct neurological effects.[8]May induce apoptosis in cancer cells and affect cell cycle progression.[6][9] Can increase oxidative stress in certain contexts.[6]
Therapeutic Applications Nutritional supplement for cardiovascular health.[4]Treatment for hypertriglyceridemia; adjunctive treatment for depression.[8]Nutritional supplement for cognitive and visual health; potential in neurodegenerative disease research.[6]
Safety Considerations Generally recognized as safe, but high doses may have adverse effects.[7]High doses may increase bleeding risk; generally well-tolerated.Generally recognized as safe; high doses may have anticoagulant effects.[10]

Experimental Protocols for Off-Target Effect Assessment

A thorough evaluation of a novel fatty acid's off-target effects requires a multi-faceted approach, combining in silico, in vitro, and in vivo methods.

In Silico Screening
  • Objective: To predict potential off-target interactions based on the chemical structure of the fatty acid.

  • Methodology:

    • Generate a 3D model of the fatty acid.

    • Utilize computational docking software to screen the molecule against a library of known protein structures, particularly those with lipid-binding domains (e.g., nuclear receptors, GPCRs, enzymes).

    • Analyze the binding affinities and poses to identify potential off-target proteins.

    • Prioritize hits for in vitro validation based on predicted binding strength and biological relevance.

In Vitro Safety Pharmacology Assays
  • Objective: To assess the effects of the fatty acid on a panel of common off-target proteins and pathways.

  • Methodology:

    • Receptor Binding Assays:

      • Prepare cell membrane fractions or purified receptors of interest (e.g., adrenergic, dopaminergic, serotonergic receptors).

      • Incubate the receptors with a radiolabeled ligand and varying concentrations of the test fatty acid.

      • Measure the displacement of the radioligand to determine the binding affinity of the fatty acid to the receptor.

    • Enzyme Inhibition Assays:

      • Select a panel of enzymes relevant to drug metabolism and safety (e.g., cytochrome P450 enzymes, cyclooxygenases).

      • Incubate the enzyme with its substrate in the presence of varying concentrations of the test fatty acid.

      • Measure the rate of product formation to determine the inhibitory potential (IC50) of the fatty acid.

    • Ion Channel Assays:

      • Use automated patch-clamp electrophysiology to assess the effect of the fatty acid on key cardiac ion channels (e.g., hERG).

      • Apply varying concentrations of the fatty acid to cells expressing the ion channel of interest and measure changes in current.

Cell-Based Assays
  • Objective: To evaluate the broader cellular effects of the fatty acid.

  • Methodology:

    • Cytotoxicity Assays:

      • Culture relevant cell lines (e.g., hepatocytes, cardiomyocytes, neuronal cells).

      • Expose the cells to a range of concentrations of the test fatty acid.

      • Measure cell viability using assays such as MTT or LDH release.

    • Gene Expression Profiling:

      • Treat cells with the fatty acid at a non-cytotoxic concentration.

      • Isolate RNA and perform microarray or RNA-sequencing analysis.

      • Analyze changes in gene expression to identify affected pathways and potential off-target mechanisms.

    • Lipidomics Analysis:

      • Treat cells with the fatty acid and extract total lipids.

      • Perform untargeted lipidomics using liquid chromatography-mass spectrometry (LC-MS) to identify changes in the cellular lipid profile.[11]

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Screening

G cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Risk Assessment Compound Structure Compound Structure Target Prediction Target Prediction Compound Structure->Target Prediction Cytotoxicity Cytotoxicity Compound Structure->Cytotoxicity Receptor Binding Receptor Binding Target Prediction->Receptor Binding Enzyme Inhibition Enzyme Inhibition Target Prediction->Enzyme Inhibition Ion Channel Ion Channel Target Prediction->Ion Channel Hit Identification Hit Identification Receptor Binding->Hit Identification Enzyme Inhibition->Hit Identification Ion Channel->Hit Identification Gene Expression Gene Expression Cytotoxicity->Gene Expression Lipidomics Lipidomics Cytotoxicity->Lipidomics Pathway Analysis Pathway Analysis Gene Expression->Pathway Analysis Lipidomics->Pathway Analysis Safety Profile Safety Profile Hit Identification->Safety Profile Pathway Analysis->Safety Profile

Caption: A generalized workflow for assessing the off-target effects of a novel compound.

Representative Signaling Pathway: PUFA Modulation of Inflammation

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nuclear Signaling PUFAs PUFAs PLA2 PLA2 PUFAs->PLA2 incorporation Arachidonic Acid (AA) Arachidonic Acid (AA) PLA2->Arachidonic Acid (AA) releases EPA / DHA EPA / DHA PLA2->EPA / DHA releases COX / LOX COX / LOX Arachidonic Acid (AA)->COX / LOX EPA / DHA->COX / LOX competes with AA Pro-inflammatory Mediators Pro-inflammatory Mediators COX / LOX->Pro-inflammatory Mediators Anti-inflammatory Mediators Anti-inflammatory Mediators COX / LOX->Anti-inflammatory Mediators NF-kB NF-kB Pro-inflammatory Mediators->NF-kB Anti-inflammatory Mediators->NF-kB inhibits Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression

Caption: Simplified pathway of PUFA influence on inflammatory signaling.

References

A Comparative Guide to the Biological Effects of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid: An Overview of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of specific research on the in vitro and in vivo effects of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. While the broader class of polyunsaturated fatty acids (PUFAs) is extensively studied, this particular C21:3 fatty acid remains largely uncharacterized in comparative experimental settings. This guide summarizes the available information and highlights the knowledge gaps for the benefit of researchers, scientists, and drug development professionals.

Currently, there is a lack of direct comparative studies detailing the specific quantitative effects of this compound in both laboratory-based cellular models (in vitro) and within living organisms (in vivo). The majority of available data focuses on more common PUFAs, such as those with 18, 20, or 22 carbon chains.

General Context: In Vitro vs. In Vivo Effects of Long-Chain Polyunsaturated Fatty Acids

While specific data for this compound is not available, general trends observed for other long-chain omega-3 PUFAs can provide a contextual framework. It is crucial to note that these are general observations and may not be directly applicable to the specific compound of interest.

  • In Vitro Studies: Research on long-chain omega-3 PUFAs in controlled cellular environments has demonstrated a range of effects, including the modulation of inflammatory pathways and impacts on eicosanoid metabolism. These studies are instrumental in elucidating potential mechanisms of action at a molecular level.

  • In Vivo Studies: When studied in living organisms, the effects of long-chain omega-3 PUFAs on established biomarkers of inflammation are not always as pronounced as in in vitro models. This discrepancy can be attributed to the complex interplay of metabolic, physiological, and systemic factors that are not fully replicated in isolated cell cultures.

Due to the absence of specific experimental data for this compound, a quantitative comparison table and detailed experimental protocols cannot be provided at this time.

Future Research Directions

The current lack of data underscores the need for foundational research to characterize the biological activities of this compound. Future studies should aim to:

  • Investigate the cytotoxic and metabolic effects of the compound in various cell lines (in vitro).

  • Conduct pharmacokinetic and pharmacodynamic studies in animal models (in vivo) to understand its absorption, distribution, metabolism, and excretion, as well as its physiological effects.

  • Elucidate the specific signaling pathways modulated by this fatty acid.

As new research emerges, a more detailed and comparative analysis of the in vitro and in vivo effects of this compound will become possible. Researchers are encouraged to consult scientific databases for the most current findings.

Below is a conceptual workflow for future investigation into the biological effects of this compound, represented as a DOT language diagram.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation in_vitro_start This compound cell_lines Cell Line Exposure (e.g., Macrophages, Endothelial Cells) in_vitro_start->cell_lines assays Biological Assays (Cytotoxicity, Proliferation, Gene Expression) cell_lines->assays pathway_analysis Signaling Pathway Analysis assays->pathway_analysis animal_model Animal Model Administration pathway_analysis->animal_model Hypothesis Generation pk_pd Pharmacokinetic & Pharmacodynamic Studies animal_model->pk_pd biomarker Biomarker Analysis (e.g., Inflammatory Cytokines) pk_pd->biomarker histopathology Histopathological Examination biomarker->histopathology histopathology->pathway_analysis Mechanism Validation

Figure 1. A conceptual workflow for investigating the in vitro and in vivo effects of this compound.

A Head-to-Head Battle of Heneicosatrienoic Acid Isomers: Unraveling Their Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of lipid isomers is paramount. This guide provides a comparative analysis of the potency of various heneicosatrienoic acid (21:3) isomers, focusing on their anti-inflammatory and cytotoxic effects. While direct head-to-head comparative studies with quantitative potency values (e.g., IC50, EC50) remain limited in publicly available research, this guide synthesizes the existing experimental data to offer a clear overview of their differential activities.

Heneicosatrienoic acids are polyunsaturated fatty acids that, depending on the position of their double bonds, can exert distinct and sometimes opposing biological effects. The two most studied isomers are Sciadonic acid (all-cis-5,11,14-eicosatrienoic acid) and Mead's acid (all-cis-5,8,11-eicosatrienoic acid). Emerging research suggests that the positioning of these double bonds is critical in determining their interaction with key inflammatory and cell proliferation pathways.

Comparative Analysis of Biological Potency

The following table summarizes the known biological effects of different heneicosatrienoic acid isomers. It is important to note that the absence of data for a particular isomer does not necessarily indicate a lack of effect but rather a gap in the current research landscape.

IsomerCommon NameBiological EffectQuantitative Data (IC50/EC50)Cell/System Type
all-cis-5,11,14-Heneicosatrienoic Acid Sciadonic AcidAnti-inflammatoryData not availableMurine Macrophages (RAW 264.7)
Inhibition of Δ9-desaturaseData not availableRat liver
all-cis-5,8,11-Heneicosatrienoic Acid Mead's AcidPro-proliferative (at higher concentrations)Data not availableHuman Squamous Cell Carcinoma (SCC) cells
Decreased cell proliferation (in specific contexts)Data not availableMCF-7 (human breast cancer) cells

In-Depth Look at Isomer-Specific Activities

Anti-inflammatory Potency

In contrast, the anti-inflammatory potential of other heneicosatrienoic acid isomers, including Mead's acid, is less clear and appears to be context-dependent.

Cytotoxic and Proliferative Potency

The effects of heneicosatrienoic acid isomers on cell proliferation are complex and appear to be highly dependent on the specific isomer, its concentration, and the cell type.

Mead's acid has been shown to exhibit a dose-dependent effect on cancer cell lines. At lower concentrations, it has been observed to reduce the expression of cell-adhesion molecules, which could potentially inhibit metastasis. However, at higher concentrations, it has been reported to stimulate the growth of human squamous cell carcinoma cells.[1] In another study, Mead's acid, when compared to eicosapentaenoic acid (EPA), showed a pro-proliferative effect on HRT-18 colon cancer cells, while it decreased the proliferation of MCF-7 breast cancer cells.[2] This highlights the cell-type-specific activity of this isomer.

Direct comparative studies on the cytotoxic potency of various heneicosatrienoic acid isomers are currently lacking in the scientific literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Sciadonic Acid's Anti-inflammatory Action

Sciadonic_Acid_Pathway Sciadonic Acid Sciadonic Acid Inhibition Inhibition Sciadonic Acid->Inhibition NF-κB Pathway NF-κB Pathway Inhibition->NF-κB Pathway MAPK Pathway MAPK Pathway Inhibition->MAPK Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators Activation MAPK Pathway->Pro-inflammatory Mediators Activation

Caption: Sciadonic Acid's Anti-inflammatory Signaling Pathway.

General Experimental Workflow for Assessing Anti-inflammatory Effects

Anti_Inflammatory_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Response Macrophage Culture Macrophage Culture Fatty Acid Treatment Fatty Acid Treatment Macrophage Culture->Fatty Acid Treatment Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Fatty Acid Treatment->Inflammatory Stimulus (LPS) Measurement of Nitric Oxide Measurement of Nitric Oxide Inflammatory Stimulus (LPS)->Measurement of Nitric Oxide Quantification of Cytokines (ELISA) Quantification of Cytokines (ELISA) Inflammatory Stimulus (LPS)->Quantification of Cytokines (ELISA) Western Blot for Protein Expression Western Blot for Protein Expression Inflammatory Stimulus (LPS)->Western Blot for Protein Expression

Caption: Workflow for Anti-inflammatory Effect Assessment.

General Experimental Workflow for Assessing Cytotoxic Effects

Cytotoxicity_Workflow cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment Cancer Cell Seeding Cancer Cell Seeding Fatty Acid Incubation Fatty Acid Incubation Cancer Cell Seeding->Fatty Acid Incubation MTT Reagent Addition MTT Reagent Addition Fatty Acid Incubation->MTT Reagent Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Reagent Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

Caption: Workflow for Cytotoxicity Assessment using MTT Assay.

Experimental Protocols

Assessment of Anti-inflammatory Effects in Macrophages

A common method to evaluate the anti-inflammatory potential of fatty acids involves the use of macrophage cell lines, such as RAW 264.7.

  • Cell Culture: Macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Fatty Acid Preparation and Treatment: The heneicosatrienoic acid isomers are dissolved in a suitable solvent (e.g., ethanol) and then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate their delivery to the cells. Cells are then incubated with various concentrations of the fatty acid-BSA complex for a predetermined period.

  • Inflammatory Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Levels: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture medium are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression: The expression levels of key inflammatory proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are determined by Western blot analysis of cell lysates.

Assessment of Cytotoxic Effects on Cancer Cells (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[3][4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Fatty Acid Treatment: The cells are then treated with various concentrations of the heneicosatrienoic acid isomers for a defined period (e.g., 24, 48, or 72 hours).[4]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.[3]

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. Dose-response curves are then generated to determine the concentration of the fatty acid that inhibits cell growth by 50% (IC50).

References

Safety Operating Guide

Safe Disposal of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid.

Chemical and Physical Properties

A clear understanding of the substance's properties is foundational to its safe handling and disposal.

PropertyValue
CAS Number 18211-44-4[1][2][3]
Molecular Formula C21H36O2[2][3]
Molecular Weight 320.51 g/mol [2][3]
Physical State Liquid[2]
Purity >98%[2]
Storage Freezer[2]
Immediate Safety and Handling Precautions

Before handling this compound, ensure that all safety protocols are in place to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use safety goggles or a face shield to avoid contact with eyes.[1]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

Engineering Controls:

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any mists or vapors.[1]

  • An eyewash station and safety shower should be readily accessible.

First Aid Measures:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1]

  • In all cases of exposure, consult a doctor.[1]

Spill and Leak Management

In the event of a spill, prompt and appropriate action is necessary to contain the substance and prevent environmental contamination.

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Collect the spilled material using an inert absorbent material. Place the absorbed material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Proper Disposal Protocol

Discharge of this compound into the environment must be avoided.[1] The recommended procedure is to collect the waste for disposal by a licensed professional waste disposal service.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, sealable, and properly labeled container.[1]

    • The container should be stored in a cool, dry, and well-ventilated area, separate from incompatible materials.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Ensure that acids and bases are stored separately to prevent accidental mixing.[4]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

While general laboratory procedures for the disposal of some acids may involve neutralization, this is not recommended for this compound without a thorough hazard assessment, as most organic acids may remain toxic even after neutralization.[4]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Suitable, Closed Container ppe->collect_waste label_waste Label Container Clearly: 'Hazardous Waste' & Chemical Name collect_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 9(Z),12(Z),15(Z)-Heneicosatrienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound (CAS 18211-44-4). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
CAS Number 18211-44-4[1][2]
Molecular Formula C₂₁H₃₆O₂[1][2]
Molecular Weight 320.51 g/mol [1][2]

Note: This substance is for research use only and not intended for diagnostic or therapeutic use.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Chemical GogglesRecommended when there is a risk of splashing.
Hand Protection Chemical-Impermeable GlovesNitrile or PVC gloves are suitable. Glove suitability and durability depend on the specific laboratory operations.
Body Protection Laboratory CoatShould be worn to protect from potential splashes and spills.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use a self-contained breathing apparatus in case of fire or if generating aerosols.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is in a freezer.[2]

  • Incompatibilities: Store away from oxidizing agents, foodstuff containers, and sources of ignition.[4]

Handling and Use
  • Ventilation: Handle the substance in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of any potential mists or vapors.[3]

  • Preventing Contamination: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[3] Absorb the spill with an inert material (e.g., dry sand or earth) and collect it in a suitable, closed container for disposal.[5] Use spark-proof tools and explosion-proof equipment during cleanup.[3]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]

  • Eye Contact: If the substance comes into contact with the eyes, rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Waste Collection: Collect waste material in suitable and closed containers labeled for chemical waste.[3]

  • Disposal Route: Arrange for disposal through a licensed professional waste disposal service. Discharge into the environment must be avoided.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) Prepare Workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) Don PPE->Prepare Workspace Retrieve from Storage Retrieve from Freezer Storage Prepare Workspace->Retrieve from Storage Perform Experiment Perform Experimental Procedures Retrieve from Storage->Perform Experiment Store Unused Material Return Unused Material to Storage Perform Experiment->Store Unused Material Segregate Waste Segregate Chemical Waste Perform Experiment->Segregate Waste Clean Workspace Clean and Decontaminate Workspace Store Unused Material->Clean Workspace Segregate Waste->Clean Workspace Dispose of Waste Dispose of Waste via Licensed Service Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.